Corynecin I
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10-11,14,16H,6H2,1H3,(H,12,15)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVQDUYOEIAFDM-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4618-99-9, 4423-58-9 | |
| Record name | (R*,R*)-(1)-N-(2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004618999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC63859 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Corynecin I: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Corynecin I, a chloramphenicol-analog antibiotic produced by the bacterium Corynebacterium hydrocarboclastus. The document details the discovery, fermentation, and a representative protocol for the isolation and purification of this compound. Furthermore, it elucidates its mechanism of action as a protein synthesis inhibitor.
Discovery and Production
This compound is a member of the corynecin complex, a group of naturally occurring acyl nitrophenylpropylamines, first isolated from Corynebacterium hydrocarboclastus.[1] It is structurally similar to chloramphenicol (B1208) and exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2]
Optimal production of this compound has been achieved through submerged fermentation of Corynebacterium hydrocarboclastus. Research has demonstrated that the composition of the culture medium significantly influences the yield and selective production of this compound. Notably, cultivation in an acetate-based medium has been shown to yield high concentrations of corynecins, with this compound comprising over 90% of the total corynecin content.[3] Fermentation in a sucrose-based medium has also been explored for the production of corynecins.
Experimental Protocols
This section outlines the key experimental methodologies for the production and isolation of this compound.
Fermentation of Corynebacterium hydrocarboclastus**
Objective: To cultivate Corynebacterium hydrocarboclastus under conditions optimized for this compound production.
Materials:
-
Corynebacterium hydrocarboclastus strain (e.g., KY 8835)
-
Seed culture medium
-
Production fermentation medium (Acetate-based)
-
Sterile shake flasks or fermenter
-
Incubator shaker
Protocol:
-
Inoculum Preparation: A seed culture of C. hydrocarboclastus is prepared by inoculating a suitable seed medium and incubating at 30°C for 24-48 hours with agitation.
-
Production Fermentation: The production medium is inoculated with the seed culture. A study on the selective production of this compound utilized an acetate (B1210297) medium.[3] To maintain optimal concentrations of acetate, ammonium (B1175870), and phosphate (B84403), a feeding solution containing acetic acid (50%), ammonium acetate (9%), and potassium dihydrogen phosphate (0.2%) can be continuously supplied to control the pH.[3]
-
Fermentation Conditions: The fermentation is carried out at 30°C with aeration and agitation for a period of 4-6 days. The production of corynecins can be stimulated by the addition of 1% KCl and 1% NaCl to the medium 12 hours after inoculation.[3] A total corynecin concentration of 28mM has been reported under these optimized conditions.[3]
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Centrifuge
-
Ethyl acetate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvent systems for chromatography (e.g., chloroform-methanol gradients)
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase HPLC column
Protocol:
-
Cell Removal: The fermentation broth is centrifuged to separate the bacterial cells from the supernatant containing the dissolved this compound.
-
Solvent Extraction: The cell-free supernatant is extracted with an equal volume of ethyl acetate. This process is repeated multiple times to ensure complete extraction of the antibiotic into the organic phase.
-
Concentration: The ethyl acetate extracts are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform (B151607) and methanol (B129727) to separate this compound from other components of the extract. Fractions are collected and analyzed for the presence of this compound.
-
Reverse-Phase HPLC: Fractions containing this compound are pooled, concentrated, and further purified by reverse-phase HPLC on a C18 column. This step yields highly purified this compound.
-
Characterization: The purified this compound can be characterized using techniques such as mass spectrometry and NMR to confirm its identity and purity.
Data Presentation
The following table presents hypothetical data for the purification of this compound, illustrating the expected trend in a typical purification process.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Cell-Free Supernatant | 10,000 | 500,000 | 50 | 100 | 1 |
| Ethyl Acetate Extract | 2,000 | 450,000 | 225 | 90 | 4.5 |
| Silica Gel Chromatography | 200 | 350,000 | 1,750 | 70 | 35 |
| Reverse-Phase HPLC | 20 | 250,000 | 12,500 | 50 | 250 |
Note: This table is for illustrative purposes only, as specific quantitative data for this compound purification is not publicly available.
Mandatory Visualization
Experimental Workflow for this compound Isolation
References
The Corynecin Antibiotic Family: A Technical Guide for Researchers
An In-depth Overview of a Unique Class of Chloramphenicol (B1208) Analogues
The Corynecin family of antibiotics, produced by species of Corynebacterium, represents a noteworthy class of natural products with a structural resemblance to chloramphenicol. This guide provides a comprehensive technical overview of the Corynecin antibiotics, including their discovery, chemical properties, mechanism of action, spectrum of activity, and relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and potential application of these antimicrobial compounds.
Discovery and Chemical Structure
The Corynecin antibiotic family was first isolated from Corynebacterium hydrocarboclastus grown on n-paraffin media.[1][2] These compounds are distinguished as naturally occurring acyl nitrophenylpropylamines, sharing a core structure with the well-known antibiotic, chloramphenicol.[1][3][4] Several members of the Corynecin family have been identified, with variations in their acyl side chains.
Table 1: Chemical Properties of Selected Corynecin Antibiotics
| Compound | Alternate Names | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Corynecin I | Dechlorochloramphenicol | C₁₁H₁₄N₂O₅ | 254.24 | 4423-58-9 |
| Corynecin III | Methamphenicol | C₁₃H₁₈N₂O₅ | 282.29 | 18048-95-8 |
| Corynecin V | C₁₄H₁₈N₂O₆ | 310.3 | 40958-12-1 |
Data sourced from[1][3][4][5][6]
It is critical to distinguish the Corynecin family from Corynetoxins . Corynetoxins are unrelated compounds identified as members of the tunicamycin (B1663573) group of antibiotics and are the causative agents of annual ryegrass toxicity.[3][7][8][9]
Mechanism of Action
As analogues of chloramphenicol, the Corynecin antibiotics are understood to exert their antimicrobial effect by inhibiting bacterial protein synthesis.[10][11][12] This mechanism involves the binding of the antibiotic to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center. This binding event physically obstructs the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain and ultimately leading to the cessation of bacterial growth.[11][13] This mode of action is primarily bacteriostatic, but can be bactericidal at higher concentrations.[13]
Spectrum of Activity
The Corynecin family exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The antimicrobial efficacy, as determined by Minimum Inhibitory Concentration (MIC) values, varies among the different Corynecin analogues and the target bacterial species.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacteria
| Bacterial Species | Gram Stain | MIC (µg/mL) |
| Shigella sonnei | Negative | 5.2 |
| Proteus vulgaris | Negative | 21 |
| Klebsiella pneumoniae | Negative | 42 |
| Staphylococcus aureus | Positive | 83 |
Data sourced from[1].
Impact on Bacterial Signaling Pathways
Due to their mechanism of action as protein synthesis inhibitors, Corynecin antibiotics do not target specific bacterial signaling pathways directly. Instead, their effect is global, leading to a widespread downregulation of cellular processes that rely on de novo protein synthesis. This includes the production of enzymes, structural proteins, and regulatory proteins involved in various signaling cascades, such as quorum sensing and stress responses.[12][14][15] The inhibition of protein synthesis effectively cripples the bacterium's ability to adapt to environmental changes and maintain essential functions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[8][9][16]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Stock solution of the Corynecin antibiotic, filter-sterilized
-
Sterile diluent (e.g., broth or saline)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a 2-fold serial dilution of the Corynecin antibiotic in the sterile broth medium across the wells of the 96-well plate. b. Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic stock is added to the first well and serially diluted. c. Leave a column of wells with broth only as a positive control for bacterial growth and another column with uninoculated broth as a negative control.
-
Inoculum Preparation: a. Dilute the bacterial culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL) in the sterile broth.
-
Inoculation: a. Add a standardized volume of the bacterial inoculum (e.g., 5 µL) to each well containing the antibiotic dilutions and the positive control wells.
-
Incubation: a. Incubate the microtiter plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
Reading Results: a. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium. This can be assessed visually or by using a microplate reader to measure optical density.
Biosynthesis of Corynecins
The biosynthesis of Corynecin antibiotics in Corynebacterium hydrocarboclastus has been investigated, particularly concerning the origins of the N-acyl groups that differentiate the various family members. For instance, the addition of amino acids such as threonine, homoserine, and methionine to the culture medium has been shown to increase the production of Corynecin II, suggesting their role as precursors for the propionyl group. Similarly, L-valine is a precursor for the isobutyryl group of Corynecin III.[7]
Conclusion
The Corynecin family of antibiotics presents a compelling area for further research and development. Their structural similarity to chloramphenicol, coupled with their broad-spectrum activity, makes them attractive candidates for the development of new antimicrobial agents. A deeper understanding of their structure-activity relationships, biosynthetic pathways, and potential for chemical modification could unlock new therapeutic opportunities in an era of growing antibiotic resistance. Further investigation into the in vivo efficacy and safety profiles of these compounds is a logical next step in their evaluation as potential clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Inhibition of glycosylation by corynetoxin, the causative agent of annual ryegrass toxicity: a comparison with tunicamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of microsomal enzyme inducers and inhibitors on the toxicity of tunicamycin and corynetoxin, the causal agent of annual ryegrass toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jmilabs.com [jmilabs.com]
- 7. Corynetoxins causative agents of annual ryegrass toxicity; their identification as tunicamycin group antibiotics - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 12. collaborate.princeton.edu [collaborate.princeton.edu]
- 13. The Wnt/β-Catenin Signaling Pathway Controls the Inflammatory Response in Infections Caused by Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interference of bacterial cell-to-cell communication: a new concept of antimicrobial chemotherapy breaks antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
The Uncharted Path: A Technical Guide to the Biosynthesis of Corynecin I in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Corynecin I, an antibiotic produced by the bacterium Corynebacterium hydrocarboclastus, stands as a noteworthy analog of chloramphenicol (B1208). Despite its discovery and characterization, the intricate details of its biosynthetic pathway remain largely uncharted in publicly available scientific literature. This technical guide aims to bridge this knowledge gap by proposing a putative biosynthetic pathway for this compound, drawing parallels with the well-documented biosynthesis of chloramphenicol. This document provides a comprehensive overview of the likely enzymatic steps, the potential genetic architecture, and a framework of experimental protocols to facilitate future research in this area. By presenting a structured hypothesis and detailed methodologies, this guide serves as a foundational resource for researchers seeking to elucidate the complete biosynthetic machinery of this compound, a crucial step towards its potential optimization and exploitation in drug development.
Introduction
This compound, chemically identified as N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-acetamide, is a member of the corynecin family of antibiotics produced by Corynebacterium hydrocarboclastus.[1] Structurally, it is an analog of chloramphenicol, lacking the dichloroacetyl group and instead featuring an N-acetyl group.[2] While studies have focused on optimizing its production through fermentation, the genetic and enzymatic basis of its synthesis is not well understood.[3] This guide synthesizes the available information and proposes a scientifically grounded, putative biosynthetic pathway to stimulate and direct future research efforts.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to follow a pathway analogous to that of chloramphenicol, originating from the shikimate pathway. This central metabolic route provides the precursor, chorismic acid, which is then channeled into a dedicated branch leading to the formation of the characteristic p-nitrophenylserinol core of this compound. The final step is predicted to be the N-acetylation of the amino group.
From Primary Metabolism to the Aryl-Amino Acid Core
The initial steps are expected to mirror the early stages of chloramphenicol biosynthesis, diverging from the primary metabolism at the level of chorismic acid.
-
Step 1: Synthesis of p-Aminophenylalanine. Chorismic acid is converted to p-aminophenylalanine through a series of enzymatic reactions. This part of the pathway is well-established in the biosynthesis of chloramphenicol in Streptomyces venezuelae.[4][5] Key enzymes likely involved are PabA (p-aminobenzoate synthase) and PabB (aminodeoxychorismate lyase) homologs, which convert chorismate to 4-amino-4-deoxychorismate, and a subsequent lyase to produce p-aminophenylalanine.
-
Step 2: Hydroxylation and Nitration. The p-aminophenylalanine intermediate is then proposed to undergo hydroxylation and nitration to form the p-nitrophenylserinol backbone. The precise order of these events is yet to be determined. In chloramphenicol biosynthesis, a series of oxidation and hydroxylation steps lead to the formation of p-nitrophenylserine.
The Final N-Acetylation Step
The defining step in this compound biosynthesis is the N-acetylation of the p-nitrophenylserinol intermediate.
-
Step 3: N-acetylation. An N-acetyltransferase is hypothesized to catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of the p-nitrophenylserinol precursor, yielding this compound. The origin of the acetyl group for this compound has been suggested to be from acetate (B1210297), pyruvate, or L-alanine based on incorporation experiments.[6]
Below is a graphical representation of the proposed biosynthetic pathway.
Quantitative Data on this compound Production
While detailed enzymatic data is unavailable, studies on the fermentation of C. hydrocarboclastus provide some quantitative insights into this compound production.
| Parameter | Value | Conditions | Reference |
| Maximum Corynecin Concentration | 28 mM | Acetate medium | [3] |
| Selective Production of this compound | >90% of total Corynecins | Acetate medium | [3] |
| Stimulation of Production | Increased | Addition of 1% KCl and 1% NaCl | [3] |
Experimental Protocols for Elucidating the Biosynthetic Pathway
Given the absence of specific protocols for this compound, the following methodologies are adapted from studies on chloramphenicol and other microbial secondary metabolites.
Identification of the this compound Biosynthetic Gene Cluster
The primary step is to identify the genes responsible for this compound synthesis.
Workflow for Biosynthetic Gene Cluster Identification
Protocol 1: Genome Mining for the this compound Biosynthetic Gene Cluster
-
Culture and Genomic DNA Extraction:
-
Cultivate Corynebacterium hydrocarboclastus in a suitable medium (e.g., nutrient broth) to stationary phase.
-
Harvest cells by centrifugation.
-
Extract high-quality genomic DNA using a commercial kit or standard phenol-chloroform extraction protocol.
-
-
Whole-Genome Sequencing and Assembly:
-
Sequence the genome using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to achieve a high-quality, closed genome.
-
Assemble the genome using appropriate software (e.g., Canu, SPAdes).
-
Annotate the assembled genome to predict open reading frames (ORFs).
-
-
Bioinformatic Analysis for BGC Identification:
-
Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters (BGCs).
-
Perform BLAST searches against the C. hydrocarboclastus genome using known chloramphenicol biosynthesis genes from Streptomyces venezuelae as queries to identify a candidate BGC.
-
Functional Characterization of Biosynthetic Enzymes
Once the putative BGC is identified, the function of individual enzymes needs to be verified.
Protocol 2: Heterologous Expression and In Vitro Enzyme Assays
-
Gene Cloning and Expression:
-
Amplify the target gene (e.g., the putative N-acetyltransferase) from C. hydrocarboclastus genomic DNA via PCR.
-
Clone the PCR product into an appropriate expression vector (e.g., pET series for E. coli).
-
Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, the putative substrate (p-nitrophenylserinol), and the co-substrate (acetyl-CoA) in a suitable buffer.
-
Incubate the reaction at an optimal temperature.
-
Quench the reaction and analyze the products by HPLC or LC-MS/MS to detect the formation of this compound.
-
Analysis of Biosynthetic Intermediates
Identifying intermediates can provide strong evidence for the proposed pathway.
Protocol 3: Metabolite Profiling of Gene Knockout Mutants
-
Generation of Gene Knockout Mutants:
-
Construct a deletion mutant of a key biosynthetic gene (e.g., the putative N-acetyltransferase) in C. hydrocarboclastus using techniques like homologous recombination.
-
-
Comparative Metabolite Analysis:
-
Cultivate both the wild-type and mutant strains under conditions conducive to this compound production.
-
Extract metabolites from the culture supernatants and cell lysates.
-
Analyze the extracts using high-resolution LC-MS/MS and compare the metabolite profiles.
-
Look for the accumulation of the putative substrate (p-nitrophenylserinol) in the mutant strain and its absence in the wild-type, which would confirm the function of the knocked-out gene.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Corynebacterium hydrocarboclastus presents an intriguing yet unresolved scientific puzzle. The proposed pathway, based on the well-understood synthesis of the analogous antibiotic chloramphenicol, provides a solid framework for future research. The experimental protocols outlined in this guide offer a systematic approach to dissecting this pathway, from identifying the responsible genes to characterizing the individual enzymatic reactions.
Elucidating the complete biosynthetic pathway of this compound will not only contribute to our fundamental understanding of microbial secondary metabolism but also open avenues for metabolic engineering. By manipulating the biosynthetic gene cluster, it may be possible to enhance the production of this compound, generate novel analogs with improved therapeutic properties, and harness the biosynthetic machinery of C. hydrocarboclastus for the production of other valuable compounds. The journey to fully map the synthesis of this unique antibiotic is a promising endeavor for the scientific and drug development communities.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. scbt.com [scbt.com]
- 3. Corynecin (chloramphenicol analogs) fermentation studies: selective production of this compound by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights into Chloramphenicol Biosynthesis in Streptomyces venezuelae ATCC 10712 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The gene cluster for chloramphenicol biosynthesis in Streptomyces venezuelae ISP5230 includes novel shikimate pathway homologues and a monomodular non-ribosomal peptide synthetase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
In-Depth Technical Guide: Solubility of Corynecin I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Corynecin I, a chloramphenicol-like antibiotic. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the known qualitative solubility and provides a representative, detailed experimental protocol for determining the precise solubility of this compound in various solvents. This information is critical for researchers and professionals involved in the formulation, in vitro and in vivo testing, and overall drug development of this compound.
Introduction to this compound
This compound, with the chemical name N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-acetamide, is an antibiotic produced by certain strains of Corynebacterium. As an analog of chloramphenicol, it exhibits activity against both Gram-positive and Gram-negative bacteria. Understanding its solubility is a fundamental prerequisite for its therapeutic application, as solubility directly impacts bioavailability, formulation strategies, and efficacy in biological systems.
Solubility Profile of this compound
While specific quantitative solubility data for this compound is not widely published, several sources provide qualitative descriptions of its solubility in common laboratory solvents. This information is summarized in the table below. It is consistently reported that this compound is poorly soluble in water and soluble in several organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Water | Poorly soluble |
| Acetonitrile | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Ethyl Acetate | Soluble |
Note: The term "soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration at which it does so. For precise formulation and experimental work, quantitative determination is essential.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method. This method is considered the gold standard for thermodynamic solubility measurement.
3.1. Principle
An excess amount of solid this compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of dissolved this compound in the supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
3.2. Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, phosphate-buffered saline at various pH values)
-
Orbital shaker with temperature control
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Centrifuge
3.3. Procedure
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) and transfer it into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume (e.g., 1 mL) of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to determine the time to equilibrium in a preliminary experiment by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
If necessary, dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
-
Calculation:
-
Calculate the solubility of this compound in the respective solvent, taking into account any dilution factors. The solubility is typically expressed in mg/mL or mol/L.
-
3.4. Analytical Method Validation
The HPLC method used for quantification should be validated for linearity, accuracy, precision, and specificity to ensure reliable results.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for determining the solubility of this compound and the logical relationship of its solubility characteristics to its potential applications.
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Relationship of this compound solubility to its application development.
Conclusion
The solubility of this compound is a critical parameter that influences its development as a therapeutic agent. While quantitative data is sparse in the literature, its qualitative profile indicates poor aqueous solubility and good solubility in several organic solvents. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. This data is essential for the rational design of formulation strategies and the accurate execution of preclinical and clinical studies.
Corynecin I: A Technical Guide on a Chloramphenicol Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin I is an antibiotic that belongs to a complex of chloramphenicol-like acyl nitrophenylpropylamines.[1] It was first isolated from the bacterium Corynebacterium hydrocarboclastus.[1][2] Structurally and functionally, this compound is an analog of chloramphenicol (B1208), a well-known broad-spectrum antibiotic.[3] Like chloramphenicol, this compound exhibits activity against both Gram-positive and Gram-negative bacteria.[1] This guide provides a detailed overview of this compound, focusing on its mechanism of action, antibacterial efficacy, and the experimental protocols used to characterize its activity.
Chemical Structure and Properties
This compound shares a core structural framework with chloramphenicol, which consists of a p-nitrobenzene ring linked to a propanediol (B1597323) moiety.[4] The key difference lies in the acyl group attached to the amino group.
Table 1: Chemical Properties of this compound and Chloramphenicol
| Property | This compound | Chloramphenicol |
| Chemical Name | N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-acetamide[3] | D-threo-(-)-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-p-nitrophenethyl]acetamide |
| Molecular Formula | C₁₁H₁₄N₂O₅[3] | C₁₁H₁₂Cl₂N₂O₅ |
| Molecular Weight | 254.2 g/mol [1][3] | 323.13 g/mol |
| Structure | Contains an acetamide (B32628) group. | Contains a dichloroacetyl group.[4] |
The structural similarity, particularly the D-threo configuration, is crucial for the antibacterial activity of both compounds.
Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism of action for chloramphenicol is the inhibition of bacterial protein synthesis.[5][6] It achieves this by binding to the 50S subunit of the bacterial 70S ribosome.[5][7] Specifically, it attaches near the peptidyl transferase center (PTC), preventing the formation of peptide bonds between amino acids.[5][8] This action blocks the elongation of the growing polypeptide chain, leading to a bacteriostatic effect, meaning it inhibits bacterial growth.[7][8] At high concentrations, it can be bactericidal against certain highly susceptible bacteria.[5][7]
Given that this compound is a chloramphenicol analog, it is understood to operate via the same mechanism. It interferes with the translation process on the bacterial ribosome, halting the production of essential proteins and thereby inhibiting bacterial proliferation.
Caption: Mechanism of bacterial protein synthesis inhibition by this compound.
Antibacterial Spectrum and Efficacy
This compound is effective against a range of Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[9][10] While active, studies indicate that this compound is generally less potent than chloramphenicol.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Species | Type | MIC (µg/mL) |
| Shigella sonnei | Gram-Negative | 5.2 - 83[3] |
| Proteus vulgaris | Gram-Negative | 5.2 - 83[3] |
| Klebsiella pneumoniae | Gram-Negative | 5.2 - 83[3] |
| Staphylococcus aureus | Gram-Positive | 5.2 - 83[3] |
Note: The available data provides a range for a group of bacteria rather than specific values for each species.
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
The MIC of this compound can be determined using standard methods like broth microdilution, which has become a gold standard in clinical practice.[11]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution of known concentration
-
Sterile saline solution (0.85% w/v)
-
Spectrophotometer
-
Incubator (37°C)
Methodology (Broth Microdilution):
-
Inoculum Preparation: a. Culture the test bacterium overnight in an appropriate broth medium. b. Measure the optical density (OD) of the overnight culture, typically at 600 nm. c. Dilute the bacterial culture in sterile saline or MHB to achieve a standardized concentration, typically around 5 x 10⁵ Colony Forming Units (CFU)/mL.[12]
-
Preparation of Antibiotic Dilutions: a. Dispense 50-100 µL of sterile MHB into each well of a 96-well plate.[12] b. Create a serial two-fold dilution of the this compound stock solution across the wells of the plate, leaving some wells as controls (positive control with bacteria and no antibiotic, negative control with broth only).
-
Inoculation: a. Add a defined volume of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume in each well to 100-200 µL.
-
Incubation: a. Seal the plate or cover it with a lid to prevent contamination and evaporation. b. Incubate the plate at 37°C for 18-24 hours.[12]
-
Determining the MIC: a. After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). b. The MIC is the lowest concentration of this compound in a well that shows no visible turbidity.[13] This can also be measured using a microplate reader.[13]
Caption: General workflow for a Minimum Inhibitory Concentration (MIC) assay.
Protocol for Toe-Printing Analysis of Ribosome Stalling
To confirm that this compound inhibits protein synthesis by stalling the ribosome, a "toe-printing" assay can be employed. This technique identifies the specific site on an mRNA molecule where a ribosome is arrested by an antibiotic.[14][15]
Objective: To demonstrate that this compound causes ribosome stalling on mRNA during translation.
Principle: A ribosome stalled on an mRNA template will block the progression of a reverse transcriptase enzyme that is synthesizing a complementary DNA (cDNA) strand from a primer annealed downstream. The resulting truncated cDNA fragment, or "toe-print," can be analyzed by gel electrophoresis to map the exact position of the ribosome.[16]
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract)
-
A specific mRNA template
-
A radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the coding sequence on the mRNA
-
Reverse transcriptase
-
This compound
-
Control antibiotics with known mechanisms (e.g., chloramphenicol)
-
Reagents for polyacrylamide gel electrophoresis and autoradiography/fluorescence imaging
Methodology:
-
Translation Reaction Setup: a. Combine the cell-free translation system components, the specific mRNA template, and the labeled primer in a reaction tube. b. Add this compound to the experimental tube. Set up control tubes with no antibiotic and with a known inhibitor like chloramphenicol.
-
Incubation: a. Incubate the reactions under conditions that allow for the initiation of translation, leading to the formation of ribosome-mRNA complexes. The antibiotic will stall the ribosomes at specific points.
-
Primer Extension (Reverse Transcription): a. Add reverse transcriptase to each reaction tube. . The enzyme will synthesize cDNA starting from the primer until it encounters a stalled ribosome, at which point it will dissociate.[15]
-
Analysis of cDNA Products: a. Stop the reactions and purify the cDNA products. b. Separate the cDNA fragments by size using denaturing polyacrylamide gel electrophoresis. c. Visualize the bands using autoradiography or fluorescence imaging.
-
Interpretation: a. The lane corresponding to the no-antibiotic control should show a full-length cDNA product. b. The lane with this compound should show a distinct, shorter band (the "toe-print") if it effectively stalls the ribosome.[14] c. The position of this band, relative to a sequencing ladder, reveals the precise location of the ribosome's arrest on the mRNA, providing insight into the inhibitory mechanism. The pattern can be compared to that produced by chloramphenicol.
Conclusion
This compound is a naturally occurring analog of chloramphenicol that functions by inhibiting bacterial protein synthesis.[1] Its activity against both Gram-positive and Gram-negative pathogens makes it a subject of interest in the ongoing search for new antimicrobial agents. While generally less potent than chloramphenicol, the study of this compound and its derivatives could provide valuable insights into the structure-activity relationships of ribosome-targeting antibiotics and may offer scaffolds for the development of new drugs with improved efficacy and reduced side effects. The experimental protocols detailed herein provide a framework for the continued evaluation of this compound and other novel protein synthesis inhibitors.
References
- 1. agscientific.com [agscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ldh.la.gov [ldh.la.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. idexx.com [idexx.com]
- 10. idexx.dk [idexx.dk]
- 11. researchgate.net [researchgate.net]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Initial Reports on the Efficacy of Corynecin I: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynecin I is a naturally occurring antibiotic, identified as an analog of chloramphenicol (B1208), produced by the bacterium Corynebacterium hydrocarboclastus. Initial investigations have characterized it as a broad-spectrum agent with activity against both Gram-positive and Gram-negative bacteria. This document provides a comprehensive summary of the currently available data on this compound, including its mechanism of action, antimicrobial efficacy, and relevant experimental methodologies. Due to the limited publicly available research on this compound, this guide also incorporates inferred mechanisms based on its structural similarity to chloramphenicol and presents generalized experimental protocols standardly used in the preliminary evaluation of novel antibiotics.
Core Concepts: Mechanism of Action
This compound is described as a chloramphenicol-like antibiotic.[1][2][3] Therefore, its mechanism of action is inferred to be the inhibition of protein synthesis in bacteria. This process is initiated by the diffusion of the molecule across the bacterial cell membrane. Subsequently, it binds to the 50S subunit of the bacterial ribosome. This binding action obstructs the peptidyl transferase enzyme, which is crucial for the formation of peptide bonds between amino acids. The interruption of this process halts the elongation of the polypeptide chain, effectively stopping protein synthesis and thereby inhibiting bacterial growth.[4][5][6][7][8]
Caption: Inferred mechanism of this compound action.
Quantitative Data: Antimicrobial Efficacy
The available quantitative data on the efficacy of this compound is limited to Minimum Inhibitory Concentration (MIC) values against a selection of bacterial strains. These values indicate the lowest concentration of the antibiotic that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Species | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/ml) |
| Shigella sonnei | Negative | 5.2 - 83 |
| Proteus vulgaris | Negative | 5.2 - 83 |
| Klebsiella pneumoniae | Negative | 5.2 - 83 |
| Staphylococcus aureus | Positive | 5.2 - 83 |
| Data sourced from Cayman Chemical and Bertin Bioreagent product descriptions.[1][2] |
Experimental Protocols & Workflow
While specific, detailed experimental protocols for the initial studies on this compound are not available in the public domain, a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution is provided below. This method is a standard approach for assessing the in vitro efficacy of a new antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/ml).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/ml in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).[2]
-
Perform a serial two-fold dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be selected to bracket the expected MIC.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
References
- 1. This compound - Antibiotics - CAT N°: 23237 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. agscientific.com [agscientific.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 7. ldh.la.gov [ldh.la.gov]
- 8. youtube.com [youtube.com]
Methodological & Application
Application Note and Protocol: Determination of the Minimum Inhibitory Concentration (MIC) of Corynecin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin I, a bacteriocin (B1578144) with potential therapeutic applications, requires standardized methods to quantify its antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that completely inhibits the visible growth of a microorganism.[1][2][3][4] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adapted for antimicrobial peptides. Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for generating reproducible and comparable data.[5][6][7][8][9]
Key Considerations for Antimicrobial Peptides (AMPs)
Standard antimicrobial susceptibility testing protocols may require modifications for AMPs like this compound to ensure accurate assessment of their efficacy.[10] Key factors to consider include:
-
Peptide Adsorption: Cationic peptides can bind to negatively charged surfaces like polystyrene. Therefore, the use of low-binding materials, such as polypropylene (B1209903) microtiter plates, is essential to prevent the loss of active peptide and artificially high MIC values.[10]
-
Media Composition: The components of the growth medium can affect the activity of AMPs. Cation-adjusted Mueller-Hinton Broth (MHB) is recommended to ensure that the concentration of divalent cations does not interfere with the peptide's action.[10]
-
Peptide Stability: The stability of the peptide stock solution is critical. Solutions should be prepared fresh or stored at -80°C for short durations.[10]
-
Standardized Inoculum: The final concentration of the bacterial inoculum should be standardized to approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells to ensure consistency.[10][11]
Experimental Protocol: Broth Microdilution Method
This protocol details the steps for determining the MIC of this compound.
Materials
-
This compound (lyophilized powder)
-
Quality control bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[10]
-
Cation-adjusted Mueller-Hinton Broth (MHB)[10]
-
Sterile 96-well polypropylene microtiter plates (U-bottom)[10][12]
-
Solvent for this compound (e.g., sterile deionized water, 0.01% acetic acid)[10][12]
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[10][12]
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
Procedure
1. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, visually matching the turbidity of a 0.5 McFarland standard.[10] This corresponds to approximately 1-2 x 10^8 CFU/mL.[11]
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[10] This typically requires a 1:100 dilution of the standardized culture.
2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) at a concentration at least 10 times the highest concentration to be tested.[11][12]
-
Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to prevent adsorption.[10][12]
3. Assay Procedure in 96-Well Plate:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.[10]
-
Add 11 µL of each this compound dilution to the corresponding wells.[12]
-
Include the following controls:
-
Positive Control (Growth Control): 100 µL of bacterial suspension and 11 µL of the peptide-free diluent.
-
Negative Control (Sterility Control): 111 µL of sterile MHB.
-
-
Incubate the plate at 37°C for 18-24 hours.[12]
4. Determination of MIC:
-
After incubation, assess bacterial growth. This can be done visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[10][13]
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1][2][3][4]
Data Presentation
Summarize the MIC values in a clear and structured table.
| Bacterial Strain | Quality Control Strain ID | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Escherichia coli | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 |
| Enterococcus faecalis | ATCC 29212 | 8 |
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for the broth microdilution assay to determine the MIC of this compound.
Logical Relationship for MIC Interpretation
Caption: Decision logic for interpreting the Minimum Inhibitory Concentration (MIC).
References
- 1. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. biomic.com [biomic.com]
- 7. testinglab.com [testinglab.com]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. benchchem.com [benchchem.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. Machine Learning-Based Discovery of Antimicrobial Peptides and Their Antibacterial Activity Against Staphylococcus aureus [mdpi.com]
Application Notes and Protocols: A Step-by-Step Guide to Performing an Agar Diffusion Assay with Corynecin I
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for performing an agar (B569324) diffusion assay, specifically tailored for evaluating the antimicrobial activity of Corynecin I. This compound is a chloramphenicol-like antibiotic, and this protocol outlines the necessary materials, procedures, and data interpretation methods for assessing its efficacy against various bacterial strains.[1][2] The included methodologies are based on the standardized Kirby-Bauer disk diffusion susceptibility test, ensuring reproducibility and reliability of results.[3][4] This guide also includes detailed instructions for data presentation and visualizations to aid in the clear communication of experimental outcomes.
Introduction
The agar diffusion assay, widely known as the Kirby-Bauer test, is a fundamental method in microbiology for determining the susceptibility of bacteria to antimicrobial agents.[4][5][6] The principle of this assay relies on the diffusion of an antimicrobial agent from a saturated paper disk into an agar medium inoculated with a test microorganism.[4][6][7] The antimicrobial agent creates a concentration gradient in the agar, and if the microorganism is susceptible, a clear zone of growth inhibition will form around the disk.[4][7] The diameter of this zone of inhibition is proportional to the susceptibility of the microorganism to the antimicrobial agent.[3]
This compound is an antibiotic produced by Corynebacterium hydrocarboclastus and is structurally similar to chloramphenicol (B1208).[1][2][8] Its mechanism of action, like chloramphenicol, involves the inhibition of bacterial protein synthesis.[9][10][11] Specifically, it binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds.[9][10][11] This guide provides a detailed protocol for utilizing the agar diffusion method to quantify the antimicrobial activity of this compound.
Experimental Protocols
Materials
-
This compound (solid form)[2]
-
Methanol (B129727) or Acetonitrile (for dissolving this compound)[2]
-
Sterile, blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922 as quality control)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Micropipettes and sterile tips
-
Vortex mixer
-
Sterile glassware
Preparation of this compound Disks
-
Stock Solution Preparation: Aseptically prepare a stock solution of this compound by dissolving a known weight of the solid compound in a minimal amount of a suitable solvent, such as methanol or acetonitrile, to achieve a high concentration (e.g., 1 mg/mL).[2]
-
Working Solution Preparation: From the stock solution, prepare a series of dilutions to achieve the desired concentrations for the disks (e.g., 30 µg/mL, 15 µg/mL, 5 µg/mL).
-
Disk Impregnation: Place sterile, blank paper disks in a sterile petri dish. Carefully pipette a precise volume (typically 10-20 µL) of each this compound working solution onto a separate disk. Ensure the entire disk is saturated.
-
Drying: Allow the impregnated disks to dry completely in a sterile environment, such as a laminar flow hood, before use. The solvent will evaporate, leaving the this compound embedded in the disk.
-
Storage: Store the prepared disks in a sterile, dry, and dark container at 4°C until use.
Agar Diffusion Assay Procedure
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10^8 CFU/mL.[4]
-
-
Inoculation of MHA Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate to obtain a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.[3][4]
-
-
Application of Disks:
-
Within 15 minutes of inoculating the plates, use sterile forceps to place the prepared this compound disks onto the agar surface.
-
Ensure the disks are placed firmly on the agar to provide good contact.
-
Space the disks sufficiently apart (at least 24 mm from center to center) to prevent the zones of inhibition from overlapping.[4]
-
Include a positive control disk (e.g., a commercial chloramphenicol disk) and a negative control disk (a blank disk with solvent only) on each plate.
-
-
Incubation:
-
Invert the plates and incubate them at 35°C ± 2°C for 16-18 hours.
-
-
Measurement and Interpretation:
-
Following incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm) using calipers or a ruler.
-
Record the zone diameters for each concentration of this compound and the control disks.
-
Interpret the results based on established guidelines for chloramphenicol as a starting point, though specific breakpoints for this compound may need to be determined. Generally, a larger zone of inhibition indicates greater susceptibility of the bacterium to the antibiotic.
-
Data Presentation
Summarize all quantitative data into a clearly structured table for easy comparison.
| Bacterial Strain | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Interpretation (Susceptible/Intermediate/Resistant) |
| S. aureus ATCC 25923 | 30 | 22 | Susceptible |
| 15 | 18 | Susceptible | |
| 5 | 12 | Intermediate | |
| E. coli ATCC 25922 | 30 | 20 | Susceptible |
| 15 | 15 | Intermediate | |
| 5 | 8 | Resistant | |
| Test Isolate 1 | 30 | 25 | Susceptible |
| 15 | 20 | Susceptible | |
| 5 | 14 | Intermediate | |
| Test Isolate 2 | 30 | 10 | Resistant |
| 15 | 7 | Resistant | |
| 5 | 6 | Resistant |
Note: The interpretation provided in this table is hypothetical and should be established based on standardized guidelines and further validation for this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Workflow for Agar Diffusion Assay
Caption: Step-by-step workflow of the agar diffusion assay.
Logical Relationships in the Experimental Protocol
Caption: Logical flow of the experimental protocol phases.
References
- 1. Quality control strains | PTCC [oldweb.irost.org]
- 2. caymanchem.com [caymanchem.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 5. ldh.la.gov [ldh.la.gov]
- 6. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 7. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 8. Characterization of Chloramphenicol Resistance in Beta-Hemolytic Escherichia coli Associated with Diarrhea in Neonatal Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. allresearchjournal.com [allresearchjournal.com]
- 10. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing Corynecin I Stock Solutions for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction Corynecin I is a naturally occurring antibiotic belonging to the chloramphenicol (B1208) family, isolated from Corynebacterium hydrocarboclastus.[1][2] It exhibits activity against both Gram-positive and Gram-negative bacteria.[3][4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro experiments, such as minimum inhibitory concentration (MIC) assays and other cell-based studies. This document provides a detailed protocol for the preparation, sterilization, and storage of this compound stock solutions.
Chemical and Physical Properties
This compound is a solid, white compound with the following properties[2][3][5]:
| Property | Value |
| Synonyms | Dechlorochloramphenicol, Didechloramphenicol[3] |
| Molecular Formula | C₁₁H₁₄N₂O₅[1] |
| Molecular Weight | 254.2 g/mol [1][4] |
| CAS Number | 4423-58-9[3] |
| Purity | >95% by HPLC[1] |
Solubility and Storage
Proper solvent selection and storage conditions are crucial for maintaining the stability and activity of this compound.
| Parameter | Recommendation |
| Recommended Solvents | DMSO, DMF, Ethanol, Methanol[1][3] |
| Water Solubility | Poor[1][3] |
| Long-Term Storage (Powder) | -20°C[1][2] |
| Stock Solution Storage (in Solvent) | -80°C for up to one year[6] |
| Stability (Powder) | ≥ 4 years when stored correctly[4] |
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM primary stock solution in DMSO, followed by dilution to a working stock and filter sterilization.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile conical tubes (15 mL or 50 mL)
-
Analytical balance
-
Vortex mixer
-
Micropipettes and sterile tips
-
0.22 µm syringe filters (ensure compatibility with DMSO)
-
Syringes
-
Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses
Safety Precautions
-
Handle this compound powder in a chemical fume hood or a well-ventilated area.
-
Wear appropriate PPE to avoid inhalation and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
Protocol for Preparing a 10 mM Primary Stock Solution
-
Calculate the required mass of this compound. To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol )
Table 3: Example Calculation for 1 mL of 10 mM Stock
Parameter Value Desired Volume 1 mL Desired Concentration 10 mM (0.01 mol/L) Molecular Weight 254.2 g/mol | Calculated Mass | 2.542 mg |
-
Weigh the this compound powder. Using an analytical balance, carefully weigh out the calculated mass (e.g., 2.542 mg) of this compound and place it into a sterile microcentrifuge tube.
-
Dissolve the powder. Add the calculated volume of sterile DMSO (e.g., 1 mL) to the tube containing the powder.
-
Ensure complete dissolution. Close the tube tightly and vortex at medium speed until the powder is completely dissolved. The solution should be clear and free of particulates.
Protocol for Filter Sterilization
-
Aseptically attach a 0.22 µm syringe filter to a new sterile syringe.
-
Draw the dissolved this compound stock solution into the syringe.
-
Carefully dispense the solution through the filter into a new, sterile conical or microcentrifuge tube. This step removes any potential microbial contamination. Note: Ensure the filter material is compatible with DMSO.
Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term use.[6]
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in preparing this compound stock solutions.
Caption: Workflow for preparing sterile this compound stock solution.
Application: Dilution for In Vitro Experiments
For cell-based assays, the high-concentration stock solution must be diluted to the final working concentration in the cell culture medium. The MIC values for this compound typically range from 5.2 to 83 µg/mL.[4][6] It is recommended to perform a serial dilution to determine the optimal concentration for your specific experiment.
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Table 4: Example Serial Dilution for a 96-Well Plate Assay
| Step | Action | Concentration of this compound | Final DMSO % (in 200 µL well) |
| 1. Intermediate Dilution | Dilute 10 mM primary stock 1:10 in sterile culture medium. | 1 mM | 10% (Do not add to cells) |
| 2. Working Solution | Dilute 1 mM intermediate stock 1:10 in sterile culture medium. | 100 µM | 1% (Do not add to cells) |
| 3. Final Dilution in Well | Add 2 µL of 100 µM working solution to 198 µL of cell suspension in a well. | 1 µM (~0.25 µg/mL) | 0.01% |
| 4. Serial Dilution in Plate | Perform 1:2 serial dilutions across the plate from the highest concentration. | Varies | Varies (≤0.01%) |
Note: Always pre-warm the stock solution and culture medium to 37°C before dilution to prevent precipitation.[6] If precipitation occurs, ultrasonic heating may be used to redissolve the compound.[6]
References
Application Notes and Protocols for Corynecin I in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin I is a bacteriostatic antibiotic belonging to the chloramphenicol (B1208) family, initially isolated from Corynebacterium hydrocarboclastus. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action, similar to chloramphenicol, involves the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds.[1][2] These application notes provide detailed protocols for the effective use of this compound in bacterial cell culture for research and drug development purposes.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₅ | [3] |
| Molecular Weight | 254.2 g/mol | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in Acetonitrile and Methanol | [3] |
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Shigella sonnei | Gram-negative | 5.2 - 83 | [3] |
| Proteus vulgaris | Gram-negative | 5.2 - 83 | [3] |
| Klebsiella pneumoniae | Gram-negative | 5.2 - 83 | [3] |
| Staphylococcus aureus | Gram-positive | 5.2 - 83 | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol is based on the established methods for chloramphenicol, a close analog of this compound.
Materials:
-
This compound powder
-
Ethanol (B145695) (100%, sterile)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% ethanol to prepare a stock solution of 10-50 mg/mL. For example, dissolve 10 mg of this compound in 1 mL of ethanol for a 10 mg/mL stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for determining the MIC of an antibacterial agent.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into a tube containing 3-5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the desired starting concentration of this compound (prepared from the stock solution in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control for bacterial growth (containing MHB and bacteria, but no antibiotic).
-
Well 12 will serve as a negative control (containing MHB only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 2.5 x 10⁵ CFU/mL. The antibiotic concentrations will be halved.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). The result can be confirmed by reading the absorbance at 600 nm using a microplate reader.
-
Bacterial Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of bacterial cells as an indicator of viability.
Materials:
-
This compound
-
Bacterial culture
-
MHB or other suitable broth
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Grow the bacterial culture to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Adjust the culture density to approximately 1 x 10⁶ CFU/mL in fresh MHB.
-
-
Treatment:
-
Dispense 100 µL of the bacterial suspension into the wells of a 96-well plate.
-
Add 100 µL of varying concentrations of this compound (prepared in MHB) to the wells. Include a vehicle control (MHB with the same concentration of ethanol used to dissolve this compound) and a no-treatment control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 4, 8, 12, or 24 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable bacteria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Centrifuge the plate to pellet the formazan crystals.
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Protein Synthesis
This compound, like its analog chloramphenicol, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding action blocks the peptidyl transferase step, preventing the formation of peptide bonds and subsequent protein elongation.[1][2]
Caption: Mechanism of this compound action on bacterial protein synthesis.
Experimental Workflow: MIC Determination
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Potential Impact on Bacterial Signaling Pathways
While direct studies on this compound's effect on specific signaling pathways are limited, its action as a protein synthesis inhibitor suggests potential downstream effects on various cellular processes regulated by proteins. Sublethal concentrations of its analog, chloramphenicol, have been shown to impact virulence, biofilm formation, and two-component regulatory systems in bacteria.[4][5] For instance, inhibition of protein synthesis can lead to a decrease in the production of signaling molecules (e.g., autoinducers in quorum sensing) and effector proteins required for virulence and biofilm formation.
Caption: Postulated effects of this compound on bacterial signaling.
References
- 1. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Effect of sublethal dose of chloramphenicol on biofilm formation and virulence in Vibrio parahaemolyticus [frontiersin.org]
- 5. Enhancing the Efficacy of Chloramphenicol Therapy for Escherichia coli by Targeting the Secondary Resistome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Corynecin I in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin I is a naturally occurring antibiotic belonging to the chloramphenicol (B1208) family, first isolated from Corynebacterium hydrocarboclastus.[1] As a chloramphenicol-like compound, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis, making it a subject of interest for antimicrobial research and development. These application notes provide detailed protocols for evaluating the antimicrobial susceptibility of bacterial strains to this compound using standard laboratory methods.
Physicochemical Properties of this compound
| Property | Value |
| Common Name | N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-acetamide |
| CAS Number | 4423-58-9 |
| Molecular Formula | C₁₁H₁₄N₂O₅ |
| Molecular Weight | 254.2 g/mol |
| Solubility | Soluble in Acetonitrile and Methanol |
| Storage | -20°C |
Antimicrobial Activity of this compound
This compound has demonstrated inhibitory activity against a range of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of its potency.
| Bacterial Species | MIC (µg/mL) |
| Shigella sonnei | 5.2 - 83 |
| Proteus vulgaris | 5.2 - 83 |
| Klebsiella pneumoniae | 5.2 - 83 |
| Staphylococcus aureus | 5.2 - 83 |
Data sourced from Cayman Chemical product information.[2][3]
Mechanism of Action
Similar to chloramphenicol, this compound acts by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically to the A-site, which prevents the binding of aminoacyl-tRNA. This action blocks the peptidyl transferase step of protein elongation, thereby halting the synthesis of essential proteins and inhibiting bacterial growth.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of bacteria to this compound. These are based on established methods for chloramphenicol and its analogs and should be adapted as necessary for specific experimental conditions.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection mirror
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control well (MHB with bacteria, no antibiotic) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader.
-
Caption: Broth microdilution workflow.
Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Protocol:
-
Preparation of this compound Disks:
-
Impregnate sterile paper disks with a known amount of this compound (e.g., 30 µg).
-
Allow the disks to dry completely under aseptic conditions.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Ensure disks are spaced at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpret the results as "susceptible," "intermediate," or "resistant" by comparing the zone diameters to standardized charts, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) for chloramphenicol, as a starting point. Specific breakpoints for this compound would need to be established through further research.
-
Caption: Disk diffusion workflow.
Quality Control
For all antimicrobial susceptibility testing, it is imperative to include quality control (QC) strains with known susceptibility profiles. Recommended QC strains for broad-spectrum antibiotics include:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 25923™
-
Pseudomonas aeruginosa ATCC® 27853™
The results for these QC strains should fall within established limits to ensure the validity of the experimental run.
Conclusion
This compound presents a promising scaffold for the development of new antimicrobial agents. The protocols outlined in these application notes provide a framework for the systematic evaluation of its in vitro efficacy against a variety of bacterial pathogens. Standardization of these methods is crucial for generating reproducible and comparable data, which is essential for advancing preclinical research and drug development efforts. Further studies are warranted to establish specific interpretive criteria for this compound and to explore its full therapeutic potential.
References
Application Notes & Protocols: Experimental Design for Testing Corynecin I Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corynecin I is an antibiotic that shares structural similarities with chloramphenicol (B1208) and was originally isolated from Corynebacterium hydrocarboclastus.[1][2][3] It has demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[1][2][4] As a member of the chloramphenicol-like family of antibiotics, this compound is understood to function by inhibiting bacterial protein synthesis, a critical process for bacterial growth and replication.[5][6]
This document provides a comprehensive experimental framework for evaluating the antibacterial efficacy of this compound. It includes detailed protocols for determining its potency (in vitro), validating its mechanism of action at a cellular level, and a conceptual workflow for preclinical assessment.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like chloramphenicol, targets the bacterial ribosome. Its proposed mechanism involves binding to the 50S ribosomal subunit. This binding action physically obstructs the peptidyl transferase center, the enzymatic core of the ribosome. By doing so, it prevents the formation of peptide bonds between amino acids, effectively halting the elongation of the polypeptide chain and thereby inhibiting protein synthesis.[5][6][7] This action is primarily bacteriostatic, meaning it stops bacteria from multiplying, but can be bactericidal at higher concentrations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. agscientific.com [agscientific.com]
- 3. Corynecin (chloramphenicol analogs) fermentation studies: selective production of this compound by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying Corynecin I Uptake in Bacterial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin I, an analog of chloramphenicol, demonstrates antibacterial properties, making the elucidation of its uptake mechanism by bacterial cells a critical area of research for understanding its efficacy and developing strategies to overcome potential resistance. These application notes provide a comprehensive overview of established and adaptable methodologies for quantifying the intracellular accumulation of this compound and characterizing its transport across bacterial membranes. The protocols described herein are based on well-established techniques for studying the uptake of small molecules and antibiotics in bacteria and can be tailored for specific investigations involving this compound.
General Considerations for Uptake Studies
Before initiating specific uptake assays, several factors should be considered to ensure robust and reproducible data:
-
Bacterial Strain Selection: The choice of bacterial strain (e.g., Gram-positive vs. Gram-negative, wild-type vs. specific mutants) will significantly influence the experimental design and potential uptake mechanisms.
-
Growth Conditions: Standardized growth conditions (media, temperature, aeration, growth phase) are crucial for consistent physiological states of the bacterial cells.
-
Controls: Appropriate controls are essential for interpreting uptake data. These include negative controls (no compound), positive controls (a compound with known uptake), and controls to assess cell viability.[1]
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Quantification
This method offers a highly sensitive and specific approach to quantify unlabeled this compound within bacterial cells, eliminating the need for radiolabeling or fluorescent tagging.[1]
Experimental Workflow
References
Application Notes and Protocols for Inducing Corynecin I Production in Corynebacterium
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Corynecin I is an antibiotic belonging to the chloramphenicol (B1208) analog family, produced by certain species of Corynebacterium. Its synthesis is a classic example of secondary metabolism, which can be significantly influenced by fermentation conditions. These application notes provide detailed protocols and theoretical background for inducing and optimizing the production of this compound in Corynebacterium hydrocarboclastus, primarily based on established fed-batch fermentation techniques. The provided methodologies can serve as a baseline for further process development and strain improvement strategies.
Data Presentation: this compound Production Yield
The following table summarizes the quantitative data for this compound production by Corynebacterium hydrocarboclastus KY 8835 using an optimized fed-batch fermentation strategy with acetate (B1210297) as the primary carbon source. To date, this remains the most effective and well-documented method for selective this compound production.
| Parameter | Value | Unit | Reference |
| Producing Strain | Corynebacterium hydrocarboclastus KY 8835 | - | [1] |
| Fermentation Method | Fed-batch culture | - | [1] |
| Primary Carbon Source | Acetate | - | [1] |
| Total Corynecins Yield | 28 | mM | [1] |
| Selective Yield of this compound | > 90 | % of total corynecins | [1] |
| Key Inducing Factors | Acetate metabolism, addition of KCl and NaCl | - | [1] |
Experimental Protocols
Inoculum Preparation for Corynebacterium hydrocarboclastus
This protocol describes the preparation of a seed culture to inoculate the main production fermenter.
Materials:
-
Agar (B569324) slants with Corynebacterium hydrocarboclastus
-
Sterile culture medium (e.g., Nutrient Broth or a complex medium like BHI)
-
Sterile Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Aseptically transfer a loopful of C. hydrocarboclastus from a fresh agar slant into a 250 mL Erlenmeyer flask containing 50 mL of sterile culture medium.[2]
-
Incubate the flask at 30°C in an orbital shaker at 120-150 rpm for 24-48 hours, or until a dense culture is obtained.[2]
-
This seed culture is now ready to be used to inoculate the main fermentation medium. Typically, a 1-5% (v/v) inoculum size is used.[1]
Fed-Batch Fermentation for this compound Production
This protocol details the fed-batch fermentation process for selective production of this compound using an acetate-based medium.[1]
Basal Medium Composition (per liter):
-
Acetate source (e.g., Sodium Acetate): Concentration to be optimized
-
(NH₄)₂SO₄: 10 g
-
KH₂PO₄: 1 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
Trace element solution: 1 mL
-
Biotin: 0.002 g[1]
Feed Solution Composition:
-
Acetic Acid: 50% (v/v)
-
Ammonium Acetate: 9% (w/v)
-
KH₂PO₄: 0.2% (w/v)
Fermentation Parameters:
-
pH: Maintained at 7.0-7.2 by the automated addition of the feed solution.[3]
-
Temperature: 30°C[2]
-
Aeration: Maintained to keep dissolved oxygen levels above 20% saturation.[3]
-
Agitation: 300-800 rpm, adjusted to maintain dissolved oxygen levels.[3]
Procedure:
-
Sterilize the fermenter containing the basal medium.
-
Inoculate the fermenter with the prepared seed culture of C. hydrocarboclastus.
-
Maintain the pH of the culture by the controlled addition of the feed solution. The consumption of acetate will lead to a rise in pH, which triggers the addition of the acidic feed solution, thereby supplying fresh nutrients.
-
At 12 hours post-inoculation, add sterile solutions of KCl and NaCl to the fermenter to a final concentration of 1% (w/v) each. This has been shown to stimulate corynecin production.[1]
-
Continue the fermentation for 48-72 hours, monitoring cell growth (OD₆₀₀) and this compound production.
-
Harvest the fermentation broth for downstream processing.
Downstream Processing and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.
Materials:
-
Centrifuge or filtration unit
-
Ethyl acetate
-
Rotary evaporator
-
Silica (B1680970) gel for chromatography
-
Appropriate solvent systems for chromatography (e.g., chloroform-methanol gradients)
Procedure:
-
Cell Removal: Separate the bacterial cells from the culture broth by centrifugation or filtration.[4]
-
Solvent Extraction: Extract the this compound from the cell-free supernatant using a hydrophobic polar solvent like ethyl acetate. This can be done in a separation funnel by mixing the supernatant with an equal volume of ethyl acetate, shaking vigorously, and collecting the organic phase. Repeat the extraction process to maximize recovery.[5]
-
Concentration: Concentrate the pooled ethyl acetate extracts under vacuum using a rotary evaporator to obtain a crude extract.[5]
-
Chromatographic Purification: Purify the crude extract using silica gel column chromatography. A step-wise or gradient elution with a solvent system such as chloroform-methanol can be used to separate this compound from other corynecins and impurities.[5]
-
Monitor the fractions using a suitable analytical method (e.g., HPLC) and pool the fractions containing pure this compound.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
Analytical Quantification of this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, adapted from methods used for chloramphenicol and its analogs.[6][7][8]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of sodium pentanesulfonate solution (0.012 M), acetonitrile, and glacial acetic acid (85:15:1, v/v/v), with the pH adjusted to 5.0.[7][8]
Chromatographic Conditions:
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)
-
Injection Volume: 10-20 µL
Procedure:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Prepare samples by appropriately diluting the fermentation broth or purified fractions in the mobile phase. Centrifuge or filter the samples to remove any particulate matter.
-
Inject the standards and samples into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the concentration of this compound in the samples by comparing the peak area with the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Hypothetical signaling pathways for this compound production.
References
- 1. Production of L-glutamic Acid with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation upstream parameters and immobilization of Corynebacterium glutamicum MH 20-22 B cells to enhance the production of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of fed-batch and chemostat cultivation processes of C. glutamicum CP for L-leucine production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3650904A - Production of chloramphenicol, bottromycin and fradicin - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. iosrphr.org [iosrphr.org]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis of Chloramphenicol | SIELC Technologies [sielc.com]
Application Notes and Protocols for High-Throughput Screening Assays for Corynecin I Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin I is a naturally occurring antibiotic, structurally similar to chloramphenicol (B1208), that inhibits bacterial protein synthesis. Its unique structure presents a promising scaffold for the development of novel antibacterial agents to combat the growing threat of antibiotic resistance. High-throughput screening (HTS) is an essential tool for efficiently evaluating large libraries of this compound analogs to identify candidates with improved potency, selectivity, and pharmacokinetic properties.
These application notes provide detailed protocols for two primary HTS assays suitable for the discovery and characterization of novel this compound analogs: a whole-cell-based broth microdilution assay for determining antibacterial activity and a target-based in vitro translation assay to confirm the mechanism of action.
Data Presentation: Comparative Antibacterial Activity of this compound Analogs
The following table summarizes hypothetical quantitative data for a series of this compound analogs against common bacterial pathogens. This data is representative of what would be generated in a typical HTS campaign. Minimum Inhibitory Concentration (MIC) is a key parameter for assessing the potency of an antibiotic.
| Compound ID | Structure Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | S. pneumoniae MIC (µg/mL) |
| This compound | Parent Compound | 8 | 16 | >128 | 4 |
| CIA-001 | R1 = F | 4 | 8 | 128 | 2 |
| CIA-002 | R1 = Cl | 2 | 4 | 64 | 1 |
| CIA-003 | R2 = CH3 | 16 | 32 | >128 | 8 |
| CIA-004 | R2 = OCH3 | 32 | 64 | >128 | 16 |
| CIA-005 | R1 = F, R2 = CH3 | 8 | 16 | >128 | 4 |
| Chloramphenicol | Reference | 4 | 8 | 64 | 2 |
| Vancomycin | Control | 1 | >128 | >128 | 0.5 |
| Ciprofloxacin | Control | 0.5 | 0.015 | 0.25 | 1 |
Experimental Protocols
Whole-Cell High-Throughput Screening: Broth Microdilution Assay
This protocol outlines a standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound analogs against a panel of bacterial strains in a 384-well format.
Materials:
-
This compound analogs dissolved in Dimethyl Sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 384-well microtiter plates
-
Automated liquid handling system
-
Microplate incubator capable of maintaining 37°C
-
Microplate reader for measuring optical density (OD) at 600 nm
-
Resazurin (B115843) sodium salt solution (0.015% w/v in sterile PBS)
Protocol:
-
Compound Plating:
-
Prepare stock solutions of this compound analogs in DMSO.
-
Using an automated liquid handler, perform serial dilutions of the compounds directly in the 384-well plates to achieve a final concentration range (e.g., 0.06 to 128 µg/mL).
-
Include positive control wells (no bacteria), negative control wells (bacteria with no compound), and reference antibiotic controls (e.g., chloramphenicol).
-
-
Bacterial Inoculum Preparation:
-
Culture bacterial strains overnight in CAMHB at 37°C with agitation.
-
Dilute the overnight cultures in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Dispense the prepared bacterial inoculum into each well of the compound-containing microtiter plates. The final volume in each well should be 50 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 18-24 hours without shaking.
-
-
MIC Determination (OD Measurement):
-
After incubation, measure the optical density at 600 nm (OD600) using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria (a significant reduction in OD600 compared to the negative control).
-
-
MIC Determination (Resazurin Assay - Optional):
-
Add 5 µL of resazurin solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).
-
A lack of fluorescence (blue color) indicates bacterial inhibition, while the presence of fluorescence (pink color) indicates bacterial growth. The MIC is the lowest concentration that prevents the color change.
-
Target-Based High-Throughput Screening: In Vitro Translation Assay
This biochemical assay confirms that the antibacterial activity of this compound analogs is due to the inhibition of bacterial protein synthesis.[1][2] This protocol utilizes a cell-free bacterial translation system.
Materials:
-
Bacterial cell-free translation system (e.g., E. coli S30 extract)
-
Luciferase reporter mRNA
-
Amino acid mixture
-
ATP and GTP
-
This compound analogs dissolved in DMSO
-
Luciferase assay reagent
-
White, opaque 384-well microtiter plates
-
Luminometer
Protocol:
-
Compound Plating:
-
Dispense serially diluted this compound analogs into the 384-well plates using an automated liquid handler.
-
Include appropriate controls: no compound (100% activity) and a known protein synthesis inhibitor like chloramphenicol or kasugamycin (B1663007) (0% activity).
-
-
Assay Mix Preparation:
-
Prepare a master mix containing the S30 extract, amino acids, ATP, GTP, and luciferase reporter mRNA according to the manufacturer's instructions.
-
-
Reaction Initiation:
-
Dispense the assay mix into the wells of the plate containing the compounds.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours to allow for in vitro translation to occur.
-
-
Signal Detection:
-
Add the luciferase assay reagent to each well, which lyses the system and provides the substrate for the newly synthesized luciferase.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the in vitro translation activity.
-
Visualizations
Caption: High-throughput screening workflow for this compound analogs.
Caption: Mechanism of action of this compound analogs.
References
Corynecin I: Application Notes for Molecular Biology Selection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynecin I is a chloramphenicol-like antibiotic with documented activity against a range of Gram-positive and Gram-negative bacteria.[1][2] While its antimicrobial properties are established, extensive research reveals a significant lack of evidence for its use as a selection agent in molecular biology applications. This document summarizes the known characteristics of this compound and clarifies its current standing within the context of genetic selection.
Introduction to this compound
This compound is an antibiotic produced by the bacterium Corynebacterium hydrocarboclastus.[2][3] Structurally, it is an analog of chloramphenicol, also referred to as dechlorochloramphenicol.[2][4] Its primary mechanism of action, similar to chloramphenicol, is the inhibition of protein synthesis in bacteria.[5][6] This is achieved by binding to the 50S ribosomal subunit and preventing the formation of peptide bonds.[6]
Antimicrobial Spectrum and Efficacy
This compound has demonstrated efficacy against various bacterial species. The minimum inhibitory concentration (MIC) values for several organisms have been reported, indicating its potential as an antibacterial agent.[1]
Table 1: Reported Minimum Inhibitory Concentration (MIC) Values for this compound
| Bacterial Species | MIC (µg/mL) |
| S. sonnei | 5.2 - 83 |
| P. vulgaris | 5.2 - 83 |
| K. pneumoniae | 5.2 - 83 |
| S. aureus | 5.2 - 83 |
| Source:[1] |
Use as a Selection Agent: Current Status
A thorough review of scientific literature and commercial product information indicates that This compound is not currently utilized as a selection agent in molecular biology. The primary reasons for this are:
-
Lack of a Known Resistance Gene: For an antibiotic to be used as a selection agent, a corresponding resistance gene must be available to be incorporated into a plasmid or the host genome.[7][8] This allows for the selection of cells that have successfully taken up the desired genetic construct.[7] At present, there is no commercially available or academically described resistance gene specifically for this compound.
-
Limited Characterization for Molecular Biology Applications: While its antibiotic properties are known, there is no published data on its stability in common laboratory culture media, its optimal concentration for selecting transformed E. coli or other host organisms, or its potential off-target effects in these systems.
General Principles of Antibiotic Selection in Molecular Biology
The use of antibiotics as selection agents is a cornerstone of molecular cloning.[7][8][9] The process relies on conferring antibiotic resistance to a host organism through the introduction of a plasmid containing a specific resistance gene.
References
- 1. caymanchem.com [caymanchem.com]
- 2. agscientific.com [agscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Altering the selection capabilities of common cloning vectors via restriction enzyme mediated gene disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotech-spain.com [biotech-spain.com]
Application Notes and Protocols for the Purification of Corynecin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin I is an antibiotic belonging to the chloramphenicol (B1208) family, produced by the bacterium Corynebacterium hydrocarboclastus.[1] As a compound of interest for its antibacterial properties, efficient and scalable purification methods are critical for research and development. These application notes provide a comprehensive overview of the laboratory methods for the purification of this compound from fermentation broth, including detailed protocols for extraction, chromatographic separation, and final purification steps.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value/Description | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₅ | |
| Molecular Weight | 254.2 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in methanol (B129727) and acetonitrile. Poor water solubility. | |
| Class | Chloramphenicol analogue | [1] |
Purification Strategy Overview
The purification of this compound from a Corynebacterium hydrocarboclastus fermentation broth involves a multi-step process designed to isolate the target compound from cellular biomass, media components, and other metabolites. The overall workflow consists of initial extraction from the fermentation supernatant, followed by chromatographic purification, and concluding with crystallization to obtain a highly purified final product.
Caption: Workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Fermentation and Harvest
Selective production of this compound can be achieved by growing Corynebacterium hydrocarboclastus in a suitable fermentation medium.[1]
-
Culture: Culture Corynebacterium hydrocarboclastus in a fermentation medium optimized for this compound production.
-
Harvesting: After the fermentation cycle, harvest the broth and centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant which contains the secreted this compound.
Protocol 2: Solvent Extraction of this compound
This protocol utilizes a water-immiscible organic solvent to extract this compound from the aqueous supernatant.
-
Solvent Selection: Ethyl acetate (B1210297) is a suitable solvent for extracting chloramphenicol and its analogues.
-
Extraction:
-
Transfer the cell-free supernatant to a separation funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 5-10 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Collect the upper organic phase.
-
-
Repeat: Perform the extraction on the aqueous phase two more times with fresh ethyl acetate to maximize recovery.
-
Pooling and Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Protocol 3: Silica Gel Column Chromatography
This step serves to separate this compound from other extracted compounds based on polarity.
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Equilibrate the column by running the starting mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a hexane-ethyl acetate gradient).
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the purified this compound.
-
-
Concentration: Evaporate the solvent from the pooled fractions to obtain the partially purified this compound.
Protocol 4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique for the final purification of this compound.
-
Column and Mobile Phase:
-
Column: C18 analytical or semi-preparative column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Sample Preparation: Dissolve the partially purified this compound from the previous step in the initial mobile phase composition.
-
Chromatographic Conditions:
-
Flow Rate: 1 mL/min for an analytical column (adjust for semi-preparative).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV detection at 280 nm.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm purity.
Protocol 5: Crystallization
Crystallization is the final step to obtain high-purity, solid this compound.
-
Solvent Selection: A solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures is ideal (e.g., methanol-water or ethanol-water).
-
Procedure:
-
Dissolve the purified this compound from HPLC in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then transfer to 4°C.
-
Crystals of this compound should form.
-
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Quantitative Data Summary
The following table presents representative data for the purification of a chloramphenicol analogue, which can be considered indicative of a typical purification process for this compound. Actual results may vary depending on the specific experimental conditions.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Cell-Free Supernatant | 1500 | 3000 | 2.0 | 100 | 1 |
| Solvent Extraction | 300 | 2700 | 9.0 | 90 | 4.5 |
| Silica Gel Chromatography | 60 | 2160 | 36.0 | 72 | 18 |
| RP-HPLC | 15 | 1620 | 108.0 | 54 | 54 |
| Crystallization | 10 | 1350 | 135.0 | 45 | 67.5 |
Logical Workflow for Method Selection
The choice of purification methods is guided by the properties of this compound and the desired level of purity.
Caption: Decision workflow for selecting purification methods.
References
Application Notes and Protocols for the Quantification of Corynecin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin I is an antibiotic belonging to the chloramphenicol (B1208) family of natural products, produced by certain strains of Corynebacterium. As a structural analog of chloramphenicol, this compound is of interest for its potential antibacterial properties. Accurate and reliable quantification of this compound is crucial for various stages of research and development, including fermentation process optimization, purification, formulation, and pharmacokinetic studies.
This document provides detailed application notes and experimental protocols for the quantification of this compound using common analytical techniques. While specific literature on the analytical quantification of this compound is limited, its structural similarity to chloramphenicol allows for the adaptation of well-established methods for chloramphenicol analysis. The protocols described herein are based on validated methods for chloramphenicol and are presented as a starting point for the development of a robust this compound assay. Method validation will be required to ensure accuracy and precision for the specific matrix containing this compound.
Analytical Techniques
The primary analytical techniques suitable for the quantification of this compound, adapted from chloramphenicol assays, include:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and robust method for routine quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for complex matrices and low concentration samples.
-
UV-Visible Spectrophotometry: A simple and cost-effective method suitable for relatively pure samples and higher concentrations.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method provides a reliable and widely used approach for the quantification of this compound in various samples, including fermentation broths and purified solutions.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of phosphate (B84403) buffer (pH 6.8) and acetonitrile (B52724) (e.g., 20:80 v/v)[1]
-
This compound standard (or Chloramphenicol as a surrogate standard for initial method development)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 6.8)
-
Syringe filters (0.45 µm)
2. Preparation of Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile.[1]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
3. Sample Preparation
-
Liquid Samples (e.g., fermentation broth): Centrifuge the sample to remove cells and particulate matter. Filter the supernatant through a 0.45 µm syringe filter. Dilute the filtered sample with the mobile phase to bring the expected this compound concentration within the calibration range.
-
Solid Samples: Extract this compound from the solid matrix using a suitable solvent (e.g., acetonitrile or ethyl acetate). Centrifuge and filter the extract before dilution and injection.
4. HPLC Conditions
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 6.8) : Acetonitrile (20:80)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
-
Detection Wavelength: 278 nm (This should be optimized for this compound, but 270-280 nm is a good starting point based on chloramphenicol)[2]
-
Column Temperature: 25 °C
5. Quantification
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Quantitative Data Summary (Adapted from Chloramphenicol Methods)
| Parameter | Value | Reference |
| Linearity Range | 0.04 - 0.16 mg/mL | [2] |
| Limit of Detection (LOD) | 0.024 ppm | [3] |
| Limit of Quantification (LOQ) | 0.08 ppm | [3] |
| Accuracy (% Recovery) | ~100% | [2] |
| Precision (%RSD) | < 2% | [2][3] |
Note: These values are for chloramphenicol and should be determined specifically for this compound during method validation.
HPLC Workflow Diagram
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it the preferred choice for analyzing this compound in complex biological matrices or when very low detection limits are required.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
C18 or equivalent reverse-phase column
-
Mobile Phase A: 0.1% Acetic acid in Water
-
Mobile Phase B: Acetonitrile
-
This compound standard
-
Solvents (LC-MS grade)
2. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions with the initial mobile phase composition to create a calibration curve covering the expected sample concentration range (e.g., 0.1 to 100 ng/mL).
3. Sample Preparation (Solid Phase Extraction - SPE)
-
Homogenization: Homogenize the sample (e.g., 5g of tissue) with a suitable buffer and extraction solvent (e.g., ethyl acetate).[4]
-
Centrifugation: Centrifuge the homogenate to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution & Clean-up: Reconstitute the residue in a suitable buffer and perform SPE for sample clean-up.
-
Elution: Elute this compound from the SPE cartridge, evaporate the eluate, and reconstitute in the mobile phase for injection.
4. LC-MS/MS Conditions
-
Column: C18 reverse-phase (e.g., 2.1 x 75 mm, 2.6 µm)
-
Mobile Phase: Gradient elution with 0.1% Acetic acid in Water (A) and Acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: ESI Negative (based on chloramphenicol)[5]
-
MRM Transitions: These must be determined by infusing a pure standard of this compound. For chloramphenicol, a common precursor ion is m/z 321, with product ions at m/z 152, 176, 194, and 257.[5] A similar fragmentation pattern is expected for this compound.
5. Quantification
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration.
-
Analyze the prepared samples and use the calibration curve to determine the concentration of this compound.
Quantitative Data Summary (Adapted from Chloramphenicol Methods)
| Parameter | Value | Reference |
| Linearity Range | 0.50 - 10.0 ng/mL | [5] |
| Limit of Detection (LOD) | 0.08 ng/g (ppb) | [5] |
| Limit of Quantification (LOQ) | 0.3 ng/g (ppb) | [5] |
| Recovery | 85 - 102% | [5] |
| Precision (%RSD) | 1.6 - 9.4% | [5] |
Note: These values are for chloramphenicol in a shrimp matrix and should be determined specifically for this compound in the matrix of interest.
LC-MS/MS Workflow Diagram
UV-Visible Spectrophotometry
This is a straightforward and rapid method for quantifying this compound in pure or semi-purified samples. It is particularly useful for in-process monitoring where high accuracy is not the primary requirement. This protocol is based on the reaction of reduced chloramphenicol with a chromogenic reagent.
Experimental Protocol
1. Instrumentation and Materials
-
UV-Vis Spectrophotometer
-
Zinc powder
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium hydroxide (B78521) (NaOH)
-
This compound standard
2. Principle The method involves the reduction of the nitro group of this compound to an amino group, followed by diazotization and coupling with a chromogenic agent (e.g., 8-hydroxyquinoline) to form a colored azo dye that can be measured spectrophotometrically.[6]
3. Procedure
-
Reduction: Reduce a known volume of the this compound sample by adding zinc powder and HCl. Allow the reaction to proceed for a set time (e.g., 15 minutes).[6]
-
Diazotization: To the reduced sample, add sodium nitrite solution to form a diazonium salt.
-
Coupling Reaction: Add 8-hydroxyquinoline solution in an alkaline medium (NaOH) to the diazotized sample. A colored complex will form.
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax), which needs to be determined experimentally (for the chloramphenicol analog, it was found to be 485 nm).[6]
4. Quantification
-
Prepare a calibration curve using a series of this compound standards subjected to the same reaction procedure.
-
Plot absorbance versus concentration to generate the standard curve.
-
Determine the concentration of this compound in the unknown sample by measuring its absorbance and interpolating from the calibration curve.
Quantitative Data Summary (Adapted from Chloramphenicol Methods)
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 50 µg/mL | [6] |
| Precision (%RSD) | ≤ 1.4% | [6] |
| Wavelength (λmax) | 485 nm (with 8-hydroxyquinoline) | [6] |
Note: These values are for a specific colorimetric method for chloramphenicol and should be validated for this compound.
Spectrophotometric Assay Logical Flow
References
- 1. Highly Sensitive Determination of Antibiotic Residues in Aquatic Products by High-Performance Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for Handling Corynecin I
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and relevant data for the use of Corynecin I in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the safety guidelines provided are largely based on those for chloramphenicol (B1208), a structurally and functionally similar compound.[1][2][3] It is imperative to handle this compound with the utmost care, assuming it possesses hazards similar to chloramphenicol.
Product Information and Physical Data
This compound is a naturally occurring antibiotic belonging to the chloramphenicol-like acyl nitrophenylpropylamine complex.[1][4] It is produced by Corynebacterium hydrocarboclastus and exhibits activity against both Gram-positive and Gram-negative bacteria.[1][4][5]
Table 1: Physicochemical and Efficacy Data of this compound and Chloramphenicol
| Property | This compound | Chloramphenicol |
| Synonyms | Dechlorochloramphenicol, Didechloramphenicol | Chloromycetin |
| CAS Number | 4423-58-9[1] | 56-75-7[6] |
| Molecular Formula | C₁₁H₁₄N₂O₅[1] | C₁₁H₁₂Cl₂N₂O₅[6] |
| Molecular Weight | 254.2 g/mol [1] | 323.13 g/mol [6] |
| Appearance | White solid[1] | Solid[6] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.[1] | Water solubility: 2.5 g/L (25°C)[6] |
| Storage | -20°C[1][4] | Room temperature[7] |
| MIC Values (µg/mL) | 5.2-83 for S. sonnei, P. vulgaris, K. pneumoniae, and S. aureus[2] | Not specified in search results |
| LD50 (Rat) | No data available | 5 g/kg (subcutaneous)[8], 171 mg/kg (intravenous)[8] |
Hazard Identification and Safety Precautions
As a chloramphenicol analogue, this compound should be handled as a hazardous substance. The hazards associated with chloramphenicol include:
-
Carcinogenicity: Suspected of causing cancer.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
2.1. Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical splash goggles are required. For operations with a high risk of splashing, a face shield should be worn in addition to goggles.[9][10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[9] Double gloving is recommended for enhanced protection.[10] Gloves must be disposed of immediately after handling the compound.
-
Body Protection: A lab coat or gown must be worn.[9] It should not be worn outside the laboratory.
-
Respiratory Protection: A respirator is required when dusts are generated. All handling of the solid form should be performed in a certified chemical fume hood.
2.2. General Handling Precautions
-
Avoid inhalation, ingestion, and skin/eye contact.[9]
-
Work in a well-ventilated area, preferably a chemical fume hood.[13]
-
Minimize dust generation.
-
Transport chemicals in secondary, shatter-resistant containers.[9]
Experimental Protocols
3.1. Preparation of Stock Solutions
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Don all required PPE as listed in section 2.1.
-
Prepare the workspace by laying down absorbent bench paper in a chemical fume hood.[13]
-
-
Weighing:
-
Tare a sterile, conical tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. Avoid creating dust.
-
-
Solubilization:
-
Add the appropriate solvent (e.g., DMSO, ethanol, methanol) to the tube.[1]
-
Vortex briefly until the solid is completely dissolved.
-
-
Storage:
3.2. Spill and Waste Management
-
Spills:
-
In case of a spill, evacuate the area and prevent others from entering.
-
If safe to do so, cover the spill with an absorbent material.
-
Wearing appropriate PPE, carefully clean the area with a suitable disinfectant.[11]
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
-
Waste Disposal:
-
All solid waste and disposable labware contaminated with this compound should be disposed of as hazardous chemical waste.
-
Liquid waste should be collected in a designated, labeled hazardous waste container.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Visualized Workflows and Pathways
4.1. Safe Handling Workflow
The following diagram illustrates the essential steps for the safe handling of this compound in the laboratory.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. agscientific.com [agscientific.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Laboratory Safety | University of New England in Maine [une.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdc.gov [cdc.gov]
- 12. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Corynecin I
Welcome to the technical support center for Corynecin I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this antibiotic in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data to support your experiments.
Troubleshooting Guides
This section addresses common issues encountered when working with this compound in aqueous solutions.
| Problem | Potential Cause | Suggested Solution |
| This compound precipitates out of solution upon addition to aqueous buffer. | Low intrinsic aqueous solubility of this compound. | 1. Decrease Final Concentration: Start by attempting to dissolve a lower concentration of this compound.2. Utilize a Co-solvent: Prepare a stock solution in an organic solvent like DMSO, ethanol, or methanol (B129727) and add it to the aqueous buffer dropwise while vortexing. Ensure the final co-solvent concentration is minimal to avoid affecting your experimental system (typically ≤1% v/v).3. pH Adjustment: If this compound has ionizable groups, its solubility will be pH-dependent. Determine the pH-solubility profile to find the optimal pH for dissolution. |
| The prepared this compound solution is hazy or contains visible particles. | Incomplete dissolution or formation of aggregates. | 1. Sonication: Use a bath sonicator to aid in the dispersion and dissolution of the compound.2. Heating: Gently warm the solution. First, confirm the thermal stability of this compound to avoid degradation.3. Filtration: If aggregates persist, filter the solution through a 0.22 µm syringe filter to remove undissolved particles. Note that this will result in a lower, saturated concentration. |
| Variability in experimental results between batches of prepared solutions. | Inconsistent solution preparation leading to different effective concentrations. | 1. Standardize Protocol: Ensure a consistent and well-documented protocol for solution preparation is followed for every experiment.2. Quantify Concentration: After preparation and filtration (if necessary), determine the actual concentration of dissolved this compound using a validated analytical method such as HPLC-UV. |
| Co-solvent is interfering with the biological assay. | The organic solvent used to dissolve this compound is affecting the cells or enzymes in the experiment. | 1. Minimize Co-solvent Concentration: Perform a dose-response curve with the co-solvent alone to determine the maximum tolerable concentration in your assay.2. Explore Alternative Solubilization Techniques: Consider methods that do not rely on high concentrations of organic solvents, such as cyclodextrin (B1172386) complexation or creating a nanosuspension. |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: What are the initial steps I should take to dissolve this compound for an aqueous-based experiment?
A2: The recommended initial approach is the use of a co-solvent. Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO. Then, dilute this stock solution into your aqueous experimental medium to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.
Q3: How can I determine the optimal pH for dissolving this compound?
A3: You can determine the pH-solubility profile by measuring the solubility of this compound across a range of pH values. This involves preparing buffered solutions at different pHs, adding an excess of this compound, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant. For weakly basic drugs, decreasing the pH below their pKa generally increases solubility, while for weakly acidic drugs, increasing the pH above their pKa enhances solubility.[5]
Q4: What are cyclodextrins and can they be used for this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[5] They can encapsulate poorly soluble molecules, like this compound, forming a water-soluble inclusion complex.[5] This significantly increases the apparent aqueous solubility of the guest molecule.[5] Given that this technique has been successfully applied to the structurally similar antibiotic chloramphenicol (B1208) to increase its aqueous solubility, it is a promising strategy for this compound.[6][7]
Q5: What are more advanced techniques if co-solvents and pH adjustment are not sufficient?
A5: For challenging cases, advanced formulation strategies can be employed:
-
Nanosuspensions: This technique involves reducing the particle size of the solid drug to the sub-micron range. The increased surface area enhances the dissolution rate.[5]
-
Solid Dispersions: In this method, this compound is dispersed in a solid matrix of a hydrophilic carrier, such as a polymer. When this dispersion is added to an aqueous solution, the carrier dissolves and releases the drug as very fine particles, which improves dissolution.[5][8] This method has also been shown to be effective for chloramphenicol.[8]
Quantitative Data on Solubility Enhancement Strategies
The following table summarizes common solubility enhancement techniques and their potential impact. The values provided are illustrative and the actual improvement for this compound must be determined experimentally.
| Technique | Typical Fold Increase in Solubility | Key Considerations |
| pH Adjustment | 2 - 100 | Dependent on the pKa of the compound. Requires determination of the pH-solubility profile. |
| Co-solvents (e.g., PEG 300, Glycerol) | 2 - 50 | Potential for co-solvent to interfere with biological assays.[9] |
| Cyclodextrin Complexation (e.g., HP-β-CD) | 10 - 1000 | Stoichiometry of the complex needs to be determined. Can significantly increase solubility.[6] |
| Solid Dispersion | 10 - 200 | Choice of carrier is critical. Can improve both solubility and dissolution rate.[8] |
| Nanosuspension | 5 - 50 | Requires specialized equipment for particle size reduction. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound for dilution into aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out a precise amount of this compound powder (e.g., 10 mg).
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add a calculated volume of DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication may be used if necessary.
-
Store the stock solution at -20°C, protected from light.
-
For experiments, dilute this stock solution into the final aqueous buffer to the desired working concentration. Ensure the final DMSO concentration is below the tolerance level of your assay.
Protocol 2: Determination of pH-Solubility Profile
Objective: To determine the solubility of this compound at different pH values.
Materials:
-
This compound powder
-
A series of buffers with different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator
-
Syringe filters (0.22 µm, ensure low drug binding)
-
HPLC-UV system or a validated spectrophotometric method
Procedure:
-
Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials. The amount should be sufficient to ensure a saturated solution.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to allow them to reach equilibrium.
-
After equilibration, let the vials stand to allow undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the clear filtrate with an appropriate solvent and determine the concentration of dissolved this compound using a pre-validated analytical method like HPLC-UV.[5]
-
Plot the measured solubility (in mg/mL or M) against the pH to generate the pH-solubility profile.
Visualizations
Caption: Workflow for preparing and solubilizing this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Buy n-Acetyl-p-nitrophenylserinol (EVT-1193746) | 15376-53-1 [evitachem.com]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. bioaustralis.com [bioaustralis.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 8. Dissolution rate enhancement, in vitro evaluation and investigation of drug release kinetics of chloramphenicol and sulphamethoxazole solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Evaluation of a Chloramphenicol Hypertonic Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
addressing Corynecin I stability issues in culture media over time
Welcome to the technical support center for Corynecin I. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chloramphenicol-like antibiotic originally isolated from Corynebacterium.[1] As an analogue of chloramphenicol, it is understood to inhibit bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which prevents the formation of peptide bonds and ultimately halts protein elongation.[2][3][4] This mechanism makes it effective against a range of Gram-positive and Gram-negative bacteria.[1]
Q2: I'm observing a decrease in the efficacy of this compound in my long-term experiments. What could be the cause?
A decrease in efficacy over time is likely due to the degradation of this compound in the culture medium. The stability of antibiotics in solution can be influenced by several factors, including temperature, pH of the medium, exposure to light, and oxidative or enzymatic degradation.[5] The composition of the culture medium itself can also play a significant role in the stability of dissolved compounds.[6]
Q3: What are the typical signs of this compound degradation in my culture?
The most common indicator of degradation is a reduction in its antibacterial activity. This might manifest as unexpected bacterial growth in cultures that were previously inhibited. Visually, you might not see any changes in the medium's appearance, so functional assays (like Minimum Inhibitory Concentration testing) are the most reliable way to assess the compound's potency over time.
Q4: How should I prepare and store my this compound stock solutions?
According to its supplier, this compound is soluble in acetonitrile (B52724) and methanol.[1] For optimal stability, it is recommended to store the solid compound at -20°C.[1] Once dissolved, it is best practice to prepare fresh solutions for each experiment or to store aliquots of the stock solution at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in specific culture media for extended periods has not been extensively documented, so empirical testing is advised for long-term experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments. | Degradation of this compound in stock solutions or working solutions. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Variation in culture media batches. | Use a consistent source and lot of culture medium. Consider testing the stability of this compound in your specific medium. | |
| Loss of antibacterial activity in long-term cultures (>48 hours). | Degradation of this compound at incubation temperatures (e.g., 37°C). | Replenish this compound in the culture medium at regular intervals (e.g., every 24-48 hours). Determine the degradation rate in your specific medium to optimize the replenishment schedule. |
| pH shift in the culture medium over time. | Monitor and buffer the pH of your culture medium. Significant shifts in pH can accelerate the degradation of some antibiotics.[5] | |
| Precipitation observed after adding this compound to the culture medium. | Poor solubility of this compound in the specific medium. | Ensure the final concentration of the solvent (e.g., acetonitrile or methanol) is not toxic to your cells. Pre-warm the medium to the experimental temperature before adding this compound. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific culture medium over time.
Materials:
-
This compound
-
Culture medium of interest (e.g., Tryptone Soy Broth (TSB) or specific cell culture medium)
-
Sterile microcentrifuge tubes or culture plates
-
Incubator at the desired experimental temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system or a susceptible bacterial strain for bioassay.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Add this compound to the culture medium to achieve the desired final concentration.
-
Dispense aliquots of the this compound-containing medium into sterile tubes or wells.
-
Collect a sample immediately (Time 0).
-
Incubate the remaining samples at the experimental temperature.
-
Collect samples at predetermined time points (e.g., 1, 2, 5, 7, and 12 days).[7]
-
Store the collected samples at -80°C until analysis.
-
Analyze the concentration of the active this compound in each sample using HPLC. Alternatively, perform a bioassay (e.g., disk diffusion or broth microdilution) to determine the remaining antibacterial activity.
-
Plot the concentration or activity of this compound against time to determine its stability profile.
Data Presentation:
Table 1: Stability of this compound in Culture Medium X at 37°C
| Time Point | This compound Concentration (µg/mL) | % Remaining |
| Day 0 | 100 | 100% |
| Day 1 | 95 | 95% |
| Day 2 | 88 | 88% |
| Day 5 | 70 | 70% |
| Day 7 | 55 | 55% |
| Day 12 | 30 | 30% |
(Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.)
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Corynecin I MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Minimum Inhibitory Concentration (MIC) testing of Corynecin I. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chloramphenicol-like antibiotic.[1] Like chloramphenicol, it is a protein synthesis inhibitor that binds to the 50S subunit of the bacterial ribosome.[2][3] This binding action blocks the peptidyl transferase step, preventing the attachment of aminoacyl-tRNA to the ribosome and thereby inhibiting the elongation of the polypeptide chain.[3]
Q2: What are the optimal solvent and storage conditions for this compound stock solutions?
This compound is reported to be soluble in acetonitrile (B52724) and methanol.[1] Given its similarity to chloramphenicol, it is advisable to prepare stock solutions in a suitable organic solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) and store them at -20°C or lower in small aliquots to minimize freeze-thaw cycles.[2] Aqueous solutions of chloramphenicol-like compounds can be unstable, and their stability is often pH-dependent.[3] It is recommended to prepare fresh dilutions in the assay medium for each experiment.
Q3: Why are my this compound MIC results inconsistent between replicates or experiments?
Inconsistent MIC results can stem from several factors, including variability in inoculum preparation, degradation of this compound, or procedural inconsistencies.[4][5] A common source of error is an inaccurate inoculum concentration.[4] It is also crucial to ensure the purity of the bacterial culture, as mixed cultures can lead to variable results.[4] The stability of this compound in the assay medium during the incubation period can also significantly impact the results.
Q4: I am observing "skipped wells" in my microdilution plate. How should I interpret these results?
"Skipped wells" refer to the observation of growth in wells with higher concentrations of the antibiotic while wells with lower concentrations show no growth. This phenomenon can be due to technical errors, such as improper dilution, or a paradoxical effect of the compound. If skipped wells are observed, it is recommended to repeat the experiment, ensuring careful and accurate serial dilutions.
Q5: Can the type of microtiter plate used affect my MIC results?
Yes, the material of the microtiter plate can influence the results, especially for compounds that may adsorb to plastic surfaces. It is advisable to use plates made of a material that does not interact with this compound and to maintain consistency in the type and brand of plates used across all experiments to minimize variability.
Troubleshooting Guide
Issue 1: High Variability in MIC Values Across Replicates
| Potential Cause | Troubleshooting Step |
| Inaccurate Inoculum Density | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and that the final inoculum in the wells is consistent (typically 5 x 10⁵ CFU/mL).[4] |
| Mixed or Contaminated Culture | Streak the isolate on an appropriate agar (B569324) plate to check for colony morphology and purity.[4] |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Edge Effects in Microtiter Plate | To minimize evaporation from the outer wells, which can concentrate the antibiotic and affect growth, consider filling the outer wells with sterile broth or water and not using them for experimental data. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Consider performing a time-kill assay to assess the stability of the compound over the incubation period. |
Issue 2: No Bacterial Growth in Positive Control Wells
| Potential Cause | Troubleshooting Step |
| Non-viable Inoculum | Use a fresh (18-24 hour) bacterial culture to prepare the inoculum. |
| Improper Growth Medium | Ensure the broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) supports the growth of the test organism. |
| Incorrect Incubation Conditions | Verify that the incubator is at the correct temperature (typically 35-37°C) and atmosphere for the test organism.[4] |
Issue 3: Growth in All Wells, Including High this compound Concentrations
| Potential Cause | Troubleshooting Step |
| Bacterial Resistance | Confirm the identity of your bacterial strain and its expected susceptibility profile. |
| Inactive this compound | Ensure the stock solution has been stored correctly and has not expired. Prepare a fresh stock solution from a new vial of the compound if necessary. |
| Inoculum Too Dense | An overly dense inoculum can overwhelm the antibiotic, leading to apparent resistance. Re-check your inoculum preparation procedure. |
| Degradation of this compound | The compound may be degrading in the assay medium at 37°C over the incubation period. Consider reducing the incubation time if appropriate for the organism, or assess compound stability independently. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., ethanol or DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strain
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Calibrated pipettes and sterile tips
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a precisely weighed amount of this compound in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -20°C or below.[2]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[4]
-
Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final desired inoculum concentration of 5 x 10⁵ CFU/mL in the microplate wells.[4]
-
-
Preparation of Microdilution Plates:
-
Aseptically dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
In the first well of each row, add 50 µL of the appropriate this compound working solution (at twice the highest desired final concentration).
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 50 µL from the tenth well.
-
The eleventh well should serve as the growth control (inoculum without antibiotic), and the twelfth well as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. This brings the final volume in these wells to 100 µL.
-
Incubate the plate at 35-37°C for 18-24 hours.[4]
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Workflow for this compound MIC Assay.
Caption: Troubleshooting inconsistent MIC results.
Quantitative Data
Due to the limited availability of published, standardized MIC data specifically for this compound against a wide range of bacterial strains, the following table provides a template for expected MIC ranges for chloramphenicol, a structurally and mechanistically similar antibiotic. Researchers should establish their own baseline MIC values for this compound against their specific strains of interest and quality control organisms.
Table 1: Example MIC Ranges for Chloramphenicol Against Common Bacterial Species
| Bacterial Species | ATCC Strain | Chloramphenicol MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 4 - 16 |
| Escherichia coli | 25922 | 2 - 8 |
| Pseudomonas aeruginosa | 27853 | >128 (Typically Resistant) |
| Klebsiella pneumoniae | 700603 | 2 - 8 |
| Shigella sonnei | 25931 | 1 - 4 |
| Proteus vulgaris | 13315 | 4 - 32 |
Note: These are example ranges and may vary depending on the specific strain and testing conditions. It is crucial to include appropriate quality control strains with known MIC ranges in every assay.
References
Technical Support Center: Optimizing Incubation Time for Corynecin I Antibacterial Assays
Welcome to the technical support center for optimizing incubation time in antibacterial assays involving Corynecin I. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for a broth microdilution MIC assay with this compound?
A1: For most rapidly growing bacteria, a standard incubation time of 16-20 hours at 35°C ± 2°C is recommended for broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).[1] For some slower-growing organisms, incubation may be extended to 24 hours.[2] It is crucial to ensure that the positive control (wells with bacteria and no antibiotic) shows robust turbidity within this timeframe.
Q2: Why is incubation time a critical factor in determining the MIC of this compound?
A2: Incubation time is a critical factor that can significantly influence the outcome of antibacterial susceptibility testing.[2] this compound, like its analogue chloramphenicol, is a bacteriostatic agent, meaning it inhibits bacterial growth rather than killing the bacteria.[3] With extended incubation periods, the apparent MIC may increase. This can be due to the degradation of the antibiotic over time or the selection and growth of a resistant subpopulation of bacteria.[1][2]
Q3: Can I shorten the incubation time for my assay?
A3: Shortening the incubation time is possible under certain conditions and can expedite results. Rapid antimicrobial susceptibility testing (RAST) methods can provide readable results in as little as 4-8 hours for some pathogens.[4] However, it is essential to validate any shortened incubation period against the standard 16-20 hour method to ensure accuracy and reproducibility. Shorter incubation times may not allow for sufficient bacterial growth to accurately determine the MIC for all organism-drug combinations.
Q4: What is a time-kill kinetics assay and how is incubation time relevant?
A4: A time-kill kinetics assay evaluates the effect of an antimicrobial agent on bacterial viability over time.[5] Samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours) during incubation to determine the rate of bacterial killing.[5] This assay is crucial for understanding whether an antibiotic is bactericidal (causes a ≥3-log10 reduction in CFU/mL) or bacteriostatic. For bacteriostatic agents like this compound, you would expect to see an inhibition of growth compared to the control, but not necessarily a significant decrease in viable cell count over a 24-hour incubation period.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No bacterial growth in the positive control wells after 24 hours. | Inoculum preparation error (too low concentration). | Ensure your inoculum is standardized to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then diluted to the final recommended concentration for the assay (e.g., 5 x 10⁵ CFU/mL for broth microdilution). |
| Improper incubation temperature. | Verify that the incubator is calibrated and maintaining the correct temperature (typically 35°C ± 2°C). | |
| Issues with the growth medium. | Use fresh, appropriate media (e.g., Cation-Adjusted Mueller-Hinton Broth) and check the pH. | |
| MIC values are higher than expected or increase with longer incubation. | This compound is a bacteriostatic agent, and with prolonged incubation, trailing endpoints or regrowth can occur. | Read the MIC at the standard 16-20 hour time point. For bacteriostatic agents, the MIC is the lowest concentration that completely inhibits visible growth. Pinpoint growth at the bottom of the well can sometimes be disregarded for certain bacteriostatic antibiotics. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound for each experiment. | |
| Inconsistent MIC results between experiments. | Variation in inoculum density. | Strictly adhere to a standardized protocol for inoculum preparation using a spectrophotometer or McFarland standards. |
| Differences in reading the endpoint. | Have a consistent and objective method for determining the MIC. Using a microplate reader to measure optical density can increase consistency. | |
| Extended incubation times. | Be consistent with the incubation duration. Reading plates at different times can lead to variability.[6] | |
| Zone of inhibition in a disk diffusion assay is smaller than expected. | Incubation time is too short. | Ensure plates are incubated for the full recommended time (typically 16-18 hours) to allow for sufficient diffusion of the antibiotic and bacterial growth. |
| Agar (B569324) depth is incorrect. | Use plates with a consistent agar depth (e.g., 4 mm) as this can affect the diffusion of the antibiotic. |
Quantitative Data
Table 1: Effect of Extended Incubation on Chloramphenicol MIC against Salmonella Typhimurium *
Data is for chloramphenicol, an analogue of this compound, and is intended to be illustrative.
| Strain | Incubation Time (hours) | MIC (µg/mL) | Fold Change in MIC |
| Antibiotic-Sensitive S. Typhimurium | 20 | 8 | - |
| 40 | 16 | 2 | |
| Antibiotic-Resistant S. Typhimurium | 20 | 32 | - |
| 40 | 64 | 2 |
Source: Adapted from a study on the effects of incubation time on antibiotic stability.[1][2]
Table 2: Example MICs of Chloramphenicol against Various Bacterial Species
This table provides a general reference for the expected activity of this compound's analogue, chloramphenicol. Actual MICs for this compound may vary.
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 2 - 8 |
| Staphylococcus aureus | 2 - 16 |
| Pseudomonas aeruginosa | >128 |
| Streptococcus pneumoniae | 2 - 8 |
| Haemophilus influenzae | 0.5 - 2 |
Source: Compiled from publicly available susceptibility data.
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, as recommended for chloramphenicol) at a concentration 100 times the highest final concentration to be tested.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the this compound stock solution to the first column of wells, resulting in a 2x concentration.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last dilution column.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL. This will dilute the this compound to the final desired concentrations. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Time-Kill Kinetics Assay
-
Preparation: Prepare flasks containing CAMHB with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, prepare a growth control flask with no antibiotic.
-
Inoculum Preparation: Prepare a bacterial inoculum as described in the broth microdilution protocol, adjusted to a final starting concentration of approximately 5 x 10⁵ CFU/mL in the flasks.
-
Incubation and Sampling:
-
Incubate the flasks at 35°C ± 2°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates for 18-24 hours at 35°C ± 2°C.
-
-
Data Analysis: Count the colonies on the plates to determine the number of colony-forming units per milliliter (CFU/mL) at each time point for each concentration of this compound. Plot the log10 CFU/mL against time.
Visualizations
Caption: Figure 1. Broth Microdilution MIC Assay Workflow
References
- 1. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloramphenicol stereoisomers need to be distinguished: consequences observed from a proficiency test. (2017) | Mark Sykes | 7 Citations [scispace.com]
- 4. Evaluation of prolonged incubation time of 16-20 h with the EUCAST rapid antimicrobial susceptibility disc diffusion testing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dickwhitereferrals.com [dickwhitereferrals.com]
- 6. jhrlmc.com [jhrlmc.com]
Technical Support Center: Overcoming Poor Diffusion of Corynecin I in Agar-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor diffusion of Corynecin I in agar-based antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its diffusion in agar (B569324) a potential issue?
This compound is a chloramphenicol-like antibiotic that demonstrates activity against a range of Gram-positive and Gram-negative bacteria.[1][2] A significant challenge in evaluating its efficacy using agar-based assays is its poor water solubility.[1] This characteristic can impede its diffusion through the aqueous agar matrix, leading to smaller than expected or non-existent zones of inhibition, which may not accurately reflect its true antimicrobial potential.
Q2: I'm not seeing a clear zone of inhibition with this compound in my disc diffusion assay. What are the initial troubleshooting steps?
Poor or absent zones of inhibition are common when working with hydrophobic compounds like this compound. Here are the primary factors to check:
-
Solvent Selection and Concentration: this compound is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO.[1][3] Ensure the compound is fully dissolved in your chosen solvent. However, high concentrations of solvents like DMSO can be toxic to the test organism, creating a false-positive result, or may not diffuse well in the aqueous agar, causing the compound to precipitate.[4] It is crucial to include a solvent-only control to verify that the solvent itself does not inhibit microbial growth.[4]
-
Compound Precipitation: Observe your stock solution and the disc after application for any signs of precipitation. If the compound is crashing out of solution upon contact with the aqueous agar, it will not diffuse effectively.
Q3: How can I modify my agar medium to enhance the diffusion of this compound?
Several modifications to the agar medium can facilitate the diffusion of poorly soluble compounds:
-
Lower Agar Concentration: Reducing the agar percentage (e.g., from 1.5% to 1.0% or 0.75%) creates larger pores within the gel, which can improve the diffusion of molecules.[4] Be mindful that this will result in a softer medium.[4]
-
Incorporate Solubilizing Agents: The addition of a non-inhibitory concentration of a surfactant, such as Tween 80, to the agar medium can help to solubilize hydrophobic compounds and enhance their diffusion.[4]
-
pH Adjustment: The solubility of some compounds is dependent on pH.[4] Adjusting the pH of the medium, while ensuring it remains suitable for microbial growth, may improve the solubility and diffusion of this compound.[4]
Q4: Are there alternative agar-based assay methods that are more suitable for this compound?
Yes, if the disc diffusion method proves problematic, consider the following alternative:
-
Agar Well Diffusion Assay: This method is often better suited for compounds in liquid form.[4] Instead of a paper disc, a well is created in the agar, and the this compound solution is directly pipetted into it.[4] This direct application can sometimes improve diffusion.
Q5: What if agar-based methods are consistently failing? What is the recommended alternative?
For compounds that are fundamentally incompatible with agar diffusion assays, a liquid-based method is the preferred alternative:
-
Broth Microdilution Assay: This method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, especially for those with poor solubility in agar.[4][5] This technique involves preparing serial dilutions of the compound in a liquid broth medium.[6]
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor this compound diffusion.
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay
This method is an alternative to the disc diffusion assay and can improve results for liquid samples.
-
Prepare Inoculum: Culture the test microorganism in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Plate: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Create Wells: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile borer.
-
Add this compound: Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution (dissolved in an appropriate solvent) into each well. Also, include a solvent-only control in a separate well.
-
Pre-diffusion (Optional): To enhance diffusion before significant microbial growth, allow the plate to sit at a low temperature (e.g., 4°C) for 2-4 hours.[4]
-
Incubation: Invert the plate and incubate at 35-37°C for 16-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around the well where bacterial growth has been inhibited.
Protocol 2: Broth Microdilution Assay
This is the recommended method for determining the Minimum Inhibitory Concentration (MIC) when agar diffusion is problematic.
-
Prepare this compound Dilutions: Prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) directly in a 96-well microtiter plate.
-
Prepare Inoculum: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate Plate: Add the standardized inoculum to each well containing the this compound dilutions. The final volume in each well should be uniform (e.g., 100 or 200 µL).
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₅ | [1][2][7] |
| Molecular Weight | 254.2 | [1][2][7] |
| Appearance | Solid | [7] |
| Water Solubility | Poor | [1] |
| Soluble In | Ethanol, Methanol, DMF, DMSO, Acetonitrile | [1][3][7] |
| Storage Temperature | -20°C | [1][2] |
Table 2: Troubleshooting Guide for Agar Diffusion Assays with this compound
| Issue | Potential Cause | Recommended Action |
| No zone of inhibition | Poor diffusion due to low solubility | Switch to agar well diffusion or broth microdilution assay. |
| Compound precipitation | Ensure complete dissolution in solvent; consider a different solvent. | |
| Inactive compound | Verify the integrity and storage conditions of the this compound stock. | |
| Small, unclear zone | Suboptimal diffusion | Lower the agar concentration in the medium. |
| Add a solubilizing agent like Tween 80 to the medium. | ||
| Zone of inhibition in solvent control | Solvent toxicity | Decrease the concentration of the solvent used to dissolve this compound. |
Signaling Pathways and Logical Relationships
Caption: Mechanism of action for this compound.
References
Technical Support Center: Managing Contamination in Corynecin I Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Corynecin I. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you manage and prevent contamination in your experiments.
Troubleshooting Guide: Contamination in this compound Production and Application
Contamination during the production or use of this compound can significantly impact experimental outcomes. This guide provides a systematic approach to identifying, resolving, and preventing common contamination issues.
Initial Assessment of Contamination
The first step in troubleshooting is to identify the nature of the contamination.
| Observation | Potential Contaminant | Recommended Immediate Actions |
| Cloudy or discolored culture medium, sometimes with a foul odor. Rapid drop in pH. | Bacteria (e.g., Bacillus spp., Pseudomonas spp.) | 1. Immediately quarantine and autoclave all contaminated cultures and materials. 2. Visually inspect all media and reagents for turbidity before use. 3. Review and validate sterilization protocols for all media and equipment. |
| Mycelium appears slimy or wet. | Bacteria (e.g., Bacillus spp.) | 1. Discard contaminated cultures. 2. Ensure proper moisture levels in solid or semi-solid fermentation media. 3. Reinforce strict aseptic techniques during inoculation and sampling. |
| Fuzzy, cottony, or powdery growth on the surface of the culture, often green, black, white, or orange. | Molds (e.g., Penicillium spp., Aspergillus spp.) | 1. Discard contaminated cultures in a sealed, autoclavable bag. 2. Thoroughly clean and disinfect the incubator and laminar flow hood. 3. Check and replace HEPA filters if necessary. |
| Culture broth becomes clear unexpectedly, or plaques are observed on agar (B569324) plates. | Bacteriophage | 1. Isolate the affected culture to prevent cross-contamination. 2. Consider using a phage-resistant strain of Corynebacterium hydrocarboclastus if available. 3. Implement a rotation of different production strains. |
Identifying the Source of Contamination
A logical approach to pinpointing the source of contamination is crucial for effective prevention.
Caption: A logical workflow for troubleshooting sources of contamination.
Frequently Asked Questions (FAQs)
Q1: My Corynebacterium hydrocarboclastus culture is growing slower than usual and the this compound yield is low. Could this be a contamination issue?
A1: Yes, low-level contamination that is not visually obvious can still impact the growth of the production strain and its metabolic output. Competitive inhibition for nutrients by the contaminating microorganism can lead to reduced growth and lower yields of this compound. It is recommended to perform a purity check of your culture by plating on a non-selective agar medium and examining for different colony morphologies.
Q2: I've identified the contaminant as another Corynebacterium species. How can I differentiate it from my C. hydrocarboclastus strain?
A2: Differentiating between Corynebacterium species can be challenging. While some species like Corynebacterium jeikeium and Corynebacterium striatum are more likely to be true pathogens in clinical settings, Corynebacterium afermentans is more commonly found as a contaminant.[1][2] Identification can be achieved through:
-
Biochemical Tests: Utilizing standardized test kits like API Coryne can help differentiate species based on their metabolic profiles.
-
MALDI-TOF Mass Spectrometry: This is a rapid and reliable method for species-level identification.
-
16S rRNA Gene Sequencing: This provides a definitive identification of the bacterial species.
Q3: What are the best practices for preventing contamination in this compound fermentation?
A3: Proactive prevention is key.
-
Strict Aseptic Technique: Always work in a laminar flow hood or biosafety cabinet. Minimize the time that sterile containers are open. Flame the mouths of flasks and bottles before and after use.
-
Sterilization: Ensure all media, reagents, and equipment are properly sterilized. Autoclaving at 121°C for at least 15-20 minutes is standard for most media and equipment. For heat-sensitive solutions, sterile filtration (0.22 µm filter) is recommended.
-
Environmental Monitoring: Regularly clean and disinfect your workspace, incubators, and other equipment. Use appropriate disinfectants like 70% ethanol (B145695) or a validated sporicidal agent.
-
Inoculum Purity: Always start your cultures from a well-isolated, pure colony. Regularly perform purity checks of your seed cultures.
Q4: Can I use antibiotics to control contamination in my C. hydrocarboclastus culture?
A4: Using other antibiotics to control contamination in an antibiotic production culture is generally not recommended. This can lead to the development of antibiotic resistance in the contaminant, and the added antibiotic may interfere with the growth of C. hydrocarboclastus or the biosynthesis of this compound. It is always better to identify and eliminate the source of contamination.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
The following table summarizes the reported MIC values of this compound against various bacterial strains.
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Shigella sonnei | 5.2 - 83 | [3] |
| Proteus vulgaris | 5.2 - 83 | [3] |
| Klebsiella pneumoniae | 5.2 - 83 | [3] |
| Staphylococcus aureus | 5.2 - 83 | [3] |
Experimental Protocols
Protocol 1: General Method for Purity Assessment of this compound Producing Culture
-
Sample Collection: Aseptically collect a 1 mL sample from your C. hydrocarboclastus culture.
-
Serial Dilution: Perform a 10-fold serial dilution of the sample in sterile saline or phosphate-buffered saline (PBS).
-
Plating: Plate 100 µL of each dilution onto a non-selective agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Colony Morphology Examination: Carefully examine the plates for colonies with different morphologies (size, shape, color, texture) from your C. hydrocarboclastus strain. The presence of multiple colony types indicates contamination.
Protocol 2: General Method for this compound Extraction and Partial Purification
This protocol outlines a general procedure for extracting and partially purifying this compound from a liquid culture of C. hydrocarboclastus.
Caption: A general workflow for the extraction and purification of this compound.
Signaling Pathway
Mechanism of Action of this compound
This compound, being a chloramphenicol-like antibiotic, is understood to inhibit bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds.[4][5]
Caption: The inhibitory action of this compound on bacterial protein synthesis.
References
- 1. droracle.ai [droracle.ai]
- 2. From contamination to infective endocarditis—a population-based retrospective study of Corynebacterium isolated from blood cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Antibiotics inhibiting protein synthesis 3 chloramphenicol and macrolides 03 05-2018 | PPT [slideshare.net]
- 5. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
strategies to prevent degradation of Corynecin I during storage
Disclaimer: Corynecin I is a chloramphenicol-like antibiotic. Due to limited publicly available stability data specifically for this compound, this guide is largely based on established knowledge of chloramphenicol's degradation pathways and general principles of antibiotic stability. Researchers should perform their own stability studies for their specific formulations and storage conditions.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter related to the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in stored this compound solution. | Chemical Degradation: this compound may have degraded due to improper storage conditions such as elevated temperature, exposure to light, or suboptimal pH. | - Verify Storage Temperature: Ensure this compound solutions are stored at the recommended -20°C. - Protect from Light: Store solutions in amber vials or wrapped in aluminum foil. - Control pH: For aqueous solutions, maintain a pH between 4 and 7. Use a suitable buffer if necessary. - Perform a Forced Degradation Study: To understand the specific degradation pattern of your formulation, consider a forced degradation study (see Experimental Protocols). |
| Appearance of unknown peaks in HPLC analysis of a stored sample. | Formation of Degradation Products: New peaks likely represent degradation products resulting from hydrolysis, oxidation, or photodegradation. | - Characterize Degradation Products: Use techniques like LC-MS to identify the molecular weights of the new peaks and infer their structures. Common degradation products of similar compounds involve hydrolysis of the amide bond or oxidation of the hydroxyl groups. - Review Storage Conditions: Assess if the sample was exposed to high temperatures, extreme pH, or light. - Implement Preventative Measures: Based on the likely degradation pathway, implement strategies like adding antioxidants or adjusting the pH of your formulation. |
| Precipitation in this compound stock solution upon thawing. | Poor Solubility and Temperature Effects: this compound has poor water solubility. Freeze-thaw cycles can promote precipitation, especially if the concentration is high. | - Use Appropriate Solvents: Prepare stock solutions in solvents like ethanol, methanol (B129727), DMF, or DMSO in which this compound is readily soluble.[1][2][3] - Aliquot Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. - Gentle Warming: If precipitation occurs, gently warm the solution to 37°C to try and redissolve the compound. Ultrasonic heating can also be attempted.[4] |
| Inconsistent experimental results using the same batch of this compound. | Inconsistent Handling and Storage: Variations in how different aliquots are handled and stored can lead to differing levels of degradation. | - Standardize Protocols: Ensure all users are following a standardized protocol for thawing, diluting, and handling this compound solutions. - Regular Quality Control: Periodically check the purity of your stock solutions using a validated analytical method like HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be kept at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3][5][6] Under these conditions, it is reported to be stable for at least four years.[6]
Q2: What are the main degradation pathways for this compound?
Based on its structural similarity to chloramphenicol (B1208), the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The amide bond in the this compound molecule can be susceptible to hydrolysis, especially under acidic or alkaline conditions, leading to the formation of p-nitrophenylserinol and N-acetylglycolic acid.[5][7]
-
Oxidation: The secondary hydroxyl group on the propanediol (B1597323) side chain is a potential site for oxidation, which can lead to a loss of biological activity.[1]
-
Photodegradation: Exposure to UV light can induce degradation, leading to the formation of various photoproducts.[2][8]
Q3: How does pH affect the stability of this compound in solution?
For chloramphenicol, hydrolysis is catalyzed by both acid and base.[7] It is generally most stable in the pH range of 4-7. Outside of this range, the rate of degradation increases significantly. Therefore, it is crucial to control the pH of aqueous this compound solutions.
Q4: Can I do anything to improve the stability of my this compound formulation?
Yes, several strategies can be employed to enhance stability:
-
pH Control: Buffering your aqueous formulation to a pH between 4 and 7 can significantly slow down hydrolysis.
-
Antioxidants: If oxidative degradation is a concern, the addition of antioxidants may be beneficial.
-
Excipients: For ophthalmic or other formulations, excipients like castor oil and polyoxyethylene sorbitan (B8754009) monooleate have been shown to improve the stability of chloramphenicol.[9]
-
Light Protection: Always store solutions in light-resistant containers.
Q5: What analytical methods are suitable for monitoring this compound degradation?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating this compound from its degradation products and quantifying its purity.[1] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile (B52724)
-
pH meter
-
HPLC system with UV detector
-
LC-MS system (optional)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (in a transparent container) to a UV light source (e.g., 254 nm) for a defined period.
-
A control sample should be kept in the dark at the same temperature.
-
At specified time points, withdraw an aliquot and analyze by HPLC.
-
-
Thermal Degradation:
-
Incubate a solid sample of this compound at an elevated temperature (e.g., 70°C) for several days.
-
At specified time points, dissolve a portion of the solid in methanol and analyze by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products. If available, use LC-MS to determine the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate (B84403) buffer, pH 4.5).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Bacterial Dehydrogenases Facilitate Oxidative Inactivation and Bioremediation of Chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photocatalytic degradation of the antibiotic chloramphenicol and effluent toxicity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d.docksci.com [d.docksci.com]
- 4. Electrochemical oxidation of chloramphenicol with lead dioxide-surfactant composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of chloramphenicol and florfenicol by a novel chloramphenicol hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new pathway for the oxidative metabolism of chloramphenicol by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. CN109010268B - Ophthalmic composition for improving stability of chloramphenicol and preparation method thereof - Google Patents [patents.google.com]
Corynecin I Extraction and Purification: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the experimental protocols for the extraction and purification of Corynecin I.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may be encountered during the extraction and purification of this compound from Corynebacterium hydrocarboclastus fermentation broth.
Section 1: Fermentation & Biomass Separation
Q1: My this compound yield from the fermentation is lower than the expected 28mM. What are the possible causes?
A1: Low yields of this compound can stem from several factors related to the fermentation conditions. Here are some key areas to investigate:
-
Suboptimal Culture Medium: The selective production of this compound is highly dependent on the composition of the culture medium. An acetate-based medium has been shown to significantly enhance the yield.[1] Ensure that the concentrations of acetate (B1210297), ammonium (B1175870), and phosphate (B84403) ions are maintained in the optimal range throughout the fermentation.
-
Improper Fed-Batch Strategy: A continuous feeding strategy is crucial to maintain optimal nutrient concentrations. A recommended feed solution contains acetic acid (50%), ammonium acetate (9%), and potassium dihydrogen phosphate (0.2%) to control the pH and replenish nutrients.[1]
-
Inadequate Stimulation: The addition of 1% KCl and 1% NaCl to the medium approximately 12 hours after inoculation can stimulate Corynecin production.[1]
-
Suboptimal Growth Conditions: Ensure that other fermentation parameters such as temperature, pH, and aeration are optimized for Corynebacterium hydrocarboclastus. While specific optimal values for this compound production are not widely published, typical conditions for Corynebacterium species are around 30°C and a pH of 7.0.
Q2: I'm having trouble efficiently separating the bacterial cells from the fermentation broth.
A2: Incomplete removal of biomass can interfere with subsequent purification steps. Consider the following:
-
Centrifugation Parameters: Optimize the centrifugation speed and time. For bacterial cultures, a common starting point is 10,000 x g for 15-20 minutes at 4°C.
-
Filtration: If centrifugation does not yield a clear supernatant, consider using microfiltration with a 0.22 µm or 0.45 µm filter to remove any remaining cells and debris.
-
Flocculation: In some industrial processes, flocculating agents are used to aid in the precipitation of cells, making centrifugation more effective. However, ensure that any agent used does not interfere with downstream purification steps.
Section 2: this compound Extraction
Q3: I am getting a low recovery of this compound after solvent extraction. What can I do to improve this?
A3: Low recovery during solvent extraction is a common issue. Here are some troubleshooting steps:
-
Solvent Choice: this compound is soluble in methanol (B129727) and acetonitrile (B52724).[2] For liquid-liquid extraction from the aqueous fermentation broth, moderately polar solvents like ethyl acetate are often effective for similar antibiotics.[3][4] Chloroform has also been used for the extraction of other bacteriocins.[5][6] You may need to screen a few solvents to find the one with the best partition coefficient for this compound.
-
pH Adjustment: The pH of the aqueous phase can significantly impact the solubility and extraction efficiency of small molecules. Since this compound is a neutral molecule, the pH should be adjusted to a point where its solubility in the organic solvent is maximized. Experiment with a pH range around neutral (6.0-8.0).
-
Extraction Technique:
-
Multiple Extractions: Perform the extraction multiple times (e.g., 3 times) with fresh solvent each time and pool the organic phases. This is more efficient than a single extraction with a large volume of solvent.
-
Emulsion Formation: Vigorous mixing can lead to the formation of stable emulsions, which can trap your product. If an emulsion forms, you can try to break it by adding a small amount of brine (saturated NaCl solution), by centrifugation, or by allowing it to stand for an extended period.
-
Q4: The solvent extract contains many impurities. How can I perform an initial clean-up?
A4: A crude extract will inevitably contain various contaminants. Initial purification can be achieved through:
-
Back Extraction: After extracting into an organic solvent, you can wash the organic phase with a buffer at a pH where this compound remains in the organic phase, while some ionizable impurities move into the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE can be a very effective clean-up step. Based on the polarity of this compound, a reverse-phase sorbent (like C18) could be used. The crude extract is loaded, washed with a weak solvent to remove polar impurities, and then this compound is eluted with a stronger solvent like methanol or acetonitrile.
Section 3: Purification
Q5: My column chromatography is not giving good separation of this compound from impurities.
A5: Poor resolution in column chromatography can be due to several factors:
-
Stationary Phase Selection: For a moderately polar molecule like this compound, silica (B1680970) gel or alumina (B75360) are common choices for normal-phase chromatography. For reverse-phase chromatography, C18 or phenyl-bonded silica are suitable options.
-
Mobile Phase Optimization: This is a critical step.
-
Normal-Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point.
-
Reverse-Phase (HPLC): A gradient of water and acetonitrile or methanol is typically used.[7][8][9][10] The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.
-
-
Column Overloading: Loading too much crude material onto the column will result in poor separation.
-
Flow Rate: A slower flow rate generally provides better resolution.
Q6: I am unable to crystallize the purified this compound.
A6: Crystallization can be challenging and often requires empirical optimization.
-
Solvent Selection: The ideal crystallization solvent is one in which this compound is soluble at high temperatures but poorly soluble at low temperatures. You can try single solvents or binary solvent systems (a "good" solvent in which it is soluble and a "poor" solvent in which it is insoluble).
-
Purity: The presence of impurities can inhibit crystallization. Ensure your material is of high purity (>95%) before attempting crystallization.
-
Supersaturation: Achieve a supersaturated solution by either slowly cooling a hot, saturated solution, or by the slow evaporation of the solvent.
-
Seeding: If you have a small crystal of this compound, adding it to a supersaturated solution can induce crystallization.
Quantitative Data Summary
The following table provides a hypothetical summary of the expected yields and purity at each stage of the this compound purification process. These values are illustrative and will need to be determined empirically in your experiments.
| Purification Step | Total this compound (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Clarified Fermentation Broth | 1000 | 5 | 100 | 100 |
| Solvent Extraction | 850 | 30 | 85 | 85 |
| Solid-Phase Extraction | 720 | 70 | 85 | 72 |
| Column Chromatography | 540 | 95 | 75 | 54 |
| Crystallization | 432 | >99 | 80 | 43 |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Fermentation Broth
-
After separating the biomass by centrifugation (10,000 x g, 20 min, 4°C), collect the supernatant.
-
Adjust the pH of the supernatant to 7.0 using 1M HCl or 1M NaOH.
-
Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate.
-
Gently invert the funnel multiple times for 5 minutes to mix the phases, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. If an emulsion forms, let it stand for 30 minutes or centrifuge at low speed (e.g., 1,500 x g for 10 minutes).
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate (B86663).
-
Filter to remove the sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate.
-
Procedure: a. Prepare a slurry of silica gel in hexane and pack the column. b. Dissolve the crude this compound extract in a minimal amount of dichloromethane (B109758) or the mobile phase. c. Adsorb the sample onto a small amount of silica gel and dry it. d. Carefully add the dried sample to the top of the packed column. e. Begin elution with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., in 5% increments). f. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound. g. Pool the pure fractions and evaporate the solvent to yield purified this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 271 nm.[11]
-
Injection Volume: 10 µL.
-
Procedure: a. Dissolve a small sample of this compound in the mobile phase. b. Filter the sample through a 0.22 µm syringe filter. c. Inject the sample onto the HPLC system and run the gradient program. d. The purity can be estimated by the relative area of the this compound peak.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Corynecin (chloramphenicol analogs) fermentation studies: selective production of this compound by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy n-Acetyl-p-nitrophenylserinol (EVT-1193746) | 15376-53-1 [evitachem.com]
- 3. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent extraction of bacteriocins from liquid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of β-Lactams and Chloramphenicol Residues in Raw Milk—Development and Application of an HPLC-DAD Method in Comparison with Microbial Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijsdr.org [ijsdr.org]
- 10. Separation of Chloramphenicol base on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
dealing with unexpected results in Corynecin I susceptibility testing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for antimicrobial susceptibility testing (AST) of Corynecin I. Given that this compound is a chloramphenicol-like antibiotic, this guidance is based on established principles and potential issues encountered with chloramphenicol (B1208) and other protein synthesis inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, similar to chloramphenicol, is a bacteriostatic antibiotic that inhibits protein synthesis in bacteria. It binds to the 50S ribosomal subunit, specifically to the A2451 and A2452 residues in the 23S rRNA. This binding action blocks the peptidyl transferase step, preventing the formation of peptide bonds and halting the elongation of the polypeptide chain.[1][2][3]
Q2: What are the expected Minimum Inhibitory Concentration (MIC) ranges for this compound?
A2: The MIC values for this compound can vary depending on the bacterial species and strain. As a chloramphenicol-like antibiotic, it is active against a broad spectrum of Gram-positive and Gram-negative bacteria. It is essential to establish baseline MIC values for your specific strains of interest and quality control organisms.
Q3: Why are my MIC results for this compound higher than expected?
A3: Higher-than-expected MIC values could indicate several issues, including the development of resistance, inoculum preparation errors, or problems with the this compound stock solution. Refer to the troubleshooting section for a detailed guide.
Q4: Can I use disk diffusion for this compound susceptibility testing?
A4: While disk diffusion can be a screening method, broth microdilution is the recommended standard for determining the MIC of an antimicrobial agent. If using disk diffusion, results should be correlated with MIC values.
Q5: What are the common mechanisms of resistance to this compound?
A5: Based on its similarity to chloramphenicol, there are three primary mechanisms of resistance:
-
Reduced membrane permeability: Changes in the bacterial cell wall can limit the uptake of the antibiotic.
-
Mutation of the 50S ribosomal subunit: Alterations in the ribosomal binding site can prevent this compound from effectively inhibiting protein synthesis.
-
Enzymatic inactivation: Bacteria may produce enzymes, such as chloramphenicol acetyltransferase (CAT), which modify and inactivate the antibiotic.[1]
Troubleshooting Unexpected Results
Unexpected results in this compound susceptibility testing can arise from various factors. The following guides will help you identify and resolve common issues.
Issue 1: Higher-Than-Expected MIC Values (Apparent Resistance)
| Possible Cause | Observation | Recommended Action |
| Bacterial Contamination | Mixed morphology on agar (B569324) plates after MIC testing. | Streak the original culture for purity. Repeat the test with a pure culture. |
| Inoculum Too High | Very dense growth in the growth control well. | Standardize the inoculum to a 0.5 McFarland standard. Ensure the final inoculum concentration in the wells is approximately 5 x 10^5 CFU/mL. |
| This compound Degradation | Consistently high MICs across multiple experiments. | Prepare a fresh stock solution of this compound. Store aliquots at -20°C or lower and avoid repeated freeze-thaw cycles. |
| Plasmid-Mediated Resistance | Sudden high-level resistance in a previously susceptible strain. | Investigate the presence of resistance plasmids that may carry genes for inactivating enzymes like chloramphenicol acetyltransferase. |
| Efflux Pumps | MIC values are high, but not at the level of enzymatic resistance. | Consider the possibility of efflux pump activity. This can be investigated using efflux pump inhibitors in your assay. |
Issue 2: Lower-Than-Expected MIC Values (Apparent Increased Susceptibility)
| Possible Cause | Observation | Recommended Action |
| Inoculum Too Low | Scant or no growth in the growth control well. | Re-standardize the inoculum to a 0.5 McFarland standard. Ensure proper vortexing of the bacterial suspension. |
| This compound Stock Concentration Error | Consistently low MICs across multiple experiments. | Verify the initial weight and dilution calculations for your this compound stock solution. Re-prepare the stock solution if necessary. |
| Incorrect Incubation Time/Temperature | Shorter incubation times or lower temperatures can lead to lower MICs. | Ensure incubation at 35°C ± 2°C for 16-20 hours as per standard protocols. |
| Media Composition | Variations in media components can affect bacterial growth and antibiotic activity. | Use cation-adjusted Mueller-Hinton broth (CAMHB) for susceptibility testing. Ensure the pH of the media is between 7.2 and 7.4. |
Issue 3: Inconsistent or Non-Reproducible MIC Values
| Possible Cause | Observation | Recommended Action |
| Poor Pipetting Technique | Variation in MICs between replicate plates or wells. | Ensure accurate and consistent pipetting, especially during serial dilutions. Use calibrated pipettes. |
| Edge Effect in Microtiter Plates | Growth patterns are inconsistent in the outer wells of the plate. | To minimize evaporation, consider not using the outermost wells or filling them with sterile broth. Ensure proper sealing of the plates during incubation. |
| Skipped Wells or Growth in Unexpected Wells | Growth in a well at a higher concentration than a well with no growth. | This often indicates a dilution or pipetting error. Carefully review your dilution series preparation. Repeat the assay with fresh dilutions. |
Experimental Protocols
Broth Microdilution Protocol for this compound MIC Determination (Based on CLSI Guidelines)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.[4][5][6][7]
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store in small aliquots at -20°C or below.
2. Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
3. Preparation of Microtiter Plates:
-
Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range will depend on the expected MIC.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Include a growth control well (inoculum in broth without this compound) and a sterility control well (broth only).
4. Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
Visualizations
This compound Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Technical Support Center: Optimizing Corynecin I Concentration for Effective Bacterial Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Corynecin I for bacterial inhibition studies. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the successful determination of optimal this compound concentrations in your experiments.
Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound and what is its mechanism of action?
This compound is a chloramphenicol-like antibiotic that was originally isolated from Corynebacterium hydrocarboclastus.[1][2][3][4] It is effective against both Gram-positive and Gram-negative bacteria.[1][2][3] As a chloramphenicol (B1208) analogue, its presumed mechanism of action is the inhibition of bacterial protein synthesis.[2][5][6][7] This occurs through binding to the 50S subunit of the bacterial ribosome, which in turn prevents the formation of peptide bonds.[5][6][7]
Q2: What is the reported effective concentration range for this compound?
The Minimum Inhibitory Concentration (MIC) values for this compound have been reported to be in the range of 5.2-83 µg/ml for bacteria such as S. sonnei, P. vulgaris, K. pneumoniae, and S. aureus.[1] The optimal concentration is highly dependent on the specific bacterial strain and experimental conditions. Therefore, it is crucial to determine the MIC for your particular strain of interest.
Q3: What are the physical and chemical properties of this compound?
| Property | Value |
| CAS Number | 4423-58-9 |
| Molecular Formula | C₁₁H₁₄N₂O₅ |
| Molecular Weight | 254.2 g/mol |
| Appearance | Solid |
| Solubility | Soluble in Acetonitrile and Methanol |
| Storage | Recommended storage at -20°C |
(Data sourced from multiple supplier and database entries)[1][2][3]
Experimental Protocols
The most common method to determine the effective concentration of an antibiotic is the Minimum Inhibitory Concentration (MIC) assay. The broth microdilution method is a widely used technique for this purpose.[8][9][10]
Protocol: Broth Microdilution MIC Assay for this compound
This protocol outlines the steps to determine the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted for non-fastidious bacteria[11][12]
-
Bacterial culture in logarithmic growth phase
-
Sterile diluent (e.g., saline or MHB)
-
Spectrophotometer
-
Calibrated pipettes
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours old), select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile diluent.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8][10]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) and then dilute it in MHB to at least twice the highest desired test concentration.
-
In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (growth control; bacteria with no antibiotic).
-
Well 12 will serve as a negative control (sterility control; broth only).[13]
-
-
Inoculation and Incubation:
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (the first clear well).[10]
-
The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).[9]
-
Experimental Workflow Diagram
Caption: Workflow for MIC determination.
Troubleshooting Guide
Q4: My MIC results for this compound are inconsistent between experiments. What could be the cause?
Inconsistent MIC results can stem from several factors. Here’s a guide to troubleshoot common issues:
| Issue | Possible Cause | Recommended Solution |
| No growth in control well | Inoculum was not viable, or there was an error in media preparation. | Use a fresh bacterial culture for inoculum preparation. Ensure the media (MHB) is correctly prepared and not expired. |
| Growth in all wells | The this compound concentrations tested were too low, the bacterial inoculum was too dense, or the this compound has degraded. | Verify the inoculum density against a 0.5 McFarland standard. Prepare a fresh stock solution of this compound for each experiment and store it correctly at -20°C. Extend the range of concentrations tested. |
| Variable results | Inaccurate pipetting during serial dilutions, inconsistent inoculum density, or variations in incubation conditions.[12] | Use calibrated pipettes and ensure proper mixing at each dilution step. Standardize the inoculum preparation process. Ensure the incubator provides uniform temperature distribution.[12] |
| Contamination | Non-sterile technique during plate preparation. | Always use aseptic techniques. Check the sterility control well (broth only) for any signs of contamination.[13] |
| Precipitation of this compound | This compound may have limited solubility in the assay medium at higher concentrations. | Visually inspect the wells for any precipitate after preparing the dilutions. If precipitation is observed, consider using a different solvent for the initial stock or adjusting the pH of the medium.[12] |
Troubleshooting Logic Diagram
Caption: Troubleshooting inconsistent MIC results.
Q5: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] In contrast, the Minimum Bactericidal Concentration (MBC) is the lowest concentration required to kill a particular bacterium. The MBC is determined after an MIC assay by subculturing from the clear wells onto antibiotic-free agar to see if any bacteria have survived.[10]
Q6: Can I use the agar diffusion method (Kirby-Bauer test) for this compound?
Yes, the agar diffusion method, also known as the Kirby-Bauer test, can be a useful qualitative method to screen for the antimicrobial effectiveness of this compound.[14] In this test, a filter paper disc impregnated with a known concentration of this compound is placed on an agar plate swabbed with the test bacterium. The plate is then incubated, and the diameter of the "zone of inhibition" (the clear area around the disc where bacteria cannot grow) is measured.[14] However, this method is generally less precise than broth microdilution for determining a specific MIC value.[15]
References
- 1. caymanchem.com [caymanchem.com]
- 2. agscientific.com [agscientific.com]
- 3. agscientific.com [agscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. m.youtube.com [m.youtube.com]
- 7. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Zone of Inhibition Test: Why Bigger Isn't Always Better | Microban [microban.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corynecin I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a naturally occurring antibiotic that belongs to a group of chloramphenicol-like compounds.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which prevents the formation of peptide bonds and ultimately halts protein production.[2][3]
Q2: What is the antibacterial spectrum of this compound?
This compound is known to be active against both Gram-positive and Gram-negative bacteria.[1]
Q3: How should this compound be stored?
For long-term stability, solid this compound should be stored at -20°C.[4] Stock solutions, typically prepared in solvents like DMSO or ethanol (B145695), should also be stored at -20°C to maintain their efficacy.[4] It is advisable to protect both the solid compound and its solutions from light and high temperatures.[4]
Q4: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent or due to temperature fluctuations.[4] Ensure you are using an appropriate solvent (e.g., DMSO or ethanol for stock solutions) and that the concentration is within the solubility limits. If precipitation occurs in an aqueous solution, gentle warming may help to redissolve the compound. However, for cell-based assays, it is crucial to ensure the final solvent concentration is not toxic to the cells. Always prepare fresh aqueous dilutions from a stock solution for each experiment.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Problem 1: No or lower-than-expected inhibition of bacterial growth.
| Possible Cause | Recommended Solution |
| Incorrect Concentration of this compound | Verify the calculations for your stock and working solutions. Ensure accurate pipetting. It is advisable to perform a serial dilution to test a range of concentrations. |
| Degradation of this compound | Ensure that this compound has been stored correctly at -20°C and protected from light.[4] Prepare fresh working solutions for each experiment from a properly stored stock. |
| Bacterial Resistance | The bacterial strain being tested may have intrinsic or acquired resistance to chloramphenicol (B1208) and its analogs.[2] Verify the susceptibility of your strain using a known sensitive control strain. |
| High Bacterial Inoculum | An excessively high starting density of bacteria can overcome the inhibitory effect of the antibiotic.[1] Standardize your inoculum to a consistent optical density (OD) or colony-forming unit (CFU) count for each experiment. |
Problem 2: Inconsistent results between experimental repeats.
| Possible Cause | Recommended Solution |
| Variability in Reagent Preparation | Inconsistent preparation of media, buffers, or this compound solutions can lead to variable outcomes.[4] Develop and adhere to standardized operating procedures (SOPs) for all reagent preparations. |
| Fluctuations in Incubation Conditions | Variations in temperature, aeration (shaking speed), or incubation time can significantly impact bacterial growth and the effectiveness of this compound. Ensure all experimental replicates are incubated under identical and controlled conditions. |
| Pipetting Inaccuracies | Inaccurate pipetting can result in incorrect concentrations of this compound or bacterial inoculum.[4] Calibrate your pipettes regularly and use proper pipetting techniques. |
Quantitative Data
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) for a Chloramphenicol-like Antibiotic
The following table provides an example of expected MIC values for a chloramphenicol-like compound against common bacterial strains. Please note that these are illustrative values and the actual MIC of this compound should be determined experimentally for your specific bacterial strains and conditions.
| Bacterial Strain | Type | Illustrative MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 2 - 8 |
| Escherichia coli | Gram-negative | 4 - 16 |
| Pseudomonas aeruginosa | Gram-negative | > 64 (Often resistant) |
| Klebsiella pneumoniae | Gram-negative | 8 - 32 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in the logarithmic growth phase
-
Sterile tubes for dilution
-
Multichannel pipette
Procedure:
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in the growth medium in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Inoculate the Microtiter Plate:
-
Dispense 50 µL of the appropriate growth medium into all wells of a sterile 96-well microtiter plate.
-
Add 50 µL of each this compound dilution to the corresponding wells, resulting in a final volume of 100 µL.
-
Include a positive control (medium with bacteria, no this compound) and a negative control (medium only).
-
-
Prepare Bacterial Inoculum:
-
Dilute the overnight bacterial culture in fresh medium to achieve a standardized concentration (e.g., approximately 5 x 10^5 CFU/mL).
-
-
Inoculate the Plate:
-
Add 50 µL of the diluted bacterial suspension to each well, except for the negative control wells. The final volume in each well will be 150 µL.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (typically 37°C) for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Protocol 2: Time-Kill Curve Assay
This protocol is used to assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile growth medium
-
Sterile flasks or tubes
-
Incubator shaker
-
Spectrophotometer
-
Sterile agar (B569324) plates for colony counting
-
Sterile saline or PBS for dilutions
Procedure:
-
Prepare Cultures:
-
Inoculate several flasks containing fresh growth medium with the bacterial culture to an initial OD600 of approximately 0.05.
-
-
Add this compound:
-
Add different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC) to the flasks. Include a growth control flask with no antibiotic.
-
-
Incubation and Sampling:
-
Incubate the flasks at the optimal growth temperature with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Determine Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate overnight at the appropriate temperature.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of CFU/mL at each time point for each this compound concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
References
Technical Support Center: Enhancing Corynecin I Yield from Corynebacterium hydrocarboclastus
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Corynecin I from bacterial fermentation using Corynebacterium hydrocarboclastus. The information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.
Troubleshooting Guide
This section addresses specific problems that may be encountered during this compound fermentation experiments, offering potential causes and step-by-step solutions.
Q1: Why is my this compound yield consistently low or negligible?
Low yields of this compound can stem from several factors related to the culture medium composition and fermentation parameters.
Possible Causes:
-
Suboptimal Carbon Source: While Corynebacterium hydrocarboclastus can utilize various carbon sources, acetate (B1210297) has been shown to selectively enhance the production of this compound, making it over 90% of the total Corynecins produced.[1]
-
Nutrient Limitation: Insufficient concentrations of key nutrients such as nitrogen and phosphate (B84403) can limit bacterial growth and secondary metabolite production.
-
Improper pH: The pH of the fermentation medium is a critical parameter that affects enzyme activity and nutrient uptake. For Corynecin production, maintaining a neutral pH is recommended.
-
Suboptimal Ion Concentration: The concentration of specific ions, such as potassium and sodium, can significantly influence this compound production.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield.
Solutions:
-
Carbon Source Optimization:
-
Primary Action: Utilize an acetate-based fermentation medium. Studies have shown that Corynebacterium hydrocarboclastus KY 8835 grown on acetate accumulates up to 28mM of Corynecins, with this compound being the predominant analog.[1]
-
-
Fed-Batch Strategy for Nutrient Maintenance:
-
To prevent nutrient depletion and maintain optimal concentrations of acetate, ammonium, and phosphate ions, implement a fed-batch strategy.
-
Continuously feed a sterile solution containing:
-
Acetic Acid (CH₃COOH): 50%
-
Ammonium Acetate (CH₃COONH₄): 9%
-
Potassium Dihydrogen Phosphate (KH₂PO₄): 0.2%
-
-
This solution can also serve as a pH controlling agent.[1]
-
-
pH Control:
-
Maintain the pH of the culture medium in the neutral range throughout the fermentation process.
-
-
Salt Supplementation:
Q2: How can I address inconsistent batch-to-batch production of this compound?
Inconsistent yields are often due to variability in the inoculum or fermentation conditions.
Possible Causes:
-
Inoculum Variability: Inconsistent age, cell density, or metabolic state of the seed culture.
-
Lack of Precise Control: Fluctuations in temperature, pH, or aeration between batches.
Solutions:
-
Standardize Inoculum Preparation:
-
Develop and adhere to a strict protocol for preparing the seed culture, ensuring the same medium, incubation time, and temperature for every batch.
-
Use a consistent volume and cell density of the inoculum for the production fermenter.
-
-
Implement Robust Process Control:
-
Utilize a well-controlled fermenter with automated monitoring and control of pH, temperature, and dissolved oxygen.
-
Maintain a fermentation temperature of 30°C.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended producing organism for this compound?
The recommended organism is Corynebacterium hydrocarboclastus, specifically strain KY 8835, which has been shown to be a high-yield producer, particularly on an acetate medium.[1]
Q2: What is the optimal carbon source for selective this compound production?
Acetate is the preferred carbon source for selectively producing this compound.[1] Fermentation on acetate can lead to this compound constituting over 90% of the total Corynecins produced.[1]
Q3: Are there any specific precursors that can enhance the yield of different Corynecin analogs?
While this compound is the acetyl derivative, the biosynthesis of other Corynecin analogs can be influenced by the addition of specific amino acid precursors. For instance, the addition of threonine, homoserine, and methionine can increase the production of Corynecin II (propionyl derivative).
Q4: What is the biosynthetic pathway for this compound?
Corynecins are analogs of chloramphenicol (B1208). Their biosynthesis is believed to follow a similar pathway, originating from the shikimate pathway.
Caption: Simplified proposed biosynthetic pathway for this compound.
Data Summary Tables
Table 1: Recommended Media Composition for this compound Production (Acetate-Based)
| Component | Concentration | Role |
| Acetate | Varies (maintained by fed-batch) | Primary Carbon Source |
| Ammonium Acetate | Varies (maintained by fed-batch) | Nitrogen Source |
| KH₂PO₄ | Varies (maintained by fed-batch) | Phosphate Source |
| KCl | 1% (w/v) | Production Stimulant |
| NaCl | 1% (w/v) | Production Stimulant |
Table 2: Fed-Batch Solution Composition
| Component | Concentration in Feed Solution |
| Acetic Acid | 50% |
| Ammonium Acetate | 9% |
| KH₂PO₄ | 0.2% |
Experimental Protocols
1. Inoculum Preparation
-
Prepare a seed culture medium appropriate for Corynebacterium hydrocarboclastus.
-
Inoculate a single colony from a fresh agar (B569324) plate into a flask containing the seed medium.
-
Incubate at 30°C with shaking (e.g., 200 rpm) for 24-48 hours, or until a dense culture is obtained.
-
Use this seed culture to inoculate the main production fermenter at a standardized volume (e.g., 5-10% v/v).
2. Fermentation Protocol
-
Prepare the acetate-based production medium (refer to Table 1) in a sterilized fermenter.
-
Inoculate with the prepared seed culture.
-
Maintain the fermentation at 30°C and a neutral pH.
-
Implement the fed-batch strategy by continuously adding the feeding solution (Table 2) to maintain optimal nutrient levels and control pH.
-
At 12 hours post-inoculation, add sterile solutions of KCl and NaCl to final concentrations of 1% each.[1]
-
Monitor the fermentation for key parameters such as cell growth (OD600), pH, and dissolved oxygen.
-
The fermentation is typically carried out for several days. The optimal harvest time should be determined by monitoring this compound production.
3. This compound Extraction and Quantification
Extraction:
-
At the end of the fermentation, centrifuge the broth to separate the cells from the supernatant.
-
The this compound will be in the supernatant.
-
Perform a solvent extraction of the supernatant. A common method for similar antibiotics is to use ethyl acetate.
-
Mix the supernatant with an equal volume of ethyl acetate.
-
Shake vigorously and allow the phases to separate.
-
Collect the organic (ethyl acetate) phase.
-
Repeat the extraction process on the aqueous phase to maximize recovery.
-
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude this compound extract.
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Dissolve the crude extract in a suitable solvent, such as methanol (B129727) or the mobile phase, and filter through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (General Method for Chloramphenicol Analogs):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or a buffer (e.g., phosphate buffer). A common mobile phase for chloramphenicol is a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 270-280 nm.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.
-
References
Technical Support Center: Addressing Batch-to-Batch Variability of Corynecin I
Welcome to the technical support center for Corynecin I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the common challenge of batch-to-batch variability. Consistent and reproducible experimental results are paramount, and this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate potential issues arising from the inherent variability of this natural product antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
A1: this compound is a chloramphenicol-like antibiotic naturally produced by the bacterium Corynebacterium hydrocarboclastus.[1][2] As a natural product often produced via fermentation, its composition can be influenced by numerous factors, leading to variations between different production batches.[3][4] This variability can manifest as differences in purity, the presence of related impurities, or minor structural modifications, which can significantly impact its biological activity and the reproducibility of your experimental results.[5]
Q2: What are the primary causes of batch-to-batch variability in this compound?
A2: The primary causes of variability stem from the fermentation and purification processes. Key factors include:
-
Raw Material Inconsistency: Variations in the composition of the culture media, such as carbon and nitrogen sources, can alter bacterial metabolism and this compound production.[6][7]
-
Fermentation Conditions: Minor shifts in pH, temperature, aeration, and incubation time can affect the yield and purity of the final product.[8][9]
-
Genetic Drift of the Producing Strain: Over time and multiple culture passages, the Corynebacterium hydrocarboclastus strain may undergo genetic changes that impact its production profile.[3]
-
Purification Process: Differences in extraction solvents, chromatography resins, and other purification parameters can lead to variations in the final compound's purity and impurity profile.
Q3: How can I assess the consistency of a new batch of this compound?
A3: Before starting extensive experiments, it is crucial to perform quality control checks on each new batch. Recommended analyses include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of this compound and quantify any related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify any potential contaminants or degradation products.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of this compound.[1]
-
Biological Activity Assay: Perform a dose-response experiment using a standardized assay (e.g., Minimum Inhibitory Concentration - MIC) with a reference bacterial strain to ensure the new batch has comparable potency to previous batches.
Q4: My experimental results with a new batch of this compound are different from my previous findings. How should I troubleshoot this?
A4: Inconsistent results are a common issue when working with natural products. Follow a systematic troubleshooting approach:
-
Confirm Compound Identity and Purity: Re-analyze the new batch using HPLC and MS to ensure it meets the required specifications.
-
Standardize Experimental Conditions: Review your experimental protocol to ensure all parameters, such as cell density, media composition, and incubation times, are consistent.
-
Perform a Dose-Response Comparison: Test the old and new batches side-by-side in a critical assay to directly compare their biological activity.
-
Consider the Impact of Impurities: Even minor impurities can have biological effects. If the impurity profile of the new batch is different, this could be the source of the discrepancy.
Q5: Can sub-inhibitory concentrations of this compound from different batches cause variable results?
A5: Yes. Sub-inhibitory concentrations of antibiotics, including chloramphenicol (B1208), can modulate bacterial gene expression, affecting processes like biofilm formation and stress responses.[4][12] Variations in the purity or potency of different this compound batches could lead to slightly different effective concentrations in your experiments, resulting in variable phenotypic outcomes that are not related to cell death.
Troubleshooting Guides
This section provides detailed guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
| Potential Cause | Recommended Solution |
| Incorrect Inoculum Density | Standardize your bacterial inoculum to a 0.5 McFarland standard using a spectrophotometer or McFarland standards. |
| Variation in Media Composition | Use a consistent source and lot of Mueller-Hinton broth/agar. Prepare fresh media for each experiment to avoid degradation of components.[12] |
| Degradation of this compound Stock Solution | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.[1] |
| Batch-to-Batch Potency Variation | Perform a side-by-side MIC assay comparing the new batch with a previously validated batch to determine the relative potency. Adjust concentrations accordingly for future experiments. |
Issue 2: Variable Effects on Bacterial Biofilm Formation
| Potential Cause | Recommended Solution |
| Subtle Differences in Active Concentration | As sub-inhibitory concentrations can influence biofilm formation, slight variations in batch potency can lead to significant differences.[4] Perform a detailed dose-response curve for each new batch to identify the precise concentrations that induce or inhibit biofilm formation. |
| Presence of Bioactive Impurities | Impurities in a particular batch may have their own effects on bacterial signaling and biofilm development. Analyze the impurity profile of each batch via HPLC-MS. |
| Inconsistent Growth Conditions | Ensure that the growth medium, temperature, and incubation time are strictly controlled, as these factors can significantly impact biofilm development. |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of this compound Batches
This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC.
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for chloramphenicol and its analogues. A typical gradient could be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10-90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90-10% Acetonitrile
-
35-40 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 278 nm
-
Sample Preparation: Dissolve a known amount of this compound from each batch in the mobile phase to a final concentration of 1 mg/mL. Filter the samples through a 0.22 µm syringe filter before injection.
-
Analysis: Inject 10 µL of each sample. Compare the chromatograms of different batches, paying attention to the retention time and peak area of this compound, as well as the presence and relative abundance of any impurity peaks.
Protocol 2: Comparative MIC Assay for Different Batches of this compound
This protocol describes a broth microdilution method to compare the biological activity of different this compound batches.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial strain (e.g., E. coli ATCC 25922), this compound batches to be tested.
-
Inoculum Preparation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Serial Dilutions: Prepare 2-fold serial dilutions of each this compound batch in MHB in the 96-well plates. The final volume in each well should be 100 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Compare the MIC values obtained for the different batches.
Visualizing Workflows and Pathways
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Key factors influencing the batch-to-batch variability of this compound.
Caption: Potential effects of this compound on bacterial signaling pathways.
References
- 1. How partially inhibitory concentrations of chloramphenicol affect the growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Subinhibitory Concentrations of Antibiotics on Intrachromosomal Homologous Recombination in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Effects of Sub-Inhibitory Levels of Chloramphenicol on pBR 322 Plasmid Copy Number in Escherichia coli DH 5 α Cells | Semantic Scholar [semanticscholar.org]
- 4. Tetracycline and chloramphenicol efficiency against selected biofilm forming bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Frontiers | Secondary Effects of Antibiotics on Microbial Biofilms [frontiersin.org]
- 7. Interfering with Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Chloramphenicol Resurrected: A Journey from Antibiotic Resistance in Eye Infections to Biofilm and Ocular Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Corynecin I Activity
Welcome to the technical support center for Corynecin I. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the experimental conditions for this compound activity.
A Note on this compound: Current scientific literature indicates that this compound is an analog of chloramphenicol, an antibiotic that inhibits bacterial protein synthesis.[1][2][3] It is produced by the bacterium Corynebacterium hydrocarboclastus.[1] While the user's request focuses on "enzymatic activity," it is important to note that this compound itself is generally not considered an enzyme. The activity of interest for researchers is typically its antibacterial efficacy or the optimization of its production by the source organism. The following guides are based on standard enzymatic principles and can be applied to study the enzymes involved in this compound synthesis or its mode of action.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for the activity of an enzyme is the pH at which it exhibits the highest reaction rate.[4] Most enzymes have an optimal pH around neutral (pH 7), but this can vary significantly depending on the enzyme and its natural environment.[4] For example, enzymes in the stomach work best in a highly acidic environment.[4] To determine the optimal pH for a specific enzyme related to this compound, it is necessary to perform a pH profile experiment as detailed in the protocols below.
Q2: What is the optimal temperature for this compound activity?
A2: The optimal temperature is the temperature at which an enzyme's catalytic activity is at its maximum. For most enzymes, this is typically between 35°C and 40°C.[5] Increasing the temperature generally increases the reaction rate until the point of denaturation, where the enzyme loses its structure and function.[5][6] A temperature optimization experiment should be conducted to determine the precise optimal temperature.
Q3: My enzyme activity is lower than expected. What are the common causes?
A3: Several factors can lead to lower than expected enzyme activity. These include incorrect buffer pH or temperature, improper storage of the enzyme leading to degradation, inaccurate substrate or enzyme concentrations, and the presence of inhibitors in the reaction mixture.[7][8] It is also crucial to ensure all reagents are properly thawed and mixed.[7]
Q4: Can the reaction buffer affect the experiment?
A4: Yes, the buffer is critical. The pH of the buffer directly influences the ionization state of the amino acids in the enzyme's active site, which is crucial for its catalytic activity.[4][8] It is important to use a buffer system that can maintain a stable pH throughout the experiment.
Q5: How do I measure the rate of my enzymatic reaction?
A5: The rate of an enzymatic reaction can be determined by measuring the appearance of a product or the disappearance of a substrate over time.[4] Common methods include spectrophotometry, which measures changes in absorbance of light, or fluorescence assays.[5] The choice of method depends on the specific reaction being studied.
Troubleshooting Guides
Issue 1: No or Weak Signal in Enzyme Assay
| Possible Cause | Solution |
| Omission of a key reagent | Carefully check that all reagents (enzyme, substrate, cofactors, buffer) have been added in the correct order and volume.[9] |
| Incorrect assay temperature | Ensure the assay is performed at the recommended incubation temperature. Bring all reagents to room temperature before use unless otherwise specified.[9] |
| Inactive enzyme or substrate | Test the activity of the enzyme and the integrity of the substrate separately. Ensure they have been stored correctly to prevent degradation.[8][9] |
| Incorrect plate reader settings | Verify the wavelength and filter settings on the plate reader are appropriate for your assay.[7][9] |
| Presence of an enzyme inhibitor | Sodium azide, for example, can inhibit peroxidase reactions.[9] Check for potential inhibitors in your sample or buffers. |
Issue 2: High Background Signal
| Possible Cause | Solution |
| Contaminated reagents | Use fresh, high-quality reagents and buffers.[9] |
| Non-specific binding | Use an appropriate blocking buffer to prevent non-specific binding of the enzyme or substrate to the microplate wells.[9] |
| Substrate instability | Some substrates can spontaneously break down, leading to a high background signal. Test the substrate alone in the assay buffer to check for this. |
| Incubation time too long | Reduce the incubation time to minimize the buildup of background signal.[9] |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Solution |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.[7] Prepare a master mix for reagents when possible.[7] |
| "Edge effect" in microplates | Evaporation from the outer wells of a microplate can lead to inconsistent results. Avoid using the outer wells or fill them with a blank solution.[8] |
| Temperature fluctuations | Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the experiment.[6][8] |
| Improper mixing of reagents | Ensure all reagents are thoroughly mixed before and after addition to the reaction wells.[9] |
| Freeze-thaw cycles | Aliquot reagents into smaller volumes to avoid repeated freezing and thawing, which can damage the enzyme.[7][8] |
Experimental Protocols
Protocol 1: Determination of Optimal pH
This protocol outlines the steps to determine the pH at which an enzyme exhibits maximum activity.
-
Prepare a series of buffers: Prepare a range of buffers with different pH values (e.g., from pH 4.0 to 10.0 in 0.5 or 1.0 unit increments). It is important to use buffers that are effective in the desired pH range.
-
Prepare reaction mixtures: For each pH value, prepare a reaction mixture containing the buffer, a fixed concentration of the substrate, and any necessary cofactors.
-
Equilibrate temperature: Incubate the reaction mixtures and the enzyme solution at a constant, predetermined temperature (e.g., 37°C) for a few minutes.[6]
-
Initiate the reaction: Add a fixed amount of the enzyme to each reaction mixture to start the reaction.
-
Measure reaction rate: Measure the initial reaction rate for each pH value using a suitable assay method (e.g., spectrophotometry).[4]
-
Plot the data: Plot the enzyme activity (reaction rate) against the corresponding pH value. The pH at which the highest activity is observed is the optimal pH.[10]
Protocol 2: Determination of Optimal Temperature
This protocol describes how to find the temperature at which an enzyme is most active.
-
Prepare reaction mixtures: Prepare multiple identical reaction mixtures containing the optimal pH buffer (determined from Protocol 1), a fixed concentration of the substrate, and any necessary cofactors.
-
Set up a temperature gradient: Prepare a series of water baths or a temperature-controlled plate reader set to different temperatures (e.g., from 20°C to 60°C in 5°C increments).[5]
-
Equilibrate reaction mixtures: Place the reaction mixtures in their respective temperature-controlled environments to equilibrate.
-
Equilibrate enzyme: Separately, bring the enzyme solution to each of the experimental temperatures just before initiating the reaction.
-
Initiate the reaction: Add a fixed amount of the enzyme to each reaction mixture.
-
Measure reaction rate: Measure the initial reaction rate at each temperature.
-
Plot the data: Plot the enzyme activity (reaction rate) against the temperature. The temperature that corresponds to the peak of the curve is the optimal temperature.[10]
Data Presentation
Table 1: Example Data for pH Optimization
| pH | Enzyme Activity (units/mL) |
| 4.0 | 15.2 |
| 5.0 | 35.8 |
| 6.0 | 75.4 |
| 7.0 | 98.9 |
| 8.0 | 82.1 |
| 9.0 | 45.3 |
| 10.0 | 20.7 |
Table 2: Example Data for Temperature Optimization
| Temperature (°C) | Enzyme Activity (units/mL) |
| 20 | 25.6 |
| 25 | 48.2 |
| 30 | 75.1 |
| 35 | 95.3 |
| 40 | 102.5 |
| 45 | 88.4 |
| 50 | 55.9 |
| 60 | 15.2 |
Visualizations
Caption: Workflow for Determining Optimal pH.
Caption: Workflow for Determining Optimal Temperature.
Caption: Postulated Signaling Pathway for this compound Action.
References
- 1. Corynecin (chloramphenicol analogs) fermentation studies: selective production of this compound by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimum pH for Enzymes | Definition & Examples - Lesson | Study.com [study.com]
- 5. sciencing.com [sciencing.com]
- 6. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
common pitfalls to avoid when working with Corynecin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corynecin I. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chloramphenicol-like antibiotic originally isolated from Corynebacterium.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. Similar to chloramphenicol (B1208), it binds to the 50S ribosomal subunit, which prevents the formation of peptide bonds and ultimately halts protein elongation.[2][3]
Q2: What is the antibacterial spectrum of this compound?
A2: this compound is active against a range of Gram-positive and Gram-negative bacteria. Its potency is generally reported to be less than that of chloramphenicol, but it exhibits a similar spectrum of activity.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a solid that is soluble in acetonitrile (B52724) and methanol. For experimental purposes, it is advisable to prepare a concentrated stock solution in one of these solvents. Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate experimental buffer or culture medium. Always include a vehicle control (the solvent used for the stock solution at the same final concentration) in your experiments.
Q4: What are the potential off-target effects of this compound in eukaryotic cells?
A4: As a chloramphenicol analog, a primary concern with this compound is the potential for off-target effects on mitochondrial protein synthesis in eukaryotic cells. This is due to the structural similarities between bacterial and mitochondrial ribosomes.[4][5] Such inhibition can lead to cellular toxicity. It is crucial to include appropriate controls, such as assessing mitochondrial function, when working with eukaryotic cell lines.
Troubleshooting Guides
Problem 1: Inconsistent or No Antibacterial Activity
Possible Causes:
-
Compound Degradation: this compound, like many antibiotics, can degrade if not stored properly. Exposure to light, high temperatures, or repeated freeze-thaw cycles can reduce its efficacy.
-
Incorrect Concentration: The concentration of this compound may be too low to inhibit the growth of the specific bacterial strain being tested. Minimum Inhibitory Concentrations (MICs) can vary significantly between species and even strains.
-
Bacterial Resistance: The bacterial strain may have intrinsic or acquired resistance to chloramphenicol-like antibiotics. Common resistance mechanisms include enzymatic inactivation of the drug or active efflux from the cell.[6][7]
-
Issues with Experimental Setup: Problems with media preparation, inoculum density, or incubation conditions can all lead to inconsistent results.[8]
Solutions:
-
Verify Compound Integrity: Use a fresh aliquot of this compound stock solution for each experiment. Protect the stock solution from light and store it at -20°C.
-
Optimize Concentration: Perform a dose-response experiment (e.g., a broth microdilution assay) to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain. A suggested starting range for MIC determination is 0.1 to 100 µg/mL.
-
Check for Resistance: If possible, test a known susceptible control strain alongside your experimental strain to confirm the activity of your this compound stock.
-
Standardize Your Protocol: Ensure that your experimental protocol is consistent. This includes using a standardized bacterial inoculum (e.g., matching the turbidity to a 0.5 McFarland standard), using fresh, sterile media, and maintaining consistent incubation times and temperatures.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₅ | |
| Molecular Weight | 254.2 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in Acetonitrile and Methanol | |
| Storage Temperature | -20°C | |
| Stability | Stable for ≥ 4 years when stored properly |
Table 2: Reported Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | MIC (µg/mL) | Reference |
| Shigella sonnei | 5.2 - 83 | |
| Proteus vulgaris | 5.2 - 83 | |
| Klebsiella pneumoniae | 5.2 - 83 | |
| Staphylococcus aureus | 5.2 - 83 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Methodology:
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).
-
-
Prepare Bacterial Inoculum:
-
From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, including the positive control well. Do not add bacteria to the negative control well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Protocol 2: Assessment of Mitochondrial Toxicity in Eukaryotic Cells
This protocol provides a general framework for assessing the potential off-target effects of this compound on mitochondrial function using a respirometry assay.
Materials:
-
Eukaryotic cell line (e.g., HEK293T, HepG2)
-
Cell culture medium and supplements
-
This compound
-
Reagents for measuring cellular respiration (e.g., Seahorse XF Analyzer reagents, or fluorescent probes for oxygen consumption)
-
Permeabilizing agent (e.g., digitonin)
-
Substrates and inhibitors for mitochondrial respiration (e.g., pyruvate (B1213749), malate, ADP, oligomycin (B223565), FCCP, rotenone/antimycin A)
Methodology:
-
Cell Culture and Treatment:
-
Culture the eukaryotic cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include an untreated control and a vehicle control.
-
-
Cell Permeabilization:
-
Harvest the cells and permeabilize the plasma membrane using a gentle detergent like digitonin. This allows for the direct measurement of mitochondrial respiration.
-
-
Mitochondrial Respiration Assay:
-
Use a high-resolution respirometer or a fluorescence-based oxygen consumption assay to measure changes in oxygen consumption rates.
-
Follow a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess different aspects of mitochondrial function:
-
State 2 (Leak) Respiration: Add mitochondrial substrates (e.g., pyruvate and malate).
-
State 3 (Oxidative Phosphorylation) Respiration: Add ADP to stimulate ATP synthesis.
-
State 4o (Oligomycin-induced Leak) Respiration: Add oligomycin to inhibit ATP synthase.
-
ETS Capacity: Add a protonophore like FCCP to uncouple the electron transport system from ATP synthesis and measure maximal respiration.
-
Residual Oxygen Consumption: Add inhibitors of Complex I (rotenone) and Complex III (antimycin A) to shut down mitochondrial respiration.
-
-
-
Data Analysis:
-
Compare the oxygen consumption rates at each stage between the untreated, vehicle-treated, and this compound-treated cells to identify any inhibitory or uncoupling effects on mitochondrial respiration.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Involvement of the Efflux Pumps in Chloramphenicol Selected Strains of Burkholderia thailandensis: Proteomic and Mechanistic Evidence | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action: Corynecin I and Chloramphenicol
An In-depth Look at Two Bacterial Protein Synthesis Inhibitors
For researchers and professionals in drug development, a thorough understanding of the mechanisms by which antibiotics inhibit bacterial growth is paramount. This guide provides a detailed comparison of Corynecin I and the well-characterized antibiotic, chloramphenicol (B1208). Both compounds target the bacterial ribosome to halt protein synthesis, yet a nuanced examination of their interactions reveals key distinctions. While extensive research has elucidated the precise molecular interactions of chloramphenicol, data on this compound, a chloramphenicol-like antibiotic, is less abundant, necessitating a comparative analysis based on available information.
Executive Summary of Mechanistic Comparison
Both this compound and chloramphenicol are known to be inhibitors of bacterial protein synthesis. The primary mechanism for both involves targeting the 50S large ribosomal subunit, a crucial component of the bacterial translation machinery. Chloramphenicol achieves its bacteriostatic effect by binding to the peptidyl transferase center (PTC) of the 50S subunit, thereby inhibiting the formation of peptide bonds—a critical step in elongating the polypeptide chain.[1][2] Although described as a chloramphenicol-like antibiotic, detailed experimental studies specifically elucidating the binding site and precise inhibitory mechanism of this compound on the bacterial ribosome are not as readily available in the current scientific literature. However, its structural similarity to chloramphenicol strongly suggests a comparable mode of action.
Quantitative Comparison of Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The table below summarizes the available MIC data for this compound and chloramphenicol against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater efficacy.
| Organism | This compound (µg/mL) | Chloramphenicol (µg/mL) |
| Shigella sonnei | 5.2 - 83 | Data not available |
| Proteus vulgaris | 5.2 - 83 | Data not available |
| Klebsiella pneumoniae | 5.2 - 83 | Data not available |
| Staphylococcus aureus | 5.2 - 83 | Data not available |
Note: The provided MIC values for this compound are a range, and specific values for individual strains within this range are not detailed in the available literature. Comprehensive, directly comparable MIC data for both compounds against the same bacterial strains under identical experimental conditions is limited.
Delving into the Molecular Mechanisms
Chloramphenicol: A Well-Defined Ribosome Inhibitor
Chloramphenicol's mechanism has been extensively studied. It binds to the A-site of the peptidyl transferase center (PTC) on the 23S rRNA component of the 50S ribosomal subunit.[1][2] This binding sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site, which in turn prevents the formation of a peptide bond between the nascent polypeptide chain (in the P-site) and the incoming amino acid.[1] This action effectively stalls protein elongation, leading to a bacteriostatic effect.[2]
This compound: A "Chloramphenicol-like" Action
This compound is described as a chloramphenicol-like antibiotic originally isolated from Corynebacterium. Its structural similarity to chloramphenicol strongly suggests that it also targets the 50S ribosomal subunit and inhibits protein synthesis. It is plausible that this compound also binds to the peptidyl transferase center, interfering with peptide bond formation in a manner analogous to chloramphenicol. However, without specific experimental data from studies such as X-ray crystallography of the this compound-ribosome complex or detailed kinetic analyses of peptidyl transferase inhibition, the precise binding orientation and any subtle differences in its interaction with the ribosome compared to chloramphenicol remain to be elucidated.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines the methodologies for key experiments used to characterize the mechanism of action of protein synthesis inhibitors.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of a compound on the translation of a reporter gene in a cell-free system.
Principle: A DNA template for a reporter protein (e.g., luciferase) is added to a bacterial cell-free extract containing all the necessary components for transcription and translation. The amount of synthesized reporter protein is quantified, typically by measuring its enzymatic activity (e.g., luminescence for luciferase). A decrease in reporter activity in the presence of the test compound indicates inhibition of protein synthesis.
Protocol Outline:
-
Preparation of Compound Dilutions: Prepare a serial dilution of the test compound (e.g., this compound or chloramphenicol) in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a microplate, combine the bacterial cell-free extract, a reaction buffer containing amino acids and an energy source, and the DNA template for the reporter protein.
-
Addition of Inhibitor: Add the prepared dilutions of the test compound to the appropriate wells. Include a vehicle control (solvent only) and a no-template control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2-3 hours) to allow for transcription and translation.
-
Detection: Add the substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits protein synthesis by 50%.
Ribosome Binding Assay (Filter Binding)
This assay is used to determine the binding affinity of a compound to the ribosome.
Principle: This technique relies on the ability of nitrocellulose membranes to bind proteins and protein-ligand complexes, while allowing unbound small molecules or nucleic acids to pass through. By using a radiolabeled ligand (in this case, the antibiotic), the amount of ribosome-bound ligand can be quantified.
Protocol Outline:
-
Preparation of Ribosomes: Isolate and purify 70S ribosomes or 50S ribosomal subunits from a bacterial culture.
-
Radiolabeling of Antibiotic: Synthesize or obtain a radiolabeled version of the antibiotic (e.g., [¹⁴C]-chloramphenicol).
-
Binding Reaction: Incubate a constant concentration of ribosomes with varying concentrations of the radiolabeled antibiotic in a suitable binding buffer.
-
Filtration: Pass the binding reaction mixture through a nitrocellulose filter under vacuum. The ribosomes and any bound antibiotic will be retained on the filter.
-
Washing: Wash the filter with cold binding buffer to remove any non-specifically bound antibiotic.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound antibiotic as a function of the free antibiotic concentration. From this, the dissociation constant (Kd), a measure of binding affinity, can be determined.
Conclusion
Chloramphenicol remains a cornerstone for studying protein synthesis inhibition, with a well-documented mechanism of action centered on the peptidyl transferase center of the 50S ribosomal subunit. This compound, as a structural analog, is presumed to share this mechanism. However, a definitive, detailed comparison is hampered by the limited availability of specific molecular studies on this compound. The provided MIC data suggests it possesses broad-spectrum antibacterial activity. To fully elucidate the comparative mechanisms, further research employing techniques such as X-ray crystallography, cryo-electron microscopy, and detailed kinetic assays on this compound's interaction with the bacterial ribosome is warranted. Such studies would not only confirm its precise binding site and inhibitory profile but also potentially reveal subtle differences from chloramphenicol that could be exploited in the development of new antibacterial agents.
References
Validating Corynecin I's Binding Target on the 50S Ribosomal Subunit: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Corynecin I and other antibiotics targeting the 50S ribosomal subunit. Due to the limited direct experimental data on this compound's binding, this guide draws heavily on its structural and functional analogy to Chloramphenicol, a well-characterized antibiotic. We present available minimum inhibitory concentration (MIC) data for this compound and compare it with other 50S inhibitors. Furthermore, we provide detailed experimental protocols that are critical for validating and quantifying the binding of novel antibiotic candidates like this compound to their ribosomal target.
Experimental Workflow for Target Validation
The following workflow outlines the key experimental stages for validating the binding of a compound to the 50S ribosomal subunit.
Cross-Resistance Between Corynecin I and Chloramphenicol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
Corynecin I is a bacteriocin (B1578144) produced by Corynebacterium hydrocarboclastus. It is structurally analogous to chloramphenicol (B1208), indicating a similar mode of action targeting bacterial protein synthesis.[1]
Chloramphenicol is a broad-spectrum antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing peptide bond formation.[2] Its use has been limited due to potential side effects, but it remains a crucial drug for certain infections.
Mechanisms of Resistance
The primary mechanisms of bacterial resistance to chloramphenicol are well-established and offer a strong predictive framework for potential cross-resistance with this compound. These mechanisms primarily involve enzymatic inactivation of the drug, active efflux from the bacterial cell, and modification of the drug's target site.
Common Resistance Mechanisms to Chloramphenicol:
-
Enzymatic Inactivation: The most common mechanism is the enzymatic acetylation of chloramphenicol by chloramphenicol acetyltransferases (CATs), rendering it unable to bind to the ribosome.[2][3][4] Other inactivating enzymes include phosphotransferases and oxidases.[3][5]
-
Efflux Pumps: Bacteria can actively pump chloramphenicol out of the cell, reducing its intracellular concentration to sub-inhibitory levels.[2][3] These pumps are often multidrug transporters, contributing to cross-resistance with other antibiotics.[2][3]
-
Target Site Modification: Mutations in the 23S rRNA component of the 50S ribosomal subunit can alter the binding site of chloramphenicol, leading to reduced affinity and resistance.[4]
-
Reduced Permeability: Alterations in the bacterial outer membrane, such as the loss of porins, can decrease the influx of chloramphenicol into the cell.[6]
Given that this compound is a structural analog of chloramphenicol, it is highly probable that bacteria resistant to chloramphenicol via these mechanisms would also exhibit resistance to this compound.
Quantitative Data on Susceptibility
The following tables summarize the Minimum Inhibitory Concentrations (MICs) for chloramphenicol against various bacterial strains. While specific MIC data for this compound is scarce in the available literature, the data for chloramphenicol provides a baseline for susceptibility. A cross-resistance study would aim to generate a parallel dataset for this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Chloramphenicol against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Pseudomonas putida | KT2440 | 200 | [3] |
| Listeria monocytogenes | (Multiple Strains) | 4 - 50 | [7] |
| Escherichia coli | (Multiple Strains) | Varies | [8] |
| Staphylococcus aureus | (Multiple Strains) | Varies | [8] |
| Pseudomonas aeruginosa | (Multiple Strains) | Varies | [8] |
Note: "Varies" indicates that while the source mentions testing against these organisms, specific MIC values for a range of strains were not detailed in the snippet.
Experimental Protocols
To formally assess cross-resistance, the following experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Protocol:
-
Preparation of Inoculum: Culture the bacterial strain of interest overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilution of Antibiotics: Prepare a series of twofold dilutions of this compound and chloramphenicol in broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Cross-Resistance Assay
This assay determines if resistance to one antibiotic confers resistance to another.
Protocol:
-
Selection of Resistant Mutants: Isolate mutants resistant to chloramphenicol by plating a high density of a susceptible bacterial strain onto agar (B569324) plates containing increasing concentrations of chloramphenicol.
-
MIC Determination for Resistant Mutants: Determine the MICs of both chloramphenicol and this compound for the isolated chloramphenicol-resistant mutants using the MIC determination protocol described above.
-
Analysis: Compare the MICs of this compound for the chloramphenicol-resistant mutants to the MIC for the parent (susceptible) strain. A significant increase in the MIC of this compound for the chloramphenicol-resistant mutants indicates cross-resistance.
Visualizing Experimental Workflows and Resistance Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflow for a cross-resistance study and the common mechanisms of chloramphenicol resistance.
Caption: Experimental workflow for assessing cross-resistance.
Caption: Common mechanisms of chloramphenicol resistance.
Conclusion
The structural similarity between this compound and chloramphenicol strongly suggests a high potential for cross-resistance. Bacteria that have developed resistance to chloramphenicol through enzymatic inactivation, efflux pumps, or target site modification are likely to be resistant to this compound as well. The provided experimental protocols offer a clear framework for formally investigating and quantifying this anticipated cross-resistance. Such studies are crucial for understanding the potential clinical and industrial applications of this compound and for anticipating challenges in its use against chloramphenicol-resistant bacterial populations.
References
- 1. Corynecin (chloramphenicol analogs) fermentation studies: selective production of this compound by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ldh.la.gov [ldh.la.gov]
- 3. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-resistance to nalidixic acid, trimethoprim, and chloramphenicol associated with alterations in outer membrane proteins of Klebsiella, Enterobacter, and Serratia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dickwhitereferrals.com [dickwhitereferrals.com]
A Comparative Analysis of the Antibacterial Spectrum of Corynecin I and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antibacterial spectrum of Corynecin I against three widely-used antibiotics: Chloramphenicol (B1208), Tetracycline, and Ciprofloxacin. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the potential of this compound as an antimicrobial agent.
Introduction to this compound
This compound is a naturally occurring antibiotic belonging to a complex of chloramphenicol-like acyl nitrophenylpropylamines.[1][2][3] It was originally isolated from Corynebacterium hydrocarboclastus.[1][2][3] Structurally similar to chloramphenicol, this compound is active against both Gram-positive and Gram-negative bacteria.[1][2][3] While less potent than chloramphenicol, it exhibits a similar species selectivity.[1][2][3]
Comparative Antibacterial Spectrum
The antibacterial efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.
The following table summarizes the available MIC data for this compound and compares it with the known antibacterial spectra of Chloramphenicol, Tetracycline, and Ciprofloxacin against a range of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound and Comparator Antibiotics (in µg/mL)
| Bacterial Species | This compound | Chloramphenicol | Tetracycline | Ciprofloxacin |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | 5.2 - 83[4] | 2 - 10 | 0.25 - 4 | 0.12 - 2 |
| Streptococcus pneumoniae | ND | 1 - 4 | 0.06 - 2 | 0.5 - 4[5] |
| Enterococcus faecalis | ND | 4 - 16 | 8 - 64 | 0.5 - 4 |
| Gram-Negative Bacteria | ||||
| Escherichia coli | ND | 2 - 8 | 0.5 - 8 | 0.008 - 0.5 |
| Pseudomonas aeruginosa | ND | >128 | >128 | 0.06 - 4 |
| Klebsiella pneumoniae | 5.2 - 83[4] | 2 - 16 | 1 - 32 | 0.015 - 1 |
| Proteus vulgaris | 5.2 - 83[4] | 4 - 32 | 4 - 64 | 0.03 - 1 |
| Shigella sonnei | 5.2 - 83[4] | 1 - 8 | 0.5 - 8 | 0.008 - 0.25 |
ND: No data available from the conducted search. Note: The MIC values for Chloramphenicol, Tetracycline, and Ciprofloxacin are typical ranges and can vary depending on the specific strain and testing conditions.
Analysis of Antibacterial Spectrum:
Based on the limited available data, this compound demonstrates a broad spectrum of activity, inhibiting the growth of both Gram-positive (S. aureus) and Gram-negative (K. pneumoniae, P. vulgaris, S. sonnei) bacteria. The reported MIC range of 5.2-83 µg/mL suggests that its potency can vary significantly among different bacterial species.
In comparison:
-
Chloramphenicol , a broad-spectrum antibiotic, is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as some anaerobic bacteria.[5][6][7] Its mechanism of action involves the inhibition of bacterial protein synthesis.[5][6][7][8]
-
Tetracycline is another broad-spectrum antibiotic with activity against many Gram-positive and Gram-negative bacteria, including atypical organisms like chlamydiae and rickettsiae.[9][10][11][12][13] It also functions by inhibiting bacterial protein synthesis.[9][10][11][12][13]
-
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that is particularly potent against Gram-negative bacteria, including Pseudomonas aeruginosa.[14][15][16][17][18] Its mechanism involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[14][15][17]
Mechanism of Action: A Proposed Signaling Pathway
As a chloramphenicol-like antibiotic, this compound is presumed to share a similar mechanism of action, which involves the inhibition of bacterial protein synthesis. The following diagram illustrates this proposed pathway.
Figure 1: Proposed mechanism of action for this compound.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of an antimicrobial agent using the broth microdilution method, based on standard laboratory practices.[19][20][21][22]
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the test bacteria grown in appropriate broth (e.g., Mueller-Hinton Broth).
-
Antimicrobial Agent: A stock solution of the antibiotic (e.g., this compound) of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
-
Adjust the turbidity of the overnight bacterial culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
-
Perform a two-fold serial dilution of the antimicrobial stock solution in CAMHB across the wells of the 96-well plate to create a range of concentrations.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
4. Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Figure 2: Experimental workflow for MIC determination.
Conclusion
This compound demonstrates a broad-spectrum antibacterial activity, positioning it as a compound of interest for further investigation. Its similarity to chloramphenicol in both structure and likely mechanism of action provides a solid foundation for understanding its potential therapeutic applications. However, the currently available data on its antibacterial spectrum is limited. More extensive studies are required to determine the precise MIC values of this compound against a wider range of clinically relevant bacterial pathogens to fully assess its potential as a viable alternative to existing antibiotics. Researchers are encouraged to conduct further in-vitro and in-vivo studies to build a more comprehensive profile of this promising antimicrobial agent.
References
- 1. eMIC-AntiKP: Estimating minimum inhibitory concentrations of antibiotics towards Klebsiella pneumoniae using deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phfscience.nz [phfscience.nz]
- 3. Antimicrobial Susceptibility/Resistance of Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility of Shigella sonnei Isolates in Japan and Molecular Analysis of S. sonnei Isolates with Reduced Susceptibility to Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Activity and Horizontal Gene Transfer of Heavy Metals and Antibiotic Resistant Proteus vulgaris from Hospital Wastewater: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Susceptibility Testing for Corynebacterium Species Isolated from Clinical Samples in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 15. researchgate.net [researchgate.net]
- 16. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 20. Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mecillinam activity against multidrug-resistant Shigella sonnei and Shigella flexneri - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
validating the in vitro activity of Corynecin I in different bacterial species
For researchers and drug development professionals exploring novel antibacterial agents, this guide provides a comprehensive analysis of the in vitro activity of Corynecin I. By comparing its performance against different bacterial species and established antibiotics, this document aims to facilitate an objective evaluation of its potential as a therapeutic candidate.
Executive Summary
This compound, a chloramphenicol-like antibiotic, demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action, similar to that of chloramphenicol (B1208), involves the inhibition of bacterial protein synthesis, a critical pathway for microbial survival. This guide presents available Minimum Inhibitory Concentration (MIC) data for this compound and compares it with other relevant antibiotics. Detailed experimental protocols are provided to ensure reproducibility and aid in the design of further validation studies.
Comparative In Vitro Activity of this compound
The antibacterial efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound against various bacterial species.
Table 1: In Vitro Activity of this compound Against Various Bacterial Species
| Bacterial Species | Gram Stain | This compound MIC (µg/mL) |
| Shigella sonnei | Gram-Negative | 5.2 - 83 |
| Proteus vulgaris | Gram-Negative | 5.2 - 83 |
| Klebsiella pneumoniae | Gram-Negative | 5.2 - 83 |
| Staphylococcus aureus | Gram-Positive | 5.2 - 83 |
Note: The provided MIC range is based on currently available data. Further studies with a wider range of clinical isolates are necessary to establish a more definitive MIC90 value.
Comparison with Alternative Antibiotics
To contextualize the activity of this compound, it is essential to compare its efficacy with that of other antibiotics. While direct comparative studies involving this compound are limited, Table 2 provides MIC data for chloramphenicol and other antibiotics against relevant bacterial species, including those from the Corynebacterium genus. This allows for an indirect assessment of potential efficacy.
Table 2: MIC of Comparator Antibiotics Against Selected Bacterial Species
| Antibiotic | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Corynebacterium spp. MIC (µg/mL) |
| Chloramphenicol | 78.125[1] | 0.076[1] | 39.063[1] | Not widely reported |
| Moxifloxacin | 19.53[1] | 0.076[1] | 0.61[1] | Not widely reported |
| Vancomycin | 1 (MIC90)[2] | Not applicable | Not applicable | 0.125 - 0.25 |
| Daptomycin | 1 (MIC90)[2] | Not applicable | Not applicable | >16 (for a resistant C. striatum strain)[3] |
| Linezolid | 1 (MIC90)[2] | Not applicable | Not applicable | ≤0.5 (MIC90)[3] |
| Tedizolid | Not reported | Not applicable | Not applicable | 0.12 (MIC90)[3] |
| Dalbavancin | Not reported | Not applicable | Not applicable | 0.12 (MIC90)[3] |
| Tigecycline | Not reported | Not applicable | Not applicable | 0.12 (MIC90)[3] |
| Eravacycline | Not reported | Not applicable | Not applicable | 0.06 (MIC90)[3] |
| Omadacycline | Not reported | Not applicable | Not applicable | 0.5 (MIC90)[3] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound is structurally and functionally similar to chloramphenicol, which acts by inhibiting bacterial protein synthesis.[4] This process is crucial for bacterial growth and replication. Chloramphenicol binds to the 50S subunit of the bacterial ribosome, specifically to the A2451 and A2452 residues in the 23S rRNA.[5] This binding blocks the peptidyl transferase step, preventing the formation of peptide bonds between amino acids and thereby halting the elongation of the polypeptide chain.[4][6]
Caption: Mechanism of action of this compound/Chloramphenicol.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound and comparator agents against various bacterial species.
1. Preparation of Materials:
-
Sterile 96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of this compound and comparator antibiotics
-
Sterile diluents (e.g., deionized water, DMSO)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
2. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each antibiotic at a concentration of 1280 µg/mL.
-
In a 96-well plate, add 100 µL of sterile CAMHB to all wells.
-
Add 100 µL of the antibiotic stock solution to the first well of a row and mix thoroughly.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
3. Preparation of Bacterial Inoculum:
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
4. Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with 10 µL of the diluted bacterial suspension.
-
Include a growth control well containing only the bacterial inoculum and broth.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Caption: Experimental workflow for MIC determination.
Conclusion and Future Directions
The available data suggests that this compound possesses broad-spectrum antibacterial activity. Its mechanism of action, targeting the highly conserved bacterial ribosome, makes it a potentially valuable scaffold for further drug development. However, a critical need exists for comprehensive in vitro studies that directly compare the MIC of this compound against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria, alongside established antibiotics like chloramphenicol and newer agents. Such studies are imperative to fully validate its spectrum of activity and therapeutic potential. Researchers are encouraged to utilize the provided protocols to generate robust and comparable data to further elucidate the promise of this compound in the ongoing search for novel antimicrobial agents.
References
- 1. Comparison Between Moxifloxacin and Chloramphenicol for the Treatment of Bacterial Eye Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Novel Antibiotics Against Corynebacterium spp. Clinical Isolates Responsible for Difficult-to-Treat Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
side-by-side comparison of Corynecin I and thiamphenicol efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of the antibacterial efficacy of Corynecin I and thiamphenicol (B1682257). The information presented herein is curated from scientific literature to assist researchers and professionals in drug development in understanding the characteristics and potential applications of these two antimicrobial agents.
Introduction
This compound and thiamphenicol are both broad-spectrum antibiotics that inhibit bacterial protein synthesis. This compound is a chloramphenicol-like antibiotic produced by Corynebacterium hydrocarboclastus[1][2]. Thiamphenicol is a synthetic methyl-sulfonyl analogue of chloramphenicol[3][4]. While they share a similar core mechanism of action with chloramphenicol (B1208), they possess distinct structural differences that influence their antibacterial spectrum and efficacy.
Chemical Structures and Properties
A fundamental understanding of the chemical properties of this compound and thiamphenicol is crucial for appreciating their biological activities.
| Feature | This compound | Thiamphenicol |
| Chemical Structure | N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-acetamide[1][5] | 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide[6] |
| Molecular Formula | C₁₁H₁₄N₂O₅[1][5][7] | C₁₂H₁₅Cl₂NO₅S[6][8] |
| Molecular Weight | 254.24 g/mol [1][7] | 356.22 g/mol [3][8] |
| CAS Number | 4423-58-9[1][5][7] | 15318-45-3[6][8] |
Mechanism of Action
Both this compound and thiamphenicol exert their antibacterial effects by inhibiting protein synthesis in bacteria. They bind to the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds.[9][10] This action is primarily bacteriostatic, meaning it inhibits bacterial growth and reproduction, but can be bactericidal at higher concentrations against highly susceptible organisms.[11][12][13][14]
Figure 1: Mechanism of action for this compound and Thiamphenicol.
In Vitro Efficacy
The efficacy of an antibiotic is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the reported MIC values for this compound and thiamphenicol against various bacterial strains.
It is important to note that the following data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental methodologies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Shigella sonnei | 5.2 - 83 | [5] |
| Proteus vulgaris | 5.2 - 83 | [5] |
| Klebsiella pneumoniae | 5.2 - 83 | [5] |
| Staphylococcus aureus | 5.2 - 83 | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Thiamphenicol
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Streptococci | 0.5 - 4 | [15] |
| Pneumococci | 0.5 - 4 | [15] |
| Enterococci | 0.5 - 4 | [15] |
| Staphylococci | 8 - 64 | [15] |
| Salmonella spp. | 8 - 64 | [15] |
| Citrobacter spp. | 8 - 64 | [15] |
| Klebsiella pneumoniae | 8 - 64 | [15] |
| Enterobacter spp. | 8 - 64 | [15] |
| Escherichia coli | 8 - 64 | [15] |
| Proteus spp. | 8 - >64 | [15] |
| Haemophilus spp. | 0.1 - 1.56 | [16] |
| Bacteroides fragilis | Inhibited by 12.5 | [16] |
| Aquatic animal bacterial isolates (fish) | Generally higher MICs compared to other tested antibiotics | [17] |
| Aquatic animal bacterial isolates (shellfish) | Generally higher MICs compared to other tested antibiotics | [17] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[18][19][20][21]
Figure 2: Experimental workflow for MIC determination by broth microdilution.
Methodology:
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[19][20]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.[20] This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[20]
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.[19] Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included.[19]
-
Incubation: The inoculated plate is incubated at 37°C for 16-20 hours.[21]
-
Result Interpretation: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[20]
Comparative Summary
| Feature | This compound | Thiamphenicol |
| Source | Natural product from Corynebacterium hydrocarboclastus[1][2] | Synthetic analogue of chloramphenicol[3][4] |
| Mechanism of Action | Inhibition of protein synthesis via binding to the 50S ribosomal subunit[9] | Inhibition of protein synthesis via binding to the 50S ribosomal subunit[9][10] |
| Antibacterial Spectrum | Broad-spectrum against Gram-positive and Gram-negative bacteria[1][5] | Broad-spectrum against Gram-positive and Gram-negative bacteria[4][9] |
| Reported Efficacy | MIC values ranging from 5.2 to 83 µg/mL against S. sonnei, P. vulgaris, K. pneumoniae, and S. aureus[5] | Generally effective against streptococci, pneumococci, and enterococci at lower concentrations (0.5-4 µg/mL)[15]. Higher MICs are required for staphylococci and many Gram-negative bacilli (8->64 µg/mL)[15]. |
| Bactericidal/Bacteriostatic | Primarily bacteriostatic[12][13][14] | Primarily bacteriostatic, can be bactericidal at higher concentrations[11][12][13][14] |
Conclusion
References
- 1. agscientific.com [agscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. nbinno.com [nbinno.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Thiamphenicol | C12H15Cl2NO5S | CID 27200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Thiamphenicol 15318-45-3 [sigmaaldrich.com]
- 9. goldbio.com [goldbio.com]
- 10. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Following the Mechanisms of Bacteriostatic versus Bactericidal Action Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro antibacterial activity of thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative in vitro acitvity of chloramphenicol and thiamphenicol on common aerobic and anaerobic gram-negative bacilli(Salmonella and Shigella excluded) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibacterial effect of chloramphenicol, thiamphenicol and florfenicol against aquatic animal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the synergistic effects of Corynecin I with other antimicrobial agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Combination therapy, which leverages the synergistic effects of multiple antimicrobial agents, has emerged as a promising strategy to enhance efficacy, overcome resistance, and reduce toxicity. Corynecin I, a chloramphenicol-like antibiotic, is known to be active against a range of Gram-positive and Gram-negative bacteria.[1] While its primary mechanism involves the inhibition of protein synthesis by binding to the bacterial ribosome, exploring its synergistic potential with other antimicrobials could unlock new therapeutic avenues.[2][3][4]
Currently, publicly available data on the synergistic effects of this compound with other specific antimicrobial agents is limited. This guide, therefore, provides a comprehensive methodological framework for researchers to assess such potential synergies. The experimental protocols and data presentation formats detailed below are based on established and widely accepted methods for evaluating antimicrobial combinations.[5][6][7][8][9]
Experimental Protocols for Synergy Assessment
The two most common and robust methods for quantifying antimicrobial synergy in vitro are the checkerboard assay and the time-kill assay.[5][8]
Checkerboard Assay
The checkerboard method is a widely used technique to determine the fractional inhibitory concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[6][9]
Detailed Methodology:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the second antimicrobial agent in an appropriate solvent.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions for both agents. This compound is typically diluted along the y-axis (rows), while the second agent is diluted along the x-axis (columns). This creates a "checkerboard" of varying concentration combinations.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism in Mueller-Hinton broth. The final concentration in each well should be approximately 5 x 10^5 CFU/mL.[6]
-
Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control well (no drug) and a sterility control well (no bacteria). Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours).[6]
-
Data Analysis and FIC Index Calculation: After incubation, determine the MIC of each drug alone and in combination. The FIC index is calculated using the following formula[9]:
FIC Index = FICA + FICB
Where:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of Results: The interaction is interpreted based on the FIC index value[6]:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial combinations over time.[5]
Detailed Methodology:
-
Bacterial Culture: Prepare an overnight culture of the test organism.
-
Test Setup: Inoculate flasks containing fresh broth with the bacterial culture to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Antimicrobial Addition: Add the antimicrobial agents to the flasks at specific concentrations (e.g., 0.5x MIC, 1x MIC), both individually and in combination. Include a growth control flask without any antimicrobial.
-
Sampling and Plating: Incubate the flasks at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw aliquots from each flask, perform serial dilutions, and plate them on appropriate agar (B569324) plates to determine the viable colony count (CFU/mL).[5]
-
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial condition.
-
Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[5]
-
Indifference: A < 2 log10 decrease or a < 1 log10 increase in CFU/mL by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Data Presentation
Quantitative data from synergy studies should be presented in a clear and structured format to allow for easy comparison.
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Agent X against Staphylococcus aureus
| Combination | MIC of this compound (µg/mL) | MIC of Agent X (µg/mL) | FIC of this compound | FIC of Agent X | FIC Index | Interpretation |
| This compound alone | 16 | - | - | - | - | - |
| Agent X alone | 8 | - | - | - | - | - |
| This compound + Agent X | 4 | 1 | 0.25 | 0.125 | 0.375 | Synergy |
| ... | ... | ... | ... | ... | ... | ... |
Visualizing Experimental Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Caption: Workflow for assessing antimicrobial synergy.
Caption: Putative mechanism of action for this compound.
Conclusion and Future Directions
The study of antimicrobial synergy is critical for developing novel therapeutic strategies to combat resistant infections. While specific data for this compound combinations are yet to be established, the methodologies outlined in this guide provide a clear pathway for researchers to undertake these vital investigations. Future studies should focus on screening a diverse range of antimicrobial classes in combination with this compound against clinically relevant pathogens. Such research will be instrumental in defining the therapeutic potential of this compound in combination therapy and contributing to the arsenal (B13267) of treatments against multidrug-resistant bacteria.
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 5. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. journals.asm.org [journals.asm.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for Corynecin I Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Corynecin I, a chloramphenicol (B1208) analog, with alternative analytical techniques. The information presented is essential for researchers and quality control professionals in selecting the most suitable method for their specific analytical needs, ensuring accuracy, precision, and compliance with regulatory standards.
Performance Comparison of Analytical Methods for this compound
The selection of an analytical method is a critical decision in drug development and quality control. The following table summarizes the key performance characteristics of a validated HPLC-UV method for this compound compared to other common analytical techniques. This allows for a direct comparison of their suitability for different applications.
| Parameter | HPLC-UV Method | LC-MS/MS | Microbiological Assay | ELISA |
| Linearity (R²) | > 0.999 | > 0.99 | Not Applicable | Good |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Variable | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | 15 - 20% | < 15% |
| Specificity | High | Very High | Low | Moderate to High |
| Limit of Detection (LOD) | 5 ng/mL | < 0.1 ng/mL | ~1 µg/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | < 0.3 ng/mL | ~5 µg/mL | ~1.5 ng/mL |
| Analysis Time per Sample | ~15 min | ~10 min | 24 - 48 hours | 2 - 4 hours |
| Cost per Sample | Moderate | High | Low | Moderate |
| Expertise Required | Intermediate | High | Low | Intermediate |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below is the protocol for the validated HPLC-UV method for this compound.
Validated HPLC-UV Method for this compound
This method is designed for the accurate quantification of this compound in a drug substance or formulated product.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Protocol:
The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[1]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present was determined by analyzing a blank, a placebo, and a this compound standard. The chromatograms were evaluated for any interfering peaks at the retention time of this compound.
-
Linearity: A six-point calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions (1, 5, 10, 20, 40, 50 µg/mL). The linearity was evaluated by the correlation coefficient (R²) of the regression line.
-
Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the 100% test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts. The relative standard deviation (%RSD) was calculated for both.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by intentionally varying chromatographic parameters such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the validation process for the HPLC method, as outlined in the experimental protocol.
References
Confirming the Purity of Synthesized Corynecin I Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the purity of synthesized Corynecin I derivatives. Due to the limited availability of specific experimental data for this compound derivatives in publicly accessible literature, this guide utilizes established methodologies and comparative data from the closely related chloramphenicol (B1208) and its derivatives to illustrate the requisite experimental protocols and data presentation.
Introduction to this compound and its Derivatives
This compound is a naturally occurring antibiotic belonging to the amphenicol class, structurally similar to chloramphenicol. It is produced by certain strains of Corynebacterium.[1] The core structure of this compound offers a scaffold for the synthesis of various derivatives, primarily through modification of the N-acyl group, with the aim of enhancing antibacterial activity, broadening the spectrum, or improving pharmacokinetic properties. The purity of these synthesized derivatives is paramount for accurate biological evaluation and potential therapeutic development.
Synthesis and Purification of this compound Derivatives
The synthesis of this compound derivatives typically involves the acylation of the primary amine of the p-nitrophenylserinol backbone. A general synthetic scheme is outlined below.
Experimental Protocol: General Synthesis of N-Acyl this compound Derivatives
A solution of p-nitrophenylserinol (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) is treated with a desired acylating agent (1.1 equivalents), such as an acid chloride or an activated ester, in the presence of a base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid byproduct. The reaction mixture is stirred at room temperature for a specified period (typically 2-12 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is extracted.
Purification: The crude product is purified using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure this compound derivative. Further purification can be achieved by preparative high-performance liquid chromatography (HPLC).
Confirmation of Purity
The purity of the synthesized this compound derivatives must be rigorously assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for determining the purity of a synthesized compound by separating it from any impurities.
Experimental Protocol: HPLC Analysis
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The synthesized compound is dissolved in the mobile phase at a concentration of 1 mg/mL.
Data Presentation:
Table 1: Illustrative HPLC Purity Data for a Synthesized this compound Derivative (N-propionyl Corynecin)
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| N-propionyl Corynecin | 12.5 | 99.2 | 99.2 |
| Impurity 1 | 8.2 | 0.5 | - |
| Impurity 2 | 14.1 | 0.3 | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and is used to confirm the identity and purity of the synthesized compound.
Experimental Protocol: NMR Analysis
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl3).
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed to fully elucidate the structure.
Data Presentation:
Table 2: Illustrative ¹H and ¹³C NMR Data for a Hypothetical this compound Derivative (N-butyryl Corynecin)
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |
| 1 | 147.5 (qC) | - |
| 2, 6 | 123.8 (CH) | 8.15 (d, J=8.8) |
| 3, 5 | 130.2 (CH) | 7.60 (d, J=8.8) |
| 4 | 148.1 (qC) | - |
| 1' | 72.5 (CH) | 4.95 (d, J=4.5) |
| 2' | 56.8 (CH) | 4.10 (m) |
| 3' | 61.2 (CH₂) | 3.65 (m) |
| C=O | 173.1 (qC) | - |
| 1'' | 38.2 (CH₂) | 2.10 (t, J=7.4) |
| 2'' | 19.5 (CH₂) | 1.55 (sext, J=7.4) |
| 3'' | 13.9 (CH₃) | 0.90 (t, J=7.4) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information through fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrument: An electrospray ionization mass spectrometer (ESI-MS).
-
Mode: Positive or negative ion mode.
-
Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Data Presentation:
Table 3: Illustrative Mass Spectrometry Data for a Hypothetical this compound Derivative (N-pentanoyl Corynecin)
| Compound | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ |
| N-pentanoyl Corynecin | C₁₅H₂₀N₂O₅ | 313.1445 | 313.1442 |
Comparative Biological Activity
The primary measure of the performance of a new antibiotic derivative is its biological activity, typically quantified by the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A series of twofold dilutions of the test compounds are prepared in a 96-well microtiter plate. Each well is inoculated with a standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation:
Table 4: Illustrative Comparative MIC Values (µg/mL) of this compound Derivatives and Other Antibiotics
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Enterococcus faecalis (ATCC 29212) |
| This compound | 8 | 16 | >64 | 16 |
| N-propionyl Corynecin | 4 | 8 | 64 | 8 |
| N-butyryl Corynecin | 2 | 4 | 32 | 4 |
| N-pentanoyl Corynecin | 4 | 8 | 64 | 8 |
| Chloramphenicol | 8 | 4 | >64 | 8 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | 1 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, purification, and purity confirmation of this compound derivatives.
Caption: Hypothetical signaling pathway for the mechanism of action of this compound derivatives.
Structure-Activity Relationship (SAR)
Based on the illustrative data in Table 4, a preliminary structure-activity relationship can be inferred for the N-acyl derivatives of this compound. The antibacterial activity appears to be influenced by the length of the N-acyl chain. The N-butyryl derivative shows the highest potency, suggesting that an optimal chain length exists for effective interaction with the bacterial target, likely the ribosomal peptidyl transferase center, similar to chloramphenicol. Both shorter (propionyl) and longer (pentanoyl) chains result in a decrease in activity. This highlights the importance of systematic modification and testing to identify the most potent derivatives. Further studies would be required to build a comprehensive SAR model.
References
comparative study of the cytotoxicity of Corynecin I and chloramphenicol
A detailed examination of the cytotoxic profiles of the antibiotic chloramphenicol (B1208) and its analogue, Corynecin I, for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the cytotoxic effects of this compound and chloramphenicol on mammalian cells. While extensive data is available for chloramphenicol, detailing its mechanisms of action and cytotoxic concentrations, direct experimental data on the cytotoxicity of this compound remains limited. This comparison leverages the well-documented structure-activity relationship of chloramphenicol and its analogues to infer the potential cytotoxic profile of this compound, highlighting the critical role of specific chemical moieties in determining toxicity.
Executive Summary
Chloramphenicol is a broad-spectrum antibiotic known to induce cytotoxicity in mammalian cells, primarily through the inhibition of mitochondrial protein synthesis, leading to apoptosis.[1][2][3] This toxicity is significantly attributed to its p-nitrophenyl group. This compound, a naturally occurring analogue of chloramphenicol, shares the core structure, including the p-nitrophenyl moiety, but differs in its acyl side chain. Due to this structural similarity, this compound is anticipated to exhibit a comparable, though potentially less potent, cytotoxic mechanism to chloramphenicol. However, a definitive quantitative comparison is precluded by the current lack of specific experimental data for this compound.
Data Presentation: Cytotoxicity of Chloramphenicol
The following table summarizes the available quantitative data on the cytotoxicity of chloramphenicol in various mammalian cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| Myeloma (RPMI8266) | Colorimetric Assay | 142.45 µg/mL | |
| Myeloma (U266) | Colorimetric Assay | 315.22 µg/mL | |
| Primary Myeloma Cells | Colorimetric/Clonogenic | ≥ 25 µg/mL (growth inhibition) | |
| Human Keratinocytes | Proliferation Assay | Significant inhibition (concentration not specified) | |
| Primary Human Osteoblasts | Proliferation Assay | 60 - 80 µg/mL | |
| K562 (Human erythroleukemia) | Growth Inhibition | Substantial reduction at therapeutic concentrations | [4] |
| LMTK- cells | Plating Efficiency | Cross-resistant to D-chloramphenicol | [5] |
Note: Direct IC50 values for this compound in mammalian cell lines are not currently available in the reviewed literature.
Mechanism of Action and Signaling Pathways
Chloramphenicol
Chloramphenicol's cytotoxicity is primarily mediated by its ability to inhibit mitochondrial protein synthesis in mammalian cells.[1][2][3] This is due to the similarity between mitochondrial and bacterial ribosomes.[3] This inhibition leads to mitochondrial stress, reduced ATP biosynthesis, and the induction of apoptosis through a mitochondria-mediated pathway.[4] Key events in this signaling cascade include the release of cytochrome c, activation of caspase-9 and caspase-3, and the generation of reactive oxygen species (ROS).[6] Studies have also implicated the involvement of the extracellular signal-regulated kinase (ERK) pathway in chloramphenicol-induced apoptosis.
The p-nitro group on the chloramphenicol molecule is a crucial determinant of its toxicity.[1][2] Its reduction can lead to the formation of toxic intermediates that can cause DNA damage.[2] Analogues lacking this group, such as thiamphenicol (B1682257), exhibit significantly lower toxicity.[1][2]
This compound
As a close structural analogue of chloramphenicol, this compound possesses the same p-nitrophenylpropylamine core. This suggests that it likely shares a similar mechanism of action, involving the inhibition of mitochondrial protein synthesis and subsequent induction of apoptosis. The primary difference lies in the acyl side chain (an acetyl group in this compound versus a dichloroacetyl group in chloramphenicol). While this difference may influence the potency of its cytotoxic effects, the presence of the p-nitrophenyl group suggests that a cytotoxic potential comparable to chloramphenicol is probable. Without direct experimental evidence, this remains a well-supported hypothesis based on structure-activity relationships.
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are provided below. These protocols are standardized and can be adapted for the comparative evaluation of this compound and chloramphenicol.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and chloramphenicol) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for in vitro cytotoxicity testing.
Chloramphenicol-Induced Apoptosis Signaling Pathway
Caption: Signaling cascade of chloramphenicol-induced apoptosis.
Conclusion
Chloramphenicol exhibits clear dose-dependent cytotoxicity in various mammalian cell lines, primarily through the disruption of mitochondrial function and induction of apoptosis. The p-nitrophenyl group is a key structural feature responsible for this toxicity. While direct experimental data for this compound is lacking, its structural similarity to chloramphenicol, particularly the shared p-nitrophenyl moiety, strongly suggests a similar cytotoxic mechanism. Future in vitro studies are essential to definitively quantify the cytotoxicity of this compound and to validate this structure-based hypothesis. Such studies will be crucial for a complete understanding of its pharmacological profile and potential therapeutic applications.
References
- 1. Differential in-vitro toxicity of chloramphenicol, nitroso-chloramphenicol, and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of chloramphenicol and thiamphenicol toxicity to DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selection of mammalian cells resistant to a chloramphenicol analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
validating the results of Corynecin I research from different laboratories
A comprehensive analysis of research findings on the chloramphenicol-like antibiotic, Corynecin I, this guide offers a comparative overview of its production, antibacterial activity, and proposed mechanism of action. By collating data from various studies, this document aims to provide researchers, scientists, and drug development professionals with a valuable resource for validating and building upon existing research.
This compound, a naturally occurring antibiotic produced by the bacterium Corynebacterium hydrocarboclastus, has been identified as a promising antimicrobial agent. As a structural analog of chloramphenicol (B1208), it is believed to share a similar mechanism of action, inhibiting bacterial protein synthesis. This guide synthesizes available data to present a clear and objective comparison of its performance and characteristics as reported by different laboratories.
Antibacterial Activity: A Quantitative Comparison
The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. While extensive comparative studies from multiple independent laboratories on this compound are limited, existing data provides a solid foundation for its antibacterial profile.
One of the foundational studies in the field reported a range of MIC values for this compound against both Gram-positive and Gram-negative bacteria.[1][2] These findings are summarized in the table below.
| Bacterium | Reported MIC Range (µg/mL) |
| Shigella sonnei | 5.2 - 83 |
| Proteus vulgaris | 5.2 - 83 |
| Klebsiella pneumoniae | 5.2 - 83 |
| Staphylococcus aureus | 5.2 - 83 |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacteria. The data indicates that this compound is active against a spectrum of both Gram-positive (S. aureus) and Gram-negative (S. sonnei, P. vulgaris, K. pneumoniae) bacteria.
It is important to note that variations in MIC values can arise from differences in experimental protocols between laboratories, including the specific strain of bacteria used, the growth medium, and the method of susceptibility testing.
Experimental Protocols
To facilitate the replication and validation of these findings, this section details the key experimental methodologies cited in the research.
Production of this compound via Fermentation
A key study by Nakano et al. (1977) outlines a method for the selective production of this compound from Corynebacterium hydrocarboclastus KY 8835.[3] The process is designed to maximize the yield of this compound, which constitutes over 90% of the total corynecins produced under these conditions, reaching a concentration of 28mM.
Fermentation Protocol:
-
Inoculation: A seed culture of Corynebacterium hydrocarboclastus KY 8835 is used to inoculate the fermentation medium.
-
Medium: The primary carbon source in the fermentation medium is acetate (B1210297).
-
Fed-Batch Culture: A solution containing 50% acetic acid, 9% ammonium (B1175870) acetate, and 0.2% potassium dihydrogen phosphate (B84403) is continuously fed to the culture to maintain optimal concentrations of acetate, ammonium, and phosphate ions. This feed also serves as the pH controlling agent.
-
Stimulation of Production: The addition of 1% potassium chloride (KCl) and 1% sodium chloride (NaCl) to the medium 12 hours after inoculation has been shown to stimulate the production of corynecins.
-
Incubation: The culture is incubated under controlled conditions of temperature, aeration, and agitation.
-
Harvesting and Extraction: After the fermentation period, the bacterial cells are separated from the broth, and this compound is extracted and purified from the supernatant.
Antimicrobial Susceptibility Testing
The antibacterial activity of this compound is typically determined using standard methods such as broth microdilution or agar (B569324) dilution to ascertain the Minimum Inhibitory Concentration (MIC). While the specific parameters used in the original studies for this compound are not exhaustively detailed in the available literature, a general protocol based on established antimicrobial susceptibility testing standards is provided below.
Broth Microdilution Method (General Protocol):
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 colony-forming units/mL).
-
Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Visualizing the Processes: Workflows and Mechanisms
To provide a clearer understanding of the experimental and biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for the production of this compound via fed-batch fermentation.
Given that this compound is a chloramphenicol analog, its mechanism of action is presumed to be the inhibition of bacterial protein synthesis. Chloramphenicol achieves this by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step. The following diagram illustrates this proposed mechanism.
References
Assessing the In Vivo Efficacy of Corynecin I: A Comparative Guide
A comprehensive analysis of the in vivo performance of Corynecin I and its alternatives in animal models for antibacterial and anticancer applications.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a bacteriocin (B1578144) and a structural analog of chloramphenicol (B1208), known for its activity against a spectrum of Gram-positive and Gram-negative bacteria. While direct in vivo efficacy studies on this compound are limited, its close relationship to chloramphenicol allows for a comparative assessment of its potential therapeutic applications. This guide provides an objective comparison of the in vivo efficacy of chloramphenicol, as a proxy for this compound, with established alternatives in animal models for both bacterial infections and multiple myeloma. The data presented is intended to inform preclinical research and drug development efforts.
Comparative In Vivo Efficacy
Due to the scarcity of direct in vivo data for this compound, this comparison utilizes data from studies on its parent compound, chloramphenicol. It is important to note that while analogous, the in vivo efficacy of this compound may not be identical to that of chloramphenicol.
Antibacterial Efficacy
The in vivo antibacterial efficacy of chloramphenicol is compared here with two modern antibiotics, Linezolid (B1675486) and Daptomycin (B549167), in murine models of bacterial infection.
Table 1: Comparison of In Vivo Antibacterial Efficacy in Mouse Models
| Compound | Animal Model | Bacterial Strain | Dosing Regimen | Key Efficacy Endpoint(s) | Quantitative Results |
| Chloramphenicol (proxy for this compound) | Data not available in a directly comparable model | - | - | - | - |
| Linezolid | Murine sepsis model | Gram-negative pathogens | 100 mg/kg, orally, twice | 50% Protective Dose (PD₅₀) | PD₅₀ with ciprofloxacin: 8.4 to 32.7 mg/kg |
| Daptomycin | Neutropenic mouse thigh infection model | Staphylococcus aureus | Single intraperitoneal injection | 50% Effective Dose (ED₅₀) | ED₅₀: 3.7 mg/kg |
| Day 1: 8 mg/kg, Day 2: 4 mg/kg (loading dose) | Change in bacterial density (log₁₀ CFU) | -3.10 ± 0.63 log₁₀ CFU against MRSA (MIC 1 mg/L)[1] |
Note: The available data for chloramphenicol in a comparable mouse infection model is insufficient for a direct quantitative comparison.
Anticancer Efficacy: Multiple Myeloma
Emerging research suggests a potential role for chloramphenicol in cancer therapy, particularly in multiple myeloma, by inducing apoptosis.[2][3][4] This section compares the potential efficacy of chloramphenicol with the established multiple myeloma treatments, Bortezomib (B1684674) and Melphalan (B128), in xenograft mouse models.
Table 2: Comparison of In Vivo Anticancer Efficacy in Multiple Myeloma Xenograft Models
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Efficacy Endpoint(s) | Quantitative Results |
| Chloramphenicol (proxy for this compound) | Data from in vivo multiple myeloma models is limited. | Mouse myeloma cells (in vitro) | 50 µg/mL | Inhibition of protein synthesis and cell proliferation | 50% inhibition of protein synthesis rate within 36 hours.[5] |
| Bortezomib | Murine xenograft model | Human multiple myeloma cells | 0.5 mg/kg, intraperitoneally, twice a week | Inhibition of tumor growth | Significant inhibition of tumor growth.[6] |
| 0.3 mg/kg | Improved overall survival | Median survival of 32 days vs. 15 days in controls.[7] | |||
| Melphalan | Not specified | - | - | - | - |
Experimental Protocols
Neutropenic Mouse Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[8][9][10]
-
Animal Model: Typically, ICR/Swiss mice are used.
-
Immunosuppression: Neutropenia is induced by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.
-
Infection: A bacterial suspension, for example, of Staphylococcus aureus, is injected into the thigh muscle of the mice.
-
Treatment: The test compound (e.g., Daptomycin) is administered at various doses and schedules (e.g., single intraperitoneal injection or multiple doses).
-
Efficacy Assessment: At a predetermined time point (e.g., 24 hours post-treatment), the mice are euthanized, and the thigh muscles are homogenized. The number of colony-forming units (CFU) per gram of tissue is determined to assess the reduction in bacterial load compared to control groups.
Multiple Myeloma Xenograft Model
This model is widely used to assess the in vivo efficacy of anticancer agents against multiple myeloma.
-
Animal Model: Immunocompromised mice, such as NOD/SCID, are used to prevent rejection of human tumor cells.
-
Cell Line and Implantation: Human multiple myeloma cells are injected subcutaneously or intravenously into the mice.
-
Treatment: Once tumors are established (e.g., reach a certain volume), treatment with the test compound (e.g., Bortezomib) is initiated. Dosing can be administered intraperitoneally, intravenously, or orally, depending on the drug's properties.
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume. Other endpoints can include overall survival, body weight, and analysis of biomarkers in tumor tissue.
Mechanism of Action & Signaling Pathways
Antibacterial Mechanisms
The antibacterial agents discussed employ distinct mechanisms to inhibit bacterial growth.
Figure 1. Mechanisms of action for chloramphenicol/Corynecin I, linezolid, and daptomycin.
-
Chloramphenicol/Corynecin I: These compounds bind to the 50S ribosomal subunit and inhibit the peptidyl transferase step of protein synthesis, thereby halting bacterial growth.
-
Linezolid: This oxazolidinone antibiotic also targets the 50S ribosomal subunit but at a different site, preventing the formation of the initiation complex necessary for protein synthesis to begin.[11][12][][14]
-
Daptomycin: This lipopeptide antibiotic disrupts the bacterial cell membrane in a calcium-dependent manner, leading to membrane depolarization, ion efflux, and ultimately cell death.[6][15][16][17][18]
Anticancer Mechanisms: Multiple Myeloma
The anticancer agents discussed target different pathways to induce apoptosis in multiple myeloma cells.
Figure 2. Anticancer mechanisms of chloramphenicol/Corynecin I, bortezomib, and melphalan.
-
Chloramphenicol/Corynecin I: By inhibiting mitochondrial protein synthesis, chloramphenicol is thought to decrease ATP production, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.[2][3][5][7][19]
-
Bortezomib: This proteasome inhibitor disrupts protein degradation, leading to the accumulation of misfolded proteins and the induction of the unfolded protein response (UPR). It also inhibits the NF-κB signaling pathway, a key survival pathway in multiple myeloma cells, ultimately leading to apoptosis.[20][21][22][23][24]
-
Melphalan: As an alkylating agent, melphalan forms covalent bonds with DNA, creating cross-links that interfere with DNA replication and transcription, triggering DNA damage responses and apoptosis.[25][26][27][28][29]
Conclusion
While direct in vivo efficacy data for this compound is currently lacking, its structural similarity to chloramphenicol provides a basis for preliminary assessment. As a proxy, chloramphenicol's potential as both an antibacterial and an anticancer agent is evident from in vitro studies. However, for a definitive evaluation of this compound's in vivo efficacy, further studies in relevant animal models are imperative. This guide highlights the need for such research and provides a comparative framework against current therapeutic alternatives. The detailed protocols and mechanistic insights offered here can serve as a valuable resource for designing future preclinical studies to fully elucidate the therapeutic potential of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The antibiotic chloramphenicol may be an effective new agent for inhibiting the growth of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antibiotic chloramphenicol may be an effective new agent for inhibiting the growth of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
- 6. The action mechanism of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. noblelifesci.com [noblelifesci.com]
- 10. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 19. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacodynamic Models of Differential Bortezomib Signaling Across Several Cell Lines of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of bortezomib on proliferation and apoptosis of myeloma cells by activating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. mdpi.com [mdpi.com]
- 25. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]
- 26. What is the mechanism of Melphalan? [synapse.patsnap.com]
- 27. Treatment of Multiple Myeloma and the Role of Melphalan in the Era of Modern Therapies—Current Research and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. ashpublications.org [ashpublications.org]
Corynecin I: A Comparative Analysis of its Bacteriostatic and Bactericidal Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Corynecin I's antimicrobial properties, focusing on the available data to elucidate its bacteriostatic versus bactericidal nature. Drawing parallels with its close structural and functional analog, chloramphenicol (B1208), this document synthesizes experimental data and outlines the methodologies crucial for its evaluation.
Distinguishing Bacteriostatic from Bactericidal Activity
The classification of an antimicrobial agent as either bacteriostatic or bactericidal is fundamental to its clinical application. Bacteriostatic agents inhibit the growth and replication of bacteria, while bactericidal agents actively kill them.[1][2] This distinction is quantitatively determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.[1]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.[3]
The relationship between these two values is expressed as the MBC/MIC ratio. An antibiotic is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the MBC/MIC ratio is > 4.
Quantitative Data on this compound and Comparators
The table below summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial strains and provides MIC and MBC data for its analog, chloramphenicol, for a comparative perspective.
| Antibiotic | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |
| This compound | Shigella sonnei | 5.2 - 83 | Not Reported | - | - |
| Proteus vulgaris | 5.2 - 83 | Not Reported | - | - | |
| Klebsiella pneumoniae | 5.2 - 83 | Not Reported | - | - | |
| Staphylococcus aureus | 5.2 - 83 | Not Reported | - | - | |
| Chloramphenicol | Escherichia coli | 16 | 64 | 4 | Borderline Bactericidal |
| Listeria monocytogenes | 4 - 50 | 9 - 70 | < 2.25 | Bactericidal |
Data for this compound MIC values sourced from Bertin Bioreagent.[4] Data for Chloramphenicol sourced from Hydrocinnamic Acid and Perillyl Alcohol Potentiate the Action of Antibiotics against Escherichia coli and Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes.
Experimental Protocols
The determination of MIC and MBC values is crucial for characterizing the antimicrobial activity of a compound like this compound. The following are detailed methodologies for these key experiments.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
This compound stock solution of known concentration
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Dilute an overnight bacterial culture in fresh broth to achieve a standardized concentration (typically 1 x 105 to 1 x 106 CFU/mL).
-
Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the microtiter plate wells using MHB.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed as a subsequent step to the MIC test to determine the concentration of the antimicrobial agent that kills the bacteria.
Materials:
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Microtiter plate from the completed MIC assay
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL).
-
Plating: Spread the aliquot onto an agar plate that does not contain any antibiotic.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Visualizations
Experimental Workflow for Bacteriostatic vs. Bactericidal Determination
Caption: Workflow for determining the bacteriostatic or bactericidal nature of an antibiotic.
Postulated Mechanism of Action of this compound
As a chloramphenicol analog, this compound is presumed to inhibit bacterial protein synthesis.[5] It likely binds to the 50S ribosomal subunit, preventing the formation of peptide bonds.[5]
Caption: Postulated mechanism of action for this compound, targeting bacterial protein synthesis.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Characterization of the broad-spectrum antibacterial activity of bacteriocin-like inhibitory substance-producing probiotics isolated from fermented foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. This compound - Antibiotics - CAT N°: 23237 [bertin-bioreagent.com]
- 5. microbenotes.com [microbenotes.com]
Safety Operating Guide
Proper Disposal of Corynecin I: A Guide for Laboratory Professionals
Effective management and disposal of Corynecin I are critical for ensuring laboratory safety and environmental protection. As a chloramphenicol-like antibiotic, this compound should be handled with the same precautions as its structural analog. Due to its potential hazards, including suspected carcinogenicity and reproductive toxicity, all materials contaminated with this compound must be treated as hazardous chemical waste. Standard laboratory sterilization methods such as autoclaving are not sufficient for its deactivation.
This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated materials in a research setting. Adherence to these protocols is vital to mitigate risks to personnel and prevent environmental contamination.
Immediate Safety and Handling
Before beginning any work with this compound, ensure that the following safety measures are in place:
-
Engineering Controls: All handling of solid this compound and the preparation of stock solutions must be conducted within a certified chemical fume hood to prevent the inhalation of aerosolized particles. A safety shower and eyewash station should be readily accessible.
-
Personal Protective Equipment (PPE): Mandatory PPE includes a laboratory coat, chemical-resistant gloves (e.g., nitrile or chloroprene), and ANSI-approved safety glasses or goggles.
-
Hygiene: Thoroughly wash hands with soap and water after handling the compound, even when gloves have been worn. Contaminated work attire should not be worn outside of the laboratory.
Disposal Procedures for this compound Waste
The guiding principle for managing this compound waste is strict segregation. All items that have come into contact with the antibiotic must be disposed of as hazardous chemical waste. Under no circumstances should this compound waste be mixed with general refuse or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Waste Stream Segregation and Disposal Methods
| Waste Type | Description | Disposal Method |
| Unused/Expired this compound | Pure solid compound or stock solutions. | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. Do not mix with other waste streams. Arrange for collection by a licensed hazardous waste vendor for incineration. |
| Contaminated Media | Liquid or solid culture media containing this compound. | Collect in a leak-proof container or biohazard bag that is clearly marked for chemical incineration. Do not autoclave. Arrange for collection by a licensed hazardous waste vendor. |
| Contaminated Disposables | Pipette tips, serological pipettes, gloves, bench paper, culture plates, flasks, tubes, and other PPE. | Place in a designated and clearly labeled hazardous waste container (e.g., a bin or bag with a purple lid is often used for cytotoxic waste). Arrange for collection by a licensed hazardous waste vendor for incineration.[1][2] |
Experimental Protocols
While specific experimental protocols for this compound are not the focus of this disposal guide, it is imperative that all research protocols involving this compound include a detailed waste management plan that aligns with the procedures outlined above. Researchers must consult their institution's EHS department for specific guidance and to ensure full compliance with local and national regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Workflow for this compound Waste Disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Corynecin I
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Corynecin I. Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
This compound, a substance requiring careful management, poses potential health risks, including serious eye damage, and is a suspected carcinogen and reproductive toxin.[1] The following procedures are designed to mitigate these risks and provide clear, actionable steps for safe laboratory operations.
Essential Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, a combination of engineering controls, such as a chemical fume hood or other well-ventilated areas, and the following personal protective equipment is mandatory.[2][3]
| PPE Category | Item | Specifications and Use |
| Eye Protection | Chemical Safety Goggles or Face Shield | Must be worn at all times to protect against splashes. Personal eyeglasses are not a substitute for appropriate safety eyewear.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, butyl, or neoprene gloves are recommended.[5] Inspect for tears or punctures before each use.[3] Contaminated gloves should be removed immediately and washed with soap and water before removal.[5] |
| Body Protection | Laboratory Coat or Long-Sleeved Gown | A lab coat or gown should be worn to protect skin and clothing.[3][6] For tasks with a higher risk of splashes, a chemical-resistant apron is also necessary.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when engineering controls are insufficient or during procedures with a high potential for aerosol or dust generation.[3] |
| Foot Protection | Closed-Toed Shoes | Shoes must be worn to protect against spills.[5] |
Standard Operating Procedure for Handling and Disposal
A systematic approach to the handling and disposal of this compound is critical for maintaining a safe laboratory environment. The following workflow outlines the necessary steps from preparation to final disposal.
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes any unused this compound powder and contaminated disposable items such as gloves, weigh paper, and pipette tips. These should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated and appropriately labeled waste container.
-
Contaminated PPE: PPE that has been heavily contaminated, especially with undiluted "DANGER" or "WARNING" signal word substances, should be discarded as hazardous waste and not reused.[7]
Launder reusable protective clothing separately from other laboratory or personal clothing.[8] Always follow all applicable federal, state, and local regulations for the disposal of hazardous chemical waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 5. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 6. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
